molecular formula C17H30O5 B3242121 9-Oxoheptadecanedioic acid CAS No. 1502-36-9

9-Oxoheptadecanedioic acid

Cat. No.: B3242121
CAS No.: 1502-36-9
M. Wt: 314.4 g/mol
InChI Key: PIDPYYAWBYNTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxoheptadecanedioic acid is a useful research compound. Its molecular formula is C17H30O5 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.20932405 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-oxoheptadecanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O5/c18-15(11-7-3-1-5-9-13-16(19)20)12-8-4-2-6-10-14-17(21)22/h1-14H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDPYYAWBYNTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)CCCCCCCC(=O)O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90776944
Record name 9-Oxoheptadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90776944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502-36-9
Record name 9-Oxoheptadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90776944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

9-Oxoheptadecanedioic Acid: A Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Oxoheptadecanedioic acid, a dicarboxylic acid notable for its role as a key precursor in the chemical synthesis of civetone (B1203174), a valuable fragrance ingredient. While its existence is confirmed through chemical synthesis, evidence of its natural occurrence in biological systems remains elusive. This document details the discovery of this compound within the context of synthetic organic chemistry, outlines a plausible experimental protocol for its synthesis, and presents relevant chemical and physical data.

Introduction

This compound (CAS No. 1502-36-9) is a 17-carbon aliphatic dicarboxylic acid containing a ketone functional group at the C9 position.[1] Its primary significance in the scientific literature is as a synthetic intermediate. Specifically, it has been identified as a precursor in the synthesis of civetone, a macrocyclic ketone known for its characteristic musky odor and use in the perfume industry.[1][2] This guide will delve into the known information regarding this compound, focusing on its discovery and synthetic methodologies.

Natural Sources

Extensive searches of scientific literature and databases have not yielded any definitive evidence of the natural occurrence of this compound in plants, animals, or microorganisms. While structurally similar oxo fatty acids, such as 9-oxo-octadecadienoic acid, are known to be present in various plant species, the same cannot be confirmed for this compound. Therefore, it is currently considered a synthetic compound.

Discovery and Scientific Context

The discovery of this compound is intrinsically linked to the field of natural product synthesis. The earliest and most prominent mention of this compound is in a 1979 publication by Jiro Tsuji and his colleagues, focusing on the use of palladium catalysts in the synthesis of natural products.[1][2] In this context, this compound was synthesized as a key building block for the construction of the civetone ring structure.

The discovery was therefore not one of isolation from a natural source, but rather a deliberate chemical synthesis to achieve a specific strategic goal in the total synthesis of a complex natural product. This highlights the importance of synthetic chemistry in providing access to molecules of interest, whether or not they are readily available from nature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1502-36-9[1]
Molecular Formula C₁₇H₃₀O₅[1]
Molecular Weight 314.42 g/mol [1]

Experimental Protocols: Synthesis of this compound

Hypothetical Protocol: Ozonolysis of Oleic Acid followed by Oxidation

This protocol describes a potential method for the synthesis of this compound starting from oleic acid.

Materials:

Procedure:

  • Esterification of Oleic Acid:

    • Dissolve oleic acid in methanol and add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • After cooling, neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the methyl oleate (B1233923) with dichloromethane, wash with water, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Ozonolysis of Methyl Oleate:

    • Dissolve the methyl oleate in a mixture of dichloromethane and methanol at -78 °C.

    • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

    • Purge the solution with oxygen or nitrogen to remove excess ozone.

    • Add a reducing agent such as dimethyl sulfide or triphenylphosphine to the solution and allow it to warm to room temperature overnight. This step cleaves the ozonide to yield methyl 9-oxononanoate (B1257084) and nonanal (B32974).

  • Isolation and Oxidation of Methyl 9-Oxononanoate:

    • Concentrate the reaction mixture under reduced pressure.

    • Separate the methyl 9-oxononanoate from the nonanal and other byproducts using silica gel column chromatography.

    • The isolated methyl 9-oxononanoate is then dissolved in acetone.

  • Oxidation of the Terminal Aldehyde (Hypothetical step to form the diacid ester):

    • This step is a deviation from the direct product of ozonolysis but illustrates how a diacid could be formed from a related precursor. If a precursor with a terminal double bond at the other end were used, ozonolysis would yield an aldehyde-ester. This aldehyde would then be oxidized.

    • Cool the solution of the aldehyde-ester to 0 °C.

    • Slowly add Jones reagent to the solution until the orange color persists.

    • Stir the reaction for several hours at room temperature.

    • Quench the reaction with isopropanol.

    • Filter the mixture and concentrate the filtrate.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Hydrolysis to this compound:

    • Dissolve the resulting diester in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (B78521) and heat the mixture to reflux for 2-4 hours.

    • Cool the solution and acidify with hydrochloric acid to a pH of ~2.

    • Extract the this compound with ethyl acetate.

    • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the final product.

  • Purification:

    • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Synthetic Pathway of this compound

The following diagram illustrates a plausible synthetic pathway for this compound starting from an unsaturated fatty acid ester, which is a common strategy in organic synthesis.

Synthesis_of_9_Oxoheptadecanedioic_acid Oleic_Acid Oleic Acid Methyl_Oleate Methyl Oleate Oleic_Acid->Methyl_Oleate Esterification (MeOH, H+) Ozonide Ozonide Intermediate Methyl_Oleate->Ozonide 1. O₃, CH₂Cl₂/MeOH, -78°C Methyl_9_Oxononanoate Methyl 9-Oxononanoate Ozonide->Methyl_9_Oxononanoate 2. Reductive Workup (DMS or TPP) Nonanal Nonanal Ozonide->Nonanal Hypothetical_Diacid_Ester Dimethyl 9-Oxoheptadecanedioate (from a different precursor) Methyl_9_Oxononanoate->Hypothetical_Diacid_Ester Further Steps (Conceptual) Final_Product This compound Hypothetical_Diacid_Ester->Final_Product Hydrolysis (NaOH, H₃O+)

Caption: Plausible synthetic route to this compound.

Conceptual Biosynthesis of an Oxo-Fatty Acid

While this compound is not confirmed as a natural product, the biosynthesis of similar oxo-fatty acids in nature typically involves the lipoxygenase (LOX) pathway. The following diagram provides a generalized conceptual workflow for how such a molecule might be formed biosynthetically.

Oxo_Fatty_Acid_Biosynthesis PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) Hydroperoxide Fatty Acid Hydroperoxide PUFA->Hydroperoxide Lipoxygenase (LOX) Allene_Oxide Allene Oxide Hydroperoxide->Allene_Oxide Allene Oxide Synthase (AOS) Oxo_Acid Oxo-Phytodienoic Acid Allene_Oxide->Oxo_Acid Allene Oxide Cyclase (AOC) Jasmonic_Acid Jasmonic Acid Oxo_Acid->Jasmonic_Acid Reduction & β-oxidation

Caption: Generalized lipoxygenase pathway for oxo-fatty acid biosynthesis.

Conclusion

This compound is a synthetically derived dicarboxylic acid that has played a role in the total synthesis of the valuable fragrance compound, civetone. Its discovery is a testament to the power of synthetic organic chemistry in constructing complex molecules. At present, there is no scientific evidence to suggest that this compound is a naturally occurring compound. Further research into the lipid profiles of a wider range of organisms would be necessary to definitively rule out its existence in nature. For researchers in drug development and related fields, this compound serves as an example of a specialized chemical building block and its history underscores the important interplay between natural products and chemical synthesis.

References

9-Oxoheptadecanedioic Acid (CAS 1502-36-9): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxoheptadecanedioic acid (CAS 1502-36-9) is a long-chain dicarboxylic acid with a ketone functional group. While its primary documented application is as a precursor in the synthesis of Civetone, a macrocyclic ketone used in perfumery and for protein labeling, its broader biological significance and potential therapeutic applications remain largely unexplored. This technical guide synthesizes the currently available information on this compound, including its chemical and physical properties. Due to the limited specific data on its biological activity, this paper also discusses the general characteristics of dicarboxylic acids to provide a contextual framework for future research and development.

Chemical and Physical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes the available information.

PropertyValueSource
CAS Number 1502-36-9N/A
Molecular Formula C17H30O5[1][2]
Molecular Weight 314.42 g/mol [1][2]
Appearance Solid (predicted)N/A
pKa (predicted) 4.47 ± 0.10N/A

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is scarce. However, a patented method for the preparation of a related compound, octadecanedioic acid, suggests a possible synthetic route. This involves the McMurry coupling of methyl 9-oxononanoate, followed by hydrogenation and hydrolysis.

A generalized workflow for a potential synthesis is presented below.

Synthesis_Workflow cluster_0 Starting Material cluster_1 McMurry Coupling cluster_2 Intermediate Processing cluster_3 Final Product start Methyl 9-oxononanoate coupling Low-valent titanium promoted coupling start->coupling hydrogenation Palladium-carbon catalyzed hydrogenation coupling->hydrogenation hydrolysis Hydrolysis hydrogenation->hydrolysis end This compound hydrolysis->end

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Potential Applications

Direct research on the biological activity of this compound is limited. However, some commercial sources suggest potential antimicrobial properties and a role in enhancing the skin barrier. The broader class of dicarboxylic acids has been investigated for various biological effects.

General Biological Roles of Dicarboxylic Acids

Dicarboxylic acids are involved in various metabolic processes. Under conditions where fatty acid β-oxidation is impaired, ω-oxidation can become a significant pathway, leading to the formation of dicarboxylic acids. Some dicarboxylic acids, such as sebacic acid, have been investigated for their potential to improve glycemic control in type 2 diabetes by enhancing insulin (B600854) sensitivity and reducing hepatic gluconeogenesis.

Potential Signaling Pathways

Given the lack of specific studies on this compound, a hypothetical signaling pathway can be inferred from related oxo-fatty acids. For instance, other 9-oxo fatty acids have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

Hypothetical_Signaling_Pathway compound This compound (or similar oxo-fatty acid) receptor Peroxisome Proliferator-Activated Receptor (PPARα) compound->receptor Binding and Activation nucleus Nucleus receptor->nucleus Translocation gene_expression Target Gene Expression (e.g., genes for fatty acid oxidation) nucleus->gene_expression Modulation metabolic_effects Metabolic Effects (e.g., decreased triglyceride accumulation) gene_expression->metabolic_effects Leads to

Caption: Hypothetical signaling pathway for an oxo-fatty acid via PPARα activation.

Pharmacokinetics and Toxicology

Pharmacokinetics

Specific pharmacokinetic data for this compound is not available. Generally, the pharmacokinetics of dicarboxylic acids are influenced by their chain length. Medium-chain dicarboxylic acids are typically water-soluble and can be metabolized through β-oxidation. Their excretion can occur via the urine, with some undergoing active secretion or reabsorption in the kidneys.

Toxicology

There is no specific toxicological data for this compound. For dicarboxylic acids in general, toxicity varies. Some, like succinic and adipic acid, may be harmful if inhaled, swallowed, or absorbed through the skin. However, many dicarboxylic acids are considered to have low acute toxicity.

Toxicological EndpointValueSpecies
Acute Oral Toxicity (LD50) Data not availableN/A
Dermal Irritation Data not availableN/A
Ocular Irritation Data not availableN/A
Mutagenicity Data not availableN/A

Experimental Protocols

Detailed and validated experimental protocols specifically for this compound are not readily found in the scientific literature. Researchers interested in studying this compound would need to adapt general protocols for fatty acid analysis.

Hypothetical Experimental Workflow for In Vitro Bioactivity Screening

The following diagram outlines a general workflow for screening the bioactivity of this compound in a cell-based assay.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Analysis cell_culture Cell Culture (e.g., hepatocytes, macrophages) treatment Treat cells with varying concentrations of the compound cell_culture->treatment compound_prep Prepare stock solution of This compound compound_prep->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) treatment->cytotoxicity bioactivity Bioactivity Assay (e.g., ELISA for cytokine secretion, qPCR for gene expression) treatment->bioactivity data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis bioactivity->data_analysis

Caption: General experimental workflow for in vitro bioactivity screening.

Conclusion and Future Directions

This compound is a molecule with a defined role in chemical synthesis but with underexplored biological potential. The lack of comprehensive studies on its mechanism of action, pharmacokinetics, and safety profile presents a significant knowledge gap. Future research should focus on:

  • Developing and publishing a standardized synthesis protocol.

  • Conducting in vitro and in vivo studies to elucidate its biological activities. This could include screening for antimicrobial, anti-inflammatory, and metabolic effects.

  • Investigating its mechanism of action , including potential interactions with nuclear receptors like PPARs.

  • Performing comprehensive pharmacokinetic and toxicological studies to establish a safety profile.

Addressing these research areas will be crucial for determining the potential of this compound as a therapeutic agent or a valuable tool in drug development.

References

An In-depth Technical Guide on the Putative Biological Role of 9-Oxoheptadecanedioic Acid in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence and literature detailing the specific biological role of 9-Oxoheptadecanedioic acid are scarce. This guide synthesizes information on the metabolism of structurally related molecules, such as odd-chain fatty acids and other dicarboxylic acids, to propose a putative metabolic context for this compound. The pathways and roles described herein are largely hypothetical and await experimental validation.

Introduction to Dicarboxylic Acids and Odd-Chain Fatty Acids

Dicarboxylic acids (DCAs) are fatty acids with two carboxyl groups. They are typically products of ω-oxidation, an alternative pathway to the more common β-oxidation of fatty acids. This pathway is particularly active in the liver and kidneys and becomes significant under conditions of high lipid load or when mitochondrial β-oxidation is impaired[1][2][3]. Odd-chain fatty acids, such as heptadecanoic acid (C17:0), are characterized by an odd number of carbon atoms. Their metabolism yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle[4]. This compound is an odd-chain (C17) dicarboxylic acid with a ketone group at the C9 position.

Hypothetical Biosynthesis of this compound

The biosynthesis of this compound has not been explicitly described in the literature. However, based on known fatty acid metabolic pathways, a plausible route can be proposed starting from heptadecanoic acid or other C17 fatty acid precursors.

The initial step would likely involve the ω-oxidation of a C17 monocarboxylic acid. This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions:

  • ω-Hydroxylation: A cytochrome P450 enzyme hydroxylates the terminal methyl group (ω-carbon) of the fatty acid to form ω-hydroxyheptadecanoic acid.

  • Oxidation to Aldehyde: The hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized by an aldehyde dehydrogenase to yield heptadecanedioic acid[1].

Following the formation of the dicarboxylic acid, or from an unsaturated precursor, subsequent modifications could introduce the ketone group. For instance, the metabolism of the C18 unsaturated fatty acid, linoleic acid, involves the formation of 9-hydroxyoctadecadienoic acid (9-HODE), which can then be oxidized to 9-oxo-octadecadienoic acid[5]. A similar enzymatic oxidation of a hydroxyl group at the C9 position of a heptadecanedioic acid precursor could lead to the formation of this compound.

Another potential biosynthetic route could involve the oxidative cleavage of a longer-chain unsaturated fatty acid, such as an 18-carbon fatty acid with a double bond at the C9-C10 position.

Studying the biosynthesis of a novel fatty acid metabolite like this compound would typically involve the following experimental approaches:

  • Stable Isotope Tracing:

    • Cultured cells (e.g., hepatocytes) or model organisms are incubated with a stable isotope-labeled precursor, such as ¹³C-heptadecanoic acid.

    • Cellular lipids are extracted using a method like the Folch or Bligh-Dyer extraction.

    • The lipid extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify labeled metabolites, including potential intermediates and the final product, this compound[6].

  • Enzyme Assays with Cell Lysates or Purified Enzymes:

    • Cellular fractions (e.g., microsomes, peroxisomes, cytosol) are isolated by differential centrifugation.

    • These fractions are incubated with the putative substrate (e.g., heptadecanedioic acid) and necessary cofactors (e.g., NADPH, NAD⁺).

    • The reaction products are extracted and analyzed by chromatography to detect the formation of this compound and identify the enzymatic activities involved.

Putative Metabolic Role and Signaling Pathways

Given the lack of direct evidence, the metabolic role of this compound can be inferred from the functions of similar molecules.

As a dicarboxylic acid, this compound is likely a substrate for peroxisomal β-oxidation[1][2][3]. This process would shorten the carbon chain from both ends, producing acetyl-CoA and, due to its odd number of carbons, a terminal propionyl-CoA molecule. Acetyl-CoA can be used in the citric acid cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate[4]. Dicarboxylic acids have been shown to counteract the negative metabolic effects of a high-fat diet by increasing energy expenditure[7].

Many oxidized fatty acids act as signaling molecules. For example, 9-oxo-octadecadienoic acid, a structurally similar C18 molecule, is a potent agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα)[8]. PPARα is a key regulator of lipid metabolism, and its activation leads to a decrease in triglyceride accumulation in hepatocytes[8]. It is plausible that this compound could also function as a ligand for PPARs or other nuclear receptors, thereby influencing gene expression related to lipid uptake, synthesis, and oxidation.

The structurally related 9-HODE and its trienoic counterpart 9-HOTrE have been shown to activate both PPARα and PPARγ and to increase triglyceride levels in HepG2 cells, suggesting a role in hepatic steatosis[9].

Metabolic_Pathway_of_9_Oxoheptadecanedioic_acid Heptadecanoic_acid Heptadecanoic Acid (C17:0) omega_hydroxy ω-Hydroxyheptadecanoic Acid Heptadecanoic_acid->omega_hydroxy Cytochrome P450 (ω-oxidation) omega_oxo ω-Oxoheptadecanoic Acid omega_hydroxy->omega_oxo Alcohol Dehydrogenase Heptadecanedioic_acid Heptadecanedioic Acid omega_oxo->Heptadecanedioic_acid Aldehyde Dehydrogenase hydroxy_precursor 9-Hydroxyheptadecanedioic Acid Heptadecanedioic_acid->hydroxy_precursor Hydroxylation (putative) target_molecule This compound hydroxy_precursor->target_molecule Dehydrogenase (putative) peroxisomal_beta_ox Peroxisomal β-Oxidation target_molecule->peroxisomal_beta_ox signaling Cellular Signaling (e.g., PPAR activation) target_molecule->signaling acetyl_coa Acetyl-CoA peroxisomal_beta_ox->acetyl_coa propionyl_coa Propionyl-CoA peroxisomal_beta_ox->propionyl_coa energy_production Energy Production tca_cycle Citric Acid Cycle acetyl_coa->tca_cycle propionyl_coa->tca_cycle via Succinyl-CoA tca_cycle->energy_production

Caption: Hypothetical metabolic pathway for this compound.

Potential Role in Disease

Elevated levels of dicarboxylic acids in urine (dicarboxylic aciduria) are a hallmark of certain metabolic disorders, particularly those affecting mitochondrial fatty acid oxidation[1]. This suggests that under pathological conditions that impair primary fatty acid metabolism, the ω-oxidation pathway is upregulated to compensate.

Oxidized derivatives of linoleic acid, including hydroxy- and oxo-octadecadienoic acids, are implicated in inflammatory processes associated with metabolic syndrome and cancer[10]. These molecules can have both pro- and anti-inflammatory effects, depending on the context[10]. If this compound is indeed a PPAR agonist, it could have therapeutic potential in metabolic disorders characterized by dyslipidemia.

Data Presentation

Currently, there is no quantitative data available in the public domain regarding the physiological concentrations, enzyme kinetics, or metabolic flux of this compound. Future research should aim to quantify this metabolite in various tissues and disease states to elucidate its physiological relevance.

Conclusion and Future Directions

This compound is a largely uncharacterized odd-chain dicarboxylic acid. Based on the established principles of fatty acid metabolism, it is likely formed via ω-oxidation of a C17 precursor followed by further modification, and it is probably catabolized through peroxisomal β-oxidation. Its structural similarity to known PPAR agonists suggests a potential role in regulating lipid metabolism and cellular signaling.

Future research is imperative to validate these hypotheses. Key areas of investigation should include:

  • Elucidation of the complete biosynthetic pathway using isotope tracing and enzymatic studies.

  • Quantification of endogenous levels in various tissues and biological fluids in both healthy and diseased states.

  • Investigation of its signaling properties , particularly its ability to activate nuclear receptors like PPARs.

  • Assessment of its therapeutic potential in models of metabolic diseases such as dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.

This technical guide provides a theoretical framework for understanding the potential biological role of this compound, which can serve as a foundation for future experimental exploration in this area.

References

A Technical Guide to the Therapeutic Potential of 9-Oxoheptadecanedioic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the therapeutic effects of 9-Oxoheptadecanedioic acid is limited. This document provides an in-depth analysis of its structurally and functionally related analogs, which are oxidized derivatives of fatty acids. The findings presented for these analogs may offer insights into the potential therapeutic avenues for this compound.

The primary analogs discussed in this guide are:

  • 9-oxo-octadecadienoic acid (9-oxo-ODA)

  • 13-oxo-octadecadienoic acid (13-KODE)

  • 8-oxo-9-octadecenoic acid (OOA)

These molecules have demonstrated significant potential in modulating key biological pathways involved in inflammation, metabolic disorders, and cancer.

Potential Therapeutic Applications

Anti-Inflammatory Effects

Oxidized fatty acid derivatives, including 8-oxo-9-octadecenoic acid (OOA) and 13-oxo-octadecadienoic acid (13-KODE), have been shown to possess potent anti-inflammatory properties.[1][2][3][4][5] These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][3][4][5] In cellular models, these compounds effectively suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated macrophages.[1][3][4][5][6]

Metabolic Regulation

9-oxo-ODA and 13-oxo-ODA have been identified as potent agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][8][9][10] PPARα is a key nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and a reduction in triglyceride accumulation in hepatocytes.[7][11] In vivo studies using obese diabetic mice have shown that administration of these compounds can decrease plasma and hepatic triglyceride levels, suggesting their potential in managing dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[8][9][10][11]

Quantitative Data on Bioactivity

The following tables summarize the quantitative data on the biological activities of this compound analogs.

Table 1: Anti-Inflammatory Activity of OOA and 13-KODE in LPS-Stimulated RAW 264.7 Macrophages

CompoundParameterMethodConcentrationInhibition/ReductionReference
8-oxo-9-octadecenoic acid (OOA)Nitric Oxide (NO) ProductionGriess Assay12.5, 25, 50 µMConcentration-dependent significant suppression[1][6]
8-oxo-9-octadecenoic acid (OOA)TNF-α and IL-6 ProductionELISA12.5, 25, 50 µMConcentration-dependent significant suppression[1]
13-oxo-octadecadienoic acid (13-KODE)Nitric Oxide (NO) ProductionGriess Assay100 µMSignificant suppression[3][4][5]
13-oxo-octadecadienoic acid (13-KODE)TNF-α mRNA ExpressionqPCR100 µM~66% decrease[3]
13-oxo-octadecadienoic acid (13-KODE)TNF-α Protein ExpressionELISA100 µM~61% decrease[3]
13-oxo-octadecadienoic acid (13-KODE)IL-1β mRNA ExpressionqPCR100 µM~52% decrease[3]
13-oxo-octadecadienoic acid (13-KODE)IL-1β Protein ExpressionELISA100 µM~72% decrease[3]

Table 2: PPARα Agonist Activity of 9-oxo-ODA and 13-oxo-ODA

CompoundParameterCell LineMethodObservationReference
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA)PPARα Activation-Luciferase Reporter AssaySignificant increase in reporter activity[7]
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA)PPARα Target Gene ExpressionMouse Primary HepatocytesqPCRSignificant increase[7]
13-oxo-9,11-octadecadienoic acid (13-oxo-ODA)PPARα ActivationCV1 cellsLuciferase Reporter AssayDose-dependent increase, stronger than 9-oxo-ODA and CLA[8][9]
13-oxo-9,11-octadecadienoic acid (13-oxo-ODA)PPARα Target Gene ExpressionMouse Primary HepatocytesqPCRSignificant increase in CPT1a, AOX, FAT, ACS, UCP2[9]

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the general procedure for assessing the anti-inflammatory effects of a test compound on LPS-stimulated macrophages.

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[12][13]

    • Subculture the cells every 2-3 days when they reach 60-80% confluency.[12][14] Detach cells using a cell scraper.[12]

  • Cell Viability Assay (e.g., MTT Assay):

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Inflammatory Stimulation and Treatment:

    • Seed RAW 264.7 cells in appropriate plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[15]

  • Measurement of Nitric Oxide (NO) Production:

    • Collect the cell culture supernatant after the 24-hour incubation.

    • Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[15]

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a standard curve of sodium nitrite.

  • Measurement of Cytokine Production (TNF-α, IL-1β, IL-6):

    • Collect the cell culture supernatant.

    • Quantify the concentration of cytokines using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol is for assessing the effect of a test compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis and Protein Quantification:

    • After treatment with the test compound and LPS (typically for a shorter duration, e.g., 30 minutes for MAPK and NF-κB activation), wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE using a 4-20% polyacrylamide gel.[16]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of IκB-α, p65 (for NF-κB), and ERK1/2, JNK, p38 (for MAPK) overnight at 4°C.[17]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of phosphorylated proteins to their total protein counterparts and a loading control (e.g., β-actin or GAPDH).

PPARα Luciferase Reporter Assay

This assay is used to determine if a compound can activate the PPARα receptor.

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HepG2 or CV1.

    • Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. Stable cell lines expressing these components are also commercially available.[18][19]

  • Compound Treatment:

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound, a known PPARα agonist (e.g., GW7647) as a positive control, and a vehicle control (e.g., DMSO) for 24 hours.[20]

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly luciferase activity using a luciferase assay system and a luminometer.[18]

    • Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein content to account for differences in cell number and transfection efficiency.

  • Data Analysis:

    • Plot the relative luciferase units (RLU) against the compound concentration and determine the EC50 value.

Visualizing Mechanisms of Action

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_workflow Experimental Workflow: Anti-Inflammatory Assay cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in Plates culture->seed pretreat Pre-treat with Test Compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate collect Collect Supernatant & Cell Lysates stimulate->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa western Western Blot (Signaling Proteins) collect->western

Caption: A generalized experimental workflow for assessing the anti-inflammatory activity of test compounds in vitro.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation of IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 Release Nucleus Nucleus p65_p50->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) OOA_KODE OOA / 13-KODE OOA_KODE->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by OOA and 13-KODE, preventing the transcription of pro-inflammatory genes.

G cluster_mapk MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Genes OOA_KODE OOA / 13-KODE OOA_KODE->MAPKs Inhibition of Phosphorylation

Caption: OOA and 13-KODE inhibit the phosphorylation of MAPK proteins, blocking downstream inflammatory signaling.

G cluster_ppar PPARα Signaling Pathway ODA 9-oxo-ODA 13-oxo-ODA PPARa PPARα ODA->PPARa Activation Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer Nucleus Nucleus Heterodimer->Nucleus PPRE PPRE TargetGenes Target Genes (e.g., CPT1a, AOX) PPRE->TargetGenes Transcription Metabolism Increased Fatty Acid Oxidation TargetGenes->Metabolism

Caption: Agonistic activity of 9-oxo-ODA and 13-oxo-ODA on the PPARα receptor, leading to the upregulation of genes involved in lipid metabolism.

Conclusion and Future Directions

While direct evidence for the therapeutic effects of this compound is currently lacking, the substantial body of research on its structural analogs—9-oxo-ODA, 13-KODE, and OOA—provides a strong rationale for its investigation. These related compounds have demonstrated significant anti-inflammatory and metabolic regulatory properties through their interaction with key signaling pathways like NF-κB, MAPK, and PPARα.

Future research should focus on:

  • Directly assessing the anti-inflammatory and metabolic effects of this compound using the in vitro and in vivo models outlined in this guide.

  • Determining its potency and efficacy in comparison to its known analogs.

  • Investigating its mechanism of action to confirm if it targets the same signaling pathways.

Such studies will be crucial in determining if this compound holds similar, or potentially superior, therapeutic promise to its well-characterized counterparts. This guide provides a foundational framework for researchers and drug development professionals to embark on this exploratory journey.

References

9-Oxoheptadecanedioic Acid and its Putative Role in Lipid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature directly investigating the biological role of 9-Oxoheptadecanedioic acid in lipid metabolism is scarce. This guide provides an in-depth analysis of its closely related structural analogs, 9-oxo-octadecadienoic acid (9-oxo-ODA) and 9-hydroxyoctadecadienoic acid (9-HODE), to infer the potential functions of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a 17-carbon dicarboxylic acid containing a ketone group at the C9 position. While its direct biological functions are not well-documented, its structural similarity to other oxidized fatty acids, such as 9-oxo-ODA and 9-HODE, suggests a potential role as a signaling molecule in lipid metabolism. These related compounds are known to be potent activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key nuclear receptors regulating fatty acid transport, catabolism, and storage. This guide will explore the established mechanisms of these analogs to provide a framework for understanding the potential biological activities of this compound.

Core Signaling Pathway: PPARα Activation

The primary mechanism by which 9-oxo-ODA and related molecules are believed to influence lipid metabolism is through the activation of PPARα.[1][2][3] PPARα is a ligand-activated transcription factor that plays a pivotal role in regulating the expression of genes involved in fatty acid oxidation.[4][5][6]

The activation of PPARα by a ligand like 9-oxo-ODA initiates a cascade of molecular events:

  • Ligand Binding: The oxo-dicarboxylic acid enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.

  • Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[4]

  • PPRE Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the heterodimer to the PPRE recruits coactivator proteins, leading to the initiation of transcription of genes that regulate various aspects of lipid metabolism.[5]

PPAR_Activation cluster_cell Cell 9_oxo_acid This compound (or analog) PPARa PPARα 9_oxo_acid->PPARa Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Forms Heterodimer RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Metabolic Enzymes mRNA->Proteins Translation Lipid_Metabolism Increased Fatty Acid Oxidation Proteins->Lipid_Metabolism Catalyzes

Figure 1: PPARα signaling pathway activated by 9-oxo-dicarboxylic acids.

Quantitative Data on the Effects of 9-Oxo-ODA and 9-HODE

The following tables summarize the quantitative effects of 9-oxo-ODA and 9-HODE on various parameters of lipid metabolism, as reported in the scientific literature.

Table 1: Effect of 9-oxo-ODA on PPARα Activation and Gene Expression

ParameterCell TypeConcentrationFold Change/EffectReference
PPARα Reporter ActivityMouse Primary Hepatocytes10-20 µMSignificant Increase--INVALID-LINK--[2]
CPT1a mRNA ExpressionMouse Primary Hepatocytes20 µM~2.5-fold increase--INVALID-LINK--[2]
ACOX1 mRNA ExpressionMouse Primary Hepatocytes20 µM~3-fold increase--INVALID-LINK--[2]
Triglyceride AccumulationMouse Primary Hepatocytes20 µMSignificant Decrease--INVALID-LINK--[2]

Table 2: Effect of 9-HODE on Gene Expression in HepG2 Cells

GeneFunctionEffect of 9-HODEReference
CD36Fatty Acid UptakeIncreased Expression--INVALID-LINK--[7]
FASNFatty Acid SynthesisIncreased Expression--INVALID-LINK--[7]
PPARγLipid Metabolism RegulationIncreased Expression--INVALID-LINK--[7]
FoxA2Transcriptional RegulationIncreased Expression--INVALID-LINK--[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of oxo-dicarboxylic acids on lipid metabolism.

PPARα Luciferase Reporter Gene Assay

This assay is a standard method to screen for and quantify the activation of PPARα by a test compound.

  • Principle: Cells are co-transfected with two plasmids: one expressing the PPARα receptor and another containing a luciferase reporter gene under the control of a PPRE. If the test compound activates PPARα, the resulting PPARα/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of PPARα activation.[8]

  • Detailed Protocol:

    • Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate and grow to 70-80% confluency.

    • Transfection: Co-transfect the cells with a PPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., expressing β-galactosidase) should also be co-transfected for normalization of transfection efficiency.

    • Treatment: After 24 hours, replace the medium with fresh medium containing the test compound (e.g., this compound) at various concentrations. Include a known PPARα agonist (e.g., WY-14643) as a positive control and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for another 24 hours.

    • Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions. Measure the activity of the control reporter (e.g., β-galactosidase) for normalization.

    • Data Analysis: Normalize the luciferase activity to the control reporter activity and express the results as fold activation over the vehicle control.

Luciferase_Assay_Workflow Start Start Cell_Culture Plate Cells (e.g., HEK293T) Start->Cell_Culture Transfection Co-transfect with: - PPARα expression vector - PPRE-luciferase vector - Control vector Cell_Culture->Transfection Treatment Treat with: - Test Compound - Positive Control - Vehicle Control Transfection->Treatment Incubation Incubate for 24h Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Measure Luciferase & Control Reporter Activity Lysis->Assay Analysis Normalize and Calculate Fold Activation Assay->Analysis End End Analysis->End

Figure 2: Workflow for a PPARα Luciferase Reporter Gene Assay.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to quantify the changes in the expression of specific genes involved in lipid metabolism in response to treatment with a test compound.

  • Principle: qPCR measures the amount of a specific mRNA transcript in a sample in real-time. By comparing the mRNA levels of target genes in treated versus untreated cells, the effect of the compound on gene expression can be determined.

  • Detailed Protocol:

    • Cell Culture and Treatment: Culture cells (e.g., primary hepatocytes or HepG2) and treat them with the test compound and controls as described for the luciferase assay.

    • RNA Extraction: After the desired treatment period, harvest the cells and extract total RNA using a suitable kit.

    • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

    • cDNA Synthesis: Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

    • qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should contain the cDNA template, gene-specific primers for the target genes (e.g., CPT1a, ACOX1) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

    • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). Calculate the change in gene expression relative to the control group using the 2-ΔΔCt method.

Cellular Triglyceride Quantification Assay

This assay measures the total amount of triglycerides within cells to assess the effect of a compound on lipid accumulation.

  • Principle: Cellular lipids are extracted and the triglycerides are enzymatically hydrolyzed to glycerol (B35011) and free fatty acids. The glycerol is then measured, typically through a colorimetric or fluorometric reaction, which is proportional to the triglyceride content.

  • Detailed Protocol:

    • Cell Culture and Treatment: Culture cells and treat with the test compound and controls.

    • Cell Lysis and Lipid Extraction: After treatment, wash the cells with PBS and lyse them. Extract the total lipids using a suitable solvent mixture (e.g., chloroform:methanol).

    • Triglyceride Measurement: Use a commercial triglyceride quantification kit. Briefly, the extracted lipids are solubilized, and the triglycerides are hydrolyzed. The resulting glycerol is then used in an enzymatic reaction that produces a colored or fluorescent product.

    • Quantification: Measure the absorbance or fluorescence using a plate reader.

    • Normalization: Normalize the triglyceride content to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Conclusion and Future Directions

While direct evidence is lacking, the structural similarity of this compound to well-characterized PPARα agonists like 9-oxo-ODA strongly suggests its potential involvement in the regulation of lipid metabolism. The experimental frameworks provided in this guide offer a robust starting point for investigating the precise biological functions of this and other novel oxo-dicarboxylic acids. Future research should focus on directly testing the ability of this compound to activate PPARα and modulate the expression of its target genes. In vivo studies in animal models of metabolic disease will also be crucial to elucidate its physiological relevance and therapeutic potential. The exploration of this class of molecules could open new avenues for the development of drugs targeting metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.

References

The Omega-Oxidation Pathway: A Technical Guide to Dicarboxylic Acid Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the omega-oxidation (ω-oxidation) pathway, an alternative route for fatty acid metabolism that culminates in the production of dicarboxylic acids. This pathway, while historically considered a minor contributor to overall fatty acid catabolism, is of significant interest in metabolic research and drug development due to its role in cellular detoxification, energy homeostasis under specific physiological and pathological conditions, and the generation of important signaling molecules.

Introduction to Omega-Oxidation

Omega-oxidation is a metabolic pathway that involves the oxidation of the terminal methyl carbon (the ω-carbon) of a fatty acid.[1][2] Unlike the primary beta-oxidation pathway, which occurs in the mitochondria and peroxisomes, omega-oxidation is primarily localized to the smooth endoplasmic reticulum (ER) of liver and kidney cells in vertebrates.[1][3] While it is typically a minor catabolic route for medium-chain fatty acids (10-12 carbons), its importance is significantly amplified when beta-oxidation is impaired, such as in cases of carnitine deficiency or genetic defects in beta-oxidation enzymes.[2][4] The end products, dicarboxylic acids, are more water-soluble, facilitating their excretion or further metabolism.[5]

The Core Pathway: Mechanism and Enzymes

The conversion of a monocarboxylic fatty acid to a dicarboxylic acid via omega-oxidation is a three-step enzymatic process.

Step 1: ω-Hydroxylation The initial and rate-limiting step is the introduction of a hydroxyl group (-OH) onto the terminal omega-carbon.[2][3] This reaction is catalyzed by a family of heme-containing enzymes known as cytochrome P450 (CYP) monooxygenases.[1][3] Specifically, members of the CYP4A and CYP4F subfamilies are the primary catalysts.[2][6] This complex reaction requires molecular oxygen (O₂) and the electron donor NADPH.[2][3]

  • Enzymes: Cytochrome P450 ω-hydroxylases (e.g., human CYP4A11, CYP4F2, CYP4F3).[2][7]

  • Cofactors: NADPH, Cytochrome P450 Reductase.[6]

  • Reaction: Fatty Acid + O₂ + NADPH + H⁺ → ω-Hydroxy Fatty Acid + H₂O + NADP⁺.[6]

Step 2: Oxidation to Aldehyde The newly formed ω-hydroxy fatty acid is then oxidized to an aldehyde. This reaction is carried out by a cytosolic alcohol dehydrogenase (ADH), which utilizes NAD⁺ as an electron acceptor.[1][2][3]

  • Enzyme: Alcohol Dehydrogenase (ADH).[3]

  • Cofactor: NAD⁺.[2]

  • Reaction: ω-Hydroxy Fatty Acid + NAD⁺ → ω-Aldehyde Fatty Acid + NADH + H⁺.

Step 3: Oxidation to Carboxylic Acid In the final step, the terminal aldehyde group is oxidized to a carboxyl group, yielding a dicarboxylic acid.[1] This reaction is catalyzed by a cytosolic aldehyde dehydrogenase (ALDH), also using NAD⁺ as the oxidant.[2][3]

  • Enzyme: Aldehyde Dehydrogenase (ALDH).[3]

  • Cofactor: NAD⁺.[2]

  • Reaction: ω-Aldehyde Fatty Acid + NAD⁺ + H₂O → Dicarboxylic Acid + NADH + H⁺.

The resulting dicarboxylic acid can then be activated with coenzyme A at either carboxyl end and enter the peroxisomal or mitochondrial beta-oxidation pathway for further degradation into shorter-chain dicarboxylic acids (e.g., succinic acid, adipic acid) and acetyl-CoA.[2]

Omega_Oxidation_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol FattyAcid Fatty Acid (e.g., Lauric Acid) HydroxyFA ω-Hydroxy Fatty Acid FattyAcid->HydroxyFA CYP4A/4F (ω-hydroxylase) NADP NADP⁺ HydroxyFA->NADP H2O H₂O HydroxyFA->H2O HydroxyFA->HydroxyFA_cyto NADPH NADPH + H⁺ NADPH->HydroxyFA O2 O₂ O2->HydroxyFA AldehydeFA ω-Aldehyde Fatty Acid DicarboxylicAcid Dicarboxylic Acid (e.g., Dodecanedioic Acid) AldehydeFA->DicarboxylicAcid Aldehyde Dehydrogenase NADH1 NADH + H⁺ AldehydeFA->NADH1 NADH2 NADH + H⁺ DicarboxylicAcid->NADH2 BetaOx Peroxisomal/ Mitochondrial β-Oxidation DicarboxylicAcid->BetaOx HydroxyFA_cyto->AldehydeFA Alcohol Dehydrogenase NAD1 NAD⁺ NAD1->AldehydeFA NAD2 NAD⁺ NAD2->DicarboxylicAcid

Caption: The core omega-oxidation pathway for dicarboxylic acid synthesis.

Regulation of the Omega-Oxidation Pathway

The activity of the ω-oxidation pathway is tightly regulated by substrate availability and transcriptional control of its key enzymes.

  • Substrate Competition: A key regulatory point is the competition for free fatty acids between the ω-oxidation pathway in the ER and the triglyceride and phospholipid synthesis pathways, which begin with acyl-CoA synthetases.[8] During states of starvation, when ATP levels in the soluble fraction of the liver may be suboptimal, glyceride formation is reduced, shunting more free fatty acids toward the ω-oxidation pathway.[8]

  • Transcriptional Induction: The expression of CYP4A and CYP4F enzymes is induced under conditions of high lipid load, such as during fasting, in diabetes, or on a high-fat diet. This induction is mediated by nuclear receptors, most notably the peroxisome proliferator-activated receptor-alpha (PPARα), which is a key regulator of lipid metabolism. Fibrate drugs, which are PPARα agonists, are known to induce the enzymes of this pathway.

Regulation_Pathway Fasting High Lipid Load (Fasting, High-Fat Diet, Diabetes) PPARa PPARα Activation Fasting->PPARa ATP_Levels ↓ Cytosolic ATP Fasting->ATP_Levels CYP4_Induction ↑ CYP4A/4F Gene Transcription PPARa->CYP4_Induction Omega_Oxidation ↑ ω-Oxidation Rate CYP4_Induction->Omega_Oxidation Glyceride_Synth ↓ Glyceride Synthesis ATP_Levels->Glyceride_Synth FFA_Availability ↑ Free Fatty Acid Availability for ω-Oxidation Glyceride_Synth->FFA_Availability FFA_Availability->Omega_Oxidation

Caption: Key regulatory inputs for the omega-oxidation pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and products of the omega-oxidation pathway.

Table 1: Kinetic Parameters of Key Human CYP450 ω-Hydroxylases

Enzyme Substrate Km (μM) Vmax (min⁻¹) or kcat (min⁻¹) Reference
CYP4A11 Lauric Acid (C12) 4.7 - 48.9 3.72 - 7.3 [8][9]
Arachidonic Acid 228 49.1 [2]

| CYP4F2 | Arachidonic Acid | 24 | 7.4 |[2] |

Table 2: Representative Concentrations of Dicarboxylic Acids

Analyte Matrix Condition Concentration Reference
Total Dicarboxylic Acids Urine Reye Syndrome (pre-therapy) 1.40 ± 0.26 mg/mg creatinine [10]
Urine Healthy Controls 0.006 ± 0.010 mg/mg creatinine [10]
Methylmalonic Acid (MMA) Serum/Plasma N/A (Assay Range) Limit of Quantification: 0.1 µmol/L [5][11]

| | Urine | N/A (Assay Range) | Limit of Quantification: 0.1 µmol/L |[5][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the omega-oxidation pathway.

Protocol: Quantification of Dicarboxylic Acids in Plasma/Urine by LC-MS/MS

This protocol is adapted from methods described for the analysis of dicarboxylic acids in biological fluids.[5][11][12]

1. Objective: To quantify the concentration of specific dicarboxylic acids (e.g., adipic, suberic, sebacic) in plasma or urine samples.

2. Materials:

  • Plasma or urine samples.

  • Internal standards (e.g., deuterated dicarboxylic acids).

  • Methyl-tert-butyl ether (MTBE).

  • 3 M HCl in n-butanol (for derivatization).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • LC-MS/MS system with electrospray ionization (ESI) source.

  • C18 reverse-phase HPLC column.

3. Sample Preparation (Extraction and Derivatization):

  • To 100 µL of plasma or urine in a glass tube, add an appropriate amount of the internal standard solution.

  • Acidify the sample by adding 50 µL of 1 M HCl.

  • Add 1 mL of MTBE, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 10 minutes.

  • Transfer the upper organic layer to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • To form dibutyl esters for improved chromatographic performance and ionization, add 100 µL of 3 M HCl in n-butanol.[5][11]

  • Cap the tube tightly and heat at 65°C for 20 minutes.

  • Cool the tube and evaporate the reagent under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).

4. LC-MS/MS Analysis:

  • Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation using a suitable gradient (e.g., starting at 5% B, ramping to 95% B over 10 minutes).

  • Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each dicarboxylic acid dibutyl ester and its corresponding internal standard.

5. Data Analysis:

  • Generate a standard curve by preparing calibrators with known concentrations of dicarboxylic acids and a fixed concentration of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for both the calibrators and the unknown samples.

  • Determine the concentration of dicarboxylic acids in the samples by interpolating their peak area ratios from the standard curve.

Workflow_DCA_Quantification start Start: Plasma/Urine Sample step1 1. Add Internal Standard & Acidify start->step1 step2 2. Liquid-Liquid Extraction (Methyl-tert-butyl ether) step1->step2 step3 3. Evaporate Solvent step2->step3 step4 4. Derivatization (Butanolic HCl, 65°C) step3->step4 step5 5. Evaporate Reagent & Reconstitute step4->step5 step6 6. LC-MS/MS Analysis (MRM Mode) step5->step6 end End: DCA Concentration Data step6->end

Caption: Experimental workflow for dicarboxylic acid (DCA) quantification.
Protocol: CYP450 ω-Hydroxylase Activity Assay

1. Objective: To measure the rate of ω-hydroxylation of a fatty acid substrate (e.g., lauric acid) by human liver microsomes or recombinant CYP4A/4F enzymes.

2. Materials:

  • Human liver microsomes or recombinant CYP4A/4F enzyme preparation.

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

  • Lauric acid (substrate).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Acetonitrile (for quenching).

  • Internal standard (e.g., 12-hydroxylauric acid-d3).

  • LC-MS/MS system.

3. Assay Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Potassium phosphate buffer (to final volume of 200 µL).

    • Human liver microsomes (e.g., 0.1 mg/mL final concentration).

    • Lauric acid (at various concentrations, e.g., 1-200 µM, to determine Km).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the formation of 12-hydroxylauric acid.

4. Data Analysis:

  • Quantify the amount of 12-hydroxylauric acid produced using a standard curve.

  • Calculate the reaction velocity (e.g., in pmol/min/mg protein).

  • If multiple substrate concentrations were used, plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[3][13]

Protocol: Alcohol Dehydrogenase (ADH) Activity Assay

This protocol is adapted from commercially available kits and standard enzymatic procedures for measuring NAD⁺ reduction.[14]

1. Objective: To measure the activity of ADH in converting an ω-hydroxy fatty acid to its corresponding aldehyde.

2. Materials:

  • Cell or tissue lysate containing ADH activity.

  • Sodium pyrophosphate buffer (50 mM, pH 8.8).

  • ω-hydroxy fatty acid substrate (e.g., 12-hydroxydodecanoic acid).

  • β-NAD⁺ solution (e.g., 15 mM).

  • Spectrophotometer capable of reading at 340 nm.

3. Assay Procedure:

  • Set up a 1 mL cuvette with the following:

    • 850 µL Sodium pyrophosphate buffer.

    • 100 µL β-NAD⁺ solution.

    • 50 µL ω-hydroxy fatty acid substrate solution.

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.

  • Zero the spectrophotometer using this mixture as the blank.

  • Initiate the reaction by adding 10-50 µL of the enzyme-containing sample.

  • Immediately mix by inversion and begin recording the absorbance at 340 nm for 5 minutes.

  • The rate of NADH formation is directly proportional to the increase in absorbance.

4. Data Analysis:

  • Calculate the change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

  • Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate into µmol of NADH formed per minute.

  • Express enzyme activity as Units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Protocol: Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is based on commercially available colorimetric assay kits.[15][16]

1. Objective: To measure the activity of ALDH in converting a fatty aldehyde to a dicarboxylic acid.

2. Materials:

  • Cell or tissue lysate containing ALDH activity.

  • Assay Buffer (e.g., 50 mM HEPES, pH 8.0).

  • Fatty aldehyde substrate (e.g., dodecanal).

  • NAD⁺ solution.

  • A colorimetric probe that is reduced by NADH to produce a colored product (e.g., a tetrazolium salt like WST-8).

  • Microplate reader capable of reading absorbance at ~450 nm.

3. Assay Procedure (96-well plate format):

  • Add 10-20 µL of sample (lysate) to each well. Include a positive control (recombinant ALDH) and a blank (assay buffer).

  • Prepare a working reagent by mixing Assay Buffer, NAD⁺, the fatty aldehyde substrate, and the colorimetric probe according to the kit manufacturer's instructions.

  • Add 80-90 µL of the working reagent to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance reading of the blank from all sample and standard readings.

  • Generate a standard curve using a known concentration of NADH.

  • Calculate the amount of NADH produced in the sample wells by comparing their absorbance to the NADH standard curve.

  • Express ALDH activity in terms of the rate of NADH production (e.g., nmol/min/mg protein).

Conclusion

The omega-oxidation pathway represents a crucial, adaptable mechanism for fatty acid metabolism, particularly under conditions of metabolic stress or when primary oxidative pathways are compromised. Its role in producing dicarboxylic acids is not only vital for detoxification and alternative energy production but also for generating molecules with potential signaling functions. A thorough understanding of the enzymes, regulation, and products of this pathway is essential for researchers in metabolic diseases and for professionals in drug development evaluating off-target effects and metabolic liabilities of new chemical entities. The methodologies and data presented in this guide provide a robust framework for the continued investigation of this important metabolic route.

References

A Deep Dive into Keto Dicarboxylic Acids: From Metabolism to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature on keto dicarboxylic acids, a class of molecules at the crossroads of cellular metabolism and signaling. This document explores their fundamental roles in biological processes, details methods for their analysis, and delves into their emerging potential in drug development and therapy.

Core Concepts: The Biochemical Significance of Keto Dicarboxylic Acids

Keto dicarboxylic acids are organic compounds containing two carboxylic acid groups and a ketone group. Their position within key metabolic pathways underscores their importance in cellular bioenergetics and biosynthesis. The most well-studied among them is alpha-ketoglutarate (B1197944) (α-KG), a central intermediate in the Krebs cycle.[1][2] Another significant member is 2-oxoadipic acid, an intermediate in the metabolism of the amino acids lysine (B10760008) and tryptophan.[3][4] These molecules are not merely metabolic intermediates; they are increasingly recognized as signaling molecules that can influence a wide range of cellular processes, including epigenetic regulation and inflammatory responses.[5][6]

Quantitative Insights: Levels of Keto Dicarboxylic Acids in Biological Systems

The concentration of keto dicarboxylic acids can vary significantly depending on the biological matrix, physiological state, and in the context of disease. Understanding these quantitative differences is crucial for both basic research and clinical applications.

Keto Dicarboxylic AcidBiological MatrixConditionConcentration/Excretion RateReference
2-Oxoadipate Urine2-aminoadipic and 2-oxoadipic aciduria10–120 mmol/mol creatinine[7]
2-Oxoadipate Plasma2-aminoadipic and 2-oxoadipic aciduria120 µmol/L[7]
2-Oxoadipic acid UrineStreptozotocin-induced diabetes (rats)1.5-fold greater than control[8]
Alpha-ketoglutarate Human PlasmaHealthyLinearity range for quantification: 1-1000 ng/mL[9]
Alpha-ketoglutarate Human UrineHealthyLinearity range for quantification: 1-1000 ng/mL[9]
Alpha-ketoglutarate K562 cellsIn vitro1.55-316 pmol/1 × 10^6 cells[10]

Key Enzymes in Keto Dicarboxylic Acid Metabolism

The synthesis and degradation of keto dicarboxylic acids are tightly regulated by a series of enzymes. The kinetic properties of these enzymes are critical for maintaining metabolic homeostasis.

EnzymeSubstrateKm ValueActivators/InhibitorsReference
Alpha-ketoglutarate dehydrogenase complex Alpha-ketoglutarate0.190 mMActivator: ADP, Inhibitor: ATP[11]
Alpha-ketoglutarate dehydrogenase complex CoA0.012 mM-[11]
Alpha-ketoglutarate dehydrogenase complex NAD+0.025 mM-[11]
2-Oxoadipate dehydrogenase (hE1a) 2-Oxoadipate-49-fold preference over 2-oxoglutarate[12]

Signaling Roles of Keto Dicarboxylic Acids

Beyond their metabolic functions, keto dicarboxylic acids, particularly alpha-ketoglutarate, act as crucial signaling molecules. They influence a variety of cellular processes by serving as cofactors for enzymes that regulate gene expression and cellular signaling pathways.

The Krebs Cycle: The Metabolic Hub

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central metabolic pathway for the generation of energy in the form of ATP. Alpha-ketoglutarate is a key intermediate in this cycle.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG Alpha-Ketoglutarate Isocitrate->AlphaKG NAD+ NADH SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA NAD+ NADH CO2 Succinate Succinate SuccinylCoA->Succinate GTP GDP Fumarate Fumarate Succinate->Fumarate FAD FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NAD+ NADH Oxaloacetate->Citrate

A simplified diagram of the Krebs Cycle highlighting the central role of Alpha-Ketoglutarate.
Alpha-Ketoglutarate as a Signaling Molecule

Alpha-ketoglutarate acts as a critical cofactor for a large family of dioxygenase enzymes, which are involved in processes such as histone and DNA demethylation, thereby playing a key role in epigenetic regulation.[8] It also influences the mTOR and Wnt signaling pathways, which are crucial for cell growth, proliferation, and differentiation.[5][6]

AKG_Signaling cluster_metabolism Metabolism cluster_signaling Signaling & Regulation Glutamine Glutamine Alpha-Ketoglutarate Alpha-Ketoglutarate Glutamine->Alpha-Ketoglutarate Krebs Cycle Krebs Cycle Krebs Cycle->Alpha-Ketoglutarate Dioxygenases Dioxygenases Alpha-Ketoglutarate->Dioxygenases Cofactor mTOR Signaling mTOR Signaling Alpha-Ketoglutarate->mTOR Signaling Inhibits Wnt Signaling Wnt Signaling Alpha-Ketoglutarate->Wnt Signaling Attenuates Epigenetic Regulation Epigenetic Regulation Dioxygenases->Epigenetic Regulation Differentiation Differentiation Epigenetic Regulation->Differentiation Cell Growth & Proliferation Cell Growth & Proliferation mTOR Signaling->Cell Growth & Proliferation Wnt Signaling->Cell Growth & Proliferation

Alpha-Ketoglutarate's role as a key signaling molecule and regulator of cellular processes.

Experimental Protocols

Accurate and reliable quantification of keto dicarboxylic acids is essential for research and clinical diagnostics. Various analytical techniques are employed, with mass spectrometry-based methods being the most sensitive and specific.

General Workflow for GC-MS Analysis of Keto Dicarboxylic Acids

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like keto dicarboxylic acids, a derivatization step is required to increase their volatility.

GCMS_Workflow Sample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction of Keto Dicarboxylic Acids Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

A general workflow for the analysis of keto dicarboxylic acids using GC-MS.
Detailed Protocol for LC-MS/MS Quantification of Alpha-Ketoglutarate in Human Plasma

This protocol provides a detailed method for the sensitive and specific quantification of α-KG in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]

5.2.1. Sample Preparation

  • Protein Precipitation: To 100 µL of human plasma, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in 100 µL of a derivatization solution containing N-methyl imidazole (B134444) and trifluoroacetic anhydride. Incubate at a controlled temperature to form a stable derivative.[13]

  • Extraction: Extract the derivative using methyl tertiary butyl ether. Evaporate the organic layer and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[13]

5.2.2. LC-MS/MS Conditions

  • LC System: Agilent 1200 HPLC system or equivalent.[15]

  • Column: Zorbax SB C8 (4.6 x 75 mm, 3.5 µm).[15]

  • Mobile Phase: Isocratic mixture of 65:35 (v/v) acetonitrile and water with 0.1% formic acid.[15]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[13]

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized α-KG and the internal standard. For the imidazole derivative of α-KG, the mass-to-charge ratio (m/z) is 197.[13]

5.2.3. Quantification

  • Construct a calibration curve using standards of known concentrations.

  • The concentration of α-KG in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linearity for this method has been demonstrated over a concentration range of 100-2500 ng/mL.[13][14]

Synthesis of Keto Dicarboxylic Acids

The availability of pure keto dicarboxylic acids is essential for research purposes. While they can be isolated from biological sources, chemical synthesis offers a more controlled and scalable approach.

Conceptual Pathway for the Synthesis of 2-Oxoadipic Acid

A potential synthetic route to 2-oxoadipic acid can be envisioned starting from more readily available precursors. One conceptual approach involves the Michael addition of a glutamate (B1630785) derivative to an acrylate, followed by hydrolysis and oxidation.

Synthesis_2Oxoadipic_Acid Glutamate Glutamate Derivative Michael_Adduct Michael Adduct Glutamate->Michael_Adduct Acrylate Acrylate Ester Acrylate->Michael_Adduct Hydrolysis Hydrolysis Michael_Adduct->Hydrolysis Oxidation Oxidation Hydrolysis->Oxidation Product 2-Oxoadipic Acid Oxidation->Product

A conceptual pathway for the chemical synthesis of 2-oxoadipic acid.

Keto Dicarboxylic Acids in Drug Discovery and Development

The unique biochemical properties of keto dicarboxylic acids and their derivatives make them attractive scaffolds and targets for drug discovery.

  • Therapeutic Potential of Alpha-Ketoglutarate: Supplementation with α-KG has shown promise in various preclinical and clinical studies. It has been investigated for its potential to extend lifespan, improve muscle function, and act as an immunomodulatory and anti-cancer agent.[16][17] In the context of cancer, α-KG has been shown to attenuate Wnt signaling and promote differentiation in colorectal cancer.[6][17]

  • Keto Acid Analogs as Drug Candidates: The diketo acid moiety is a recognized pharmacophore in medicinal chemistry, particularly in the development of HIV-1 integrase inhibitors.[18] The design and synthesis of novel keto dicarboxylic acid analogs continue to be an active area of research for developing new therapeutic agents against various diseases.[19] The use of bioisosteres for the carboxylic acid groups is a common strategy to improve the pharmacokinetic properties of these compounds.[20]

Conclusion and Future Perspectives

Keto dicarboxylic acids are emerging from the shadows of intermediary metabolism to be recognized as key players in cellular regulation and disease pathogenesis. The continued development of advanced analytical techniques will further elucidate their complex roles in biology. A deeper understanding of their involvement in signaling pathways will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases, from metabolic disorders to cancer. The synthesis of novel analogs and the exploration of their structure-activity relationships will be crucial in harnessing the full therapeutic potential of this fascinating class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dicarboxylic Acids from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the synthesis of dicarboxylic acids derived from oleic acid. While the direct synthesis of 9-oxoheptadecanedioic acid from oleic acid is not a well-established process, this note details a robust and widely utilized method for the production of azelaic acid, a C9 α,ω-dicarboxylic acid, through the oxidative cleavage of oleic acid. Additionally, the biological significance of keto-dicarboxylic acids is discussed to provide context for their potential applications in drug development.

Synthesis of Azelaic Acid and Pelargonic Acid from Oleic Acid via Ozonolysis

The oxidative cleavage of the C9=C10 double bond in oleic acid is a common industrial method to produce valuable C9 carboxylic acids: azelaic acid (a dicarboxylic acid) and pelargonic acid (a monocarboxylic acid)[1][2]. Ozonolysis is a highly efficient method for this transformation[3].

Reaction Principle

The synthesis involves two main steps:

  • Ozonolysis: Ozone gas is bubbled through a solution of oleic acid, leading to the formation of an unstable ozonide intermediate at the site of the double bond.

  • Oxidative Work-up: The ozonide is then cleaved and oxidized to yield the final carboxylic acid products.

Experimental Protocol

Materials:

  • Oleic acid (technical grade, ~70-80% purity)

  • Methanol (B129727) (solvent)

  • Ozone (from an ozone generator)

  • Oxygen (for ozone generation and work-up)

  • Hydrogen peroxide (30% solution)

  • Formic acid

  • Sodium bicarbonate

  • Distilled water

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

  • Three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer

  • Ozone generator

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Ozonolysis

  • Dissolve 100 g of oleic acid in 500 mL of methanol in the three-necked flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Start bubbling ozone-enriched oxygen from the ozone generator through the solution via the gas inlet tube. The outlet gas should be passed through a trap containing a potassium iodide solution to quench any unreacted ozone.

  • Continue the ozonolysis until the solution turns a persistent blue color, indicating the presence of excess ozone, or until TLC analysis shows complete consumption of the starting material. This typically takes 2-4 hours depending on the ozone generation rate.

  • Once the reaction is complete, purge the solution with oxygen for 15-20 minutes to remove any residual ozone.

Step 2: Oxidative Work-up

  • To the cold ozonide solution, slowly add a mixture of 100 mL of 30% hydrogen peroxide and 50 mL of formic acid. The addition should be done cautiously as the reaction is exothermic.

  • Allow the reaction mixture to warm up to room temperature and then heat it to 50-60 °C with stirring for 2-3 hours to ensure complete oxidation.

  • Cool the reaction mixture and add 500 mL of distilled water.

  • Separate the organic layer. Extract the aqueous layer twice with 200 mL portions of ethyl acetate.

  • Combine the organic layers and wash them with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 3: Product Isolation and Purification

  • The resulting mixture contains azelaic acid and pelargonic acid. These can be separated by fractional distillation under reduced pressure or by crystallization.

  • For crystallization of azelaic acid, the crude product can be dissolved in hot water, and upon cooling, azelaic acid will crystallize out as it is a solid at room temperature, while pelargonic acid remains an oil.

  • Filter the crystals, wash with cold water, and dry to obtain pure azelaic acid. Pelargonic acid can be recovered from the filtrate.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of azelaic acid from oleic acid.

ParameterValueReference Notes
Reactants
Oleic Acid100 gTechnical grade (~75% purity)
Solvent (Methanol)500 mL
Reaction Conditions
Ozonolysis Temperature-78 °C
Oxidative Work-up Temp.50-60 °C
Products & Yields Yields are based on the oleic acid content of the starting material.
Azelaic Acid (crude)~45-55 g (Theoretical: ~66 g)Yields can vary based on the efficiency of the ozonolysis and work-up.[2]
Pelargonic Acid (crude)~35-45 g (Theoretical: ~56 g)
Product Characterization
Azelaic Acid (m.p.)106-108 °C
Pelargonic Acid (b.p.)253-255 °C

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_ozonolysis Ozonolysis cluster_workup Oxidative Work-up cluster_purification Purification start Dissolve Oleic Acid in Methanol cool Cool to -78°C start->cool ozone Bubble O3 gas (2-4 hours) cool->ozone purge Purge with O2 ozone->purge add_h2o2 Add H2O2/Formic Acid purge->add_h2o2 heat Heat to 50-60°C (2-3 hours) add_h2o2->heat extract Water Quench & Ethyl Acetate Extraction heat->extract separate Fractional Distillation or Crystallization extract->separate azelaic Azelaic Acid separate->azelaic pelargonic Pelargonic Acid separate->pelargonic

Caption: Workflow for the synthesis of azelaic and pelargonic acids from oleic acid.

Biological Context and Potential of Keto-Dicarboxylic Acids

Metabolic Pathways of Dicarboxylic Acids

In biological systems, dicarboxylic acids are formed through the ω-oxidation of fatty acids[4][5]. This pathway is an alternative to the primary β-oxidation pathway for fatty acid degradation and becomes more active when β-oxidation is impaired or overloaded[5].

The ω-oxidation pathway involves three key enzymatic steps:

  • Hydroxylation: The terminal methyl group (ω-carbon) of a fatty acid is hydroxylated by a cytochrome P450 enzyme to form a ω-hydroxy fatty acid.

  • Oxidation to Aldehyde: The ω-hydroxy fatty acid is oxidized to an aldehyde by an alcohol dehydrogenase.

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in an α,ω-dicarboxylic acid[5].

These dicarboxylic acids can then be shortened from both ends via peroxisomal β-oxidation[5][6].

Signaling Pathways and Biological Activity of Oxidized Fatty Acids

Oxidized fatty acids, including keto- and hydroxy-derivatives, are a diverse class of signaling molecules with a wide range of biological activities.

  • PPAR Agonism: 9-Oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODE), a compound structurally related to the topic of interest, has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[7]. Activation of PPARα is a key mechanism for regulating lipid metabolism, and its agonists are used to treat dyslipidemia. This suggests that other keto-dicarboxylic acids could have similar activities.

  • Inflammation and Immunity: Various oxidized fatty acids are involved in the regulation of inflammatory responses. For instance, 9,12-octadecadienoic acid has been reported to have anti-inflammatory and antibacterial properties[8].

  • Cellular Metabolism: Keto acids are key intermediates in major metabolic pathways like the Krebs cycle and glycolysis[9][10]. They play a crucial role in cellular energy production and biosynthesis.

ω-Oxidation Pathway Diagram

omega_oxidation fatty_acid Monocarboxylic Fatty Acid (e.g., Oleic Acid) omega_hydroxy ω-Hydroxy Fatty Acid fatty_acid->omega_hydroxy Hydroxylation enzyme1 Cytochrome P450 NADPH, O2 omega_oxo ω-Oxo Fatty Acid omega_hydroxy->omega_oxo Oxidation enzyme2 Alcohol Dehydrogenase NAD+ dicarboxylic_acid α,ω-Dicarboxylic Acid omega_oxo->dicarboxylic_acid Oxidation enzyme3 Aldehyde Dehydrogenase NAD+

Caption: The ω-oxidation pathway for the biosynthesis of dicarboxylic acids from fatty acids.

Conclusion

While the synthesis of the specific molecule this compound from oleic acid presents significant chemical challenges, the conversion of oleic acid to other valuable dicarboxylic acids like azelaic acid is a well-established and scalable process. The provided protocol for the synthesis of azelaic acid serves as a practical guide for researchers. Furthermore, the known biological activities of related keto- and dicarboxylic acids, particularly as modulators of metabolic pathways like PPAR signaling, suggest that novel derivatives in this class could be promising targets for drug discovery and development. Further research into selective oxidation and chain-shortening reactions of fatty acids may open up new avenues for the synthesis of complex dicarboxylic acids from renewable feedstocks.

References

Application Notes and Protocols for Protein Labeling with 9-Oxoheptadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxoheptadecanedioic acid is a dicarboxylic acid that can be utilized as a chemical labeling agent for proteins. Its two carboxylic acid functional groups provide anchor points for covalent conjugation to proteins, primarily through the formation of amide bonds with the primary amines of lysine (B10760008) residues and the N-terminus. This labeling strategy allows for the introduction of a 17-carbon aliphatic chain with a central ketone group onto the protein surface. Such modifications can be employed to study protein structure and function, introduce new biophysical properties, or serve as a handle for further derivatization.

The most common and effective method for labeling proteins with carboxylic acids is through the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This process activates the carboxylic acid groups to form a more stable amine-reactive NHS ester, which then efficiently reacts with primary amines on the protein to form a stable amide bond.[4]

Due to the presence of two carboxylic acid groups on this compound, there is a potential for protein cross-linking.[5] Therefore, the reaction conditions, particularly the molar ratio of the labeling reagent to the protein, must be carefully controlled. This document provides detailed protocols for both single-step and two-step labeling procedures to afford control over the labeling and cross-linking reactions.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialSupplierCatalog No.Storage
This compoundMedChemExpressHY-133953Refer to Certificate of Analysis[6]
Protein of Interest--4°C or -20°C
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)G-Biosciences--20°C
N-hydroxysulfosuccinimide (Sulfo-NHS)G-Biosciences-4°C
Activation Buffer (e.g., 0.1 M MES, pH 6.0)--4°C
Coupling Buffer (e.g., PBS, pH 7.2-8.5)--Room Temperature
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)--Room Temperature
Desalting Columns--Room Temperature
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)--Room Temperature

Table 2: Recommended Molar Ratios for Labeling

Desired Degree of LabelingMolar Ratio (Labeling Reagent : Protein)Notes
Low1-5 : 1Minimizes the risk of protein precipitation and loss of function.
Medium5-20 : 1A good starting point for most applications.
High20-50 : 1May be required for certain applications but increases the risk of aggregation and functional disruption.

Experimental Protocols

Protocol 1: One-Step Protein Labeling with this compound

This protocol is simpler and faster but offers less control over potential protein-protein cross-linking. It is suitable when a low to moderate degree of labeling is desired.

Materials:

  • Protein of interest in a suitable buffer (amine-free, e.g., PBS, HEPES, MES)

  • This compound

  • EDC

  • Sulfo-NHS

  • Coupling Buffer (PBS, pH 7.2-8.5)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Labeling Reagent Stock Solution: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Prepare EDC/Sulfo-NHS Solution: Immediately before use, prepare a solution of EDC and Sulfo-NHS in the Coupling Buffer. A common starting concentration is 100 mM for each.

  • Labeling Reaction: a. To the protein solution, add the desired molar excess of the this compound stock solution. Mix gently. b. Add the EDC and Sulfo-NHS solution to the protein-labeling reagent mixture. A 2-5 fold molar excess of EDC/Sulfo-NHS over the this compound is recommended. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the protein.

  • Characterization: Determine the protein concentration and the degree of labeling using appropriate methods (e.g., mass spectrometry).

Protocol 2: Two-Step Protein Labeling with this compound

This protocol provides better control over the reaction and minimizes protein cross-linking by first activating the labeling reagent and then adding it to the protein.[3]

Materials:

  • Protein of interest in a suitable buffer (amine-free, e.g., PBS, HEPES)

  • This compound

  • EDC

  • Sulfo-NHS

  • Activation Buffer (0.1 M MES, pH 6.0)

  • Coupling Buffer (PBS, pH 7.2-8.5)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Activate Labeling Reagent: a. Dissolve this compound, EDC, and Sulfo-NHS in the Activation Buffer. A common starting point is a 1:2:2 molar ratio. b. Incubate this activation mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester of this compound.

  • Labeling Reaction: a. Add the activated labeling reagent mixture to the protein solution. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the labeled protein using a desalting column equilibrated with a suitable storage buffer.

  • Characterization: Analyze the protein concentration and determine the degree of labeling.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post Post-Reaction prep_protein Prepare Protein Solution activate Activate Carboxylic Acid (EDC/Sulfo-NHS) prep_protein->activate prep_reagent Prepare Labeling Reagent Stock prep_reagent->activate couple Couple to Protein (Amine Groups) activate->couple quench Quench Reaction couple->quench purify Purify Labeled Protein quench->purify characterize Characterize (DoL, etc.) purify->characterize

Caption: General workflow for protein labeling using EDC/Sulfo-NHS chemistry.

reaction_pathway cluster_reactants Reactants cluster_activation Activation cluster_product Product dicarboxylic_acid 9-Oxoheptadecanedioic acid (R-COOH) activated_ester Amine-Reactive Sulfo-NHS Ester dicarboxylic_acid->activated_ester + EDC, Sulfo-NHS protein Protein-NH2 labeled_protein Labeled Protein (Protein-NH-CO-R) protein->labeled_protein edc EDC sulfo_nhs Sulfo-NHS activated_ester->labeled_protein

Caption: Simplified reaction pathway for EDC/Sulfo-NHS mediated protein labeling.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 9-Oxoheptadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxoheptadecanedioic acid is a C17 oxo-dicarboxylic acid. The analysis of dicarboxylic acids is crucial in various research areas, including the study of metabolic disorders and oxidative stress. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the quantification of such analytes in complex biological matrices. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative parameters for the LC-MS/MS analysis of this compound. These values are based on typical performance for similar dicarboxylic acids and may vary depending on the specific instrumentation and matrix.

ParameterValueReference
Molecular Formula C₁₇H₃₀O₅[1][2][3]
Molecular Weight 314.42 g/mol [1][2][3]
Precursor Ion (m/z) [M-H]⁻ 313.2Calculated
Product Ion 1 (m/z) 295.2Representative (Loss of H₂O)
Product Ion 2 (m/z) 155.1Representative (Cleavage alpha to keto group)
Collision Energy (eV) 15 - 25Representative
Limit of Detection (LOD) 0.05 - 0.1 µmol/L[4]
Limit of Quantification (LOQ) 0.1 - 0.5 µmol/L[4]

Experimental Protocols

Sample Preparation from Biological Fluids (e.g., Plasma, Serum)

This protocol is adapted from established methods for the extraction of oxidized fatty acids and dicarboxylic acids from biological matrices.[4][5][6]

Materials:

  • Biological sample (e.g., 200 µL plasma)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled dicarboxylic acid)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE)

  • Butanolic HCl (for derivatization, if required)

  • Hexane (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen biological samples on ice.

  • Internal Standard Spiking: To 200 µL of the sample in a glass tube, add a known amount of the internal standard solution.

  • Protein Precipitation: Add 800 µL of cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new glass tube.

  • Liquid-Liquid Extraction:

    • Add 1 mL of MTBE to the supernatant.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer (MTBE) to a clean tube.

    • Repeat the extraction with another 1 mL of MTBE and combine the organic layers.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general LC-MS/MS method for the analysis of dicarboxylic acids. Optimization of these parameters for your specific instrument is recommended.

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 20% B

    • 10.1-12 min: Hold at 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: As specified in the Quantitative Data Summary table.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 extract Liquid-Liquid Extraction (MTBE) centrifuge1->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the extraction and analysis of this compound.

Metabolic and Signaling Pathway

signaling_pathway cluster_metabolism Metabolic Pathway cluster_signaling Signaling Pathway fatty_acid Monocarboxylic Fatty Acid omega_oxidation ω-Oxidation (ER) fatty_acid->omega_oxidation dicarboxylic_acid This compound omega_oxidation->dicarboxylic_acid peroxisomal_beta_oxidation Peroxisomal β-Oxidation dicarboxylic_acid->peroxisomal_beta_oxidation ppar PPARα/γ dicarboxylic_acid->ppar Activates short_chain_dca Shorter-chain Dicarboxylic Acids peroxisomal_beta_oxidation->short_chain_dca rxr RXR ppar->rxr Heterodimerizes ppre PPRE rxr->ppre Binds to gene_expression Target Gene Expression (Lipid Metabolism, Inflammation) ppre->gene_expression Regulates

References

Application Note: Quantitative Analysis of 9-Oxoheptadecanedioic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 9-Oxoheptadecanedioic acid in human plasma. This compound is a dicarboxylic acid that may serve as a potential biomarker for various metabolic processes. The method utilizes a straightforward liquid-liquid extraction procedure for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

This compound is a C17 oxo-dicarboxylic acid. Dicarboxylic acids are involved in intermediate metabolism, and their levels in biological fluids can be indicative of metabolic dysregulation.[1] Alterations in the profiles of dicarboxylic acids have been associated with conditions such as mitochondrial dysfunction and metabolic disorders. The quantification of specific dicarboxylic acids like this compound in plasma is crucial for understanding their physiological roles and their potential as biomarkers.

LC-MS/MS is a powerful analytical technique for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[2][3] This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, including detailed experimental procedures, and expected performance characteristics.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Hexane (HPLC grade)

  • Human plasma (EDTA)

  • Protein precipitation solvent: Acetonitrile with 0.1% formic acid

  • Liquid-liquid extraction solvent: Hexane:Ethyl Acetate (90:10, v/v)

Equipment
  • Liquid chromatograph (LC) system

  • Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Autosampler vials

Sample Preparation
  • Plasma Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Standard and Internal Standard Preparation: Prepare stock solutions of this compound and the internal standard (IS) in methanol. Prepare working solutions by serial dilution of the stock solutions.

  • Sample Extraction:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 300 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • To the supernatant, add 500 µL of liquid-liquid extraction solvent (Hexane:Ethyl Acetate, 90:10, v/v).

    • Vortex for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 20% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS/MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • The molecular weight of this compound (C17H30O5) is 314.42 g/mol . The deprotonated molecule [M-H]⁻ would be at m/z 313.4. Based on the fragmentation of similar oxo-dicarboxylic acids, the following transitions are proposed:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound313.4Predicted: Fragmentation alpha to the keto group and loss of waterTo be optimized
This compound (Qualifier)313.4Predicted: Fragmentation involving the other carboxylic acid groupTo be optimized
This compound-d4 (IS)317.4Corresponding fragment to the quantifier ionTo be optimized

Data Presentation

Method Validation Summary

The method should be validated according to standard bioanalytical method validation guidelines. The following tables summarize the expected performance characteristics.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 1000>0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLLOQ1<15<1585-115
Low QC3<15<1585-115
Mid QC100<15<1585-115
High QC800<15<1585-115

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compoundLow QC3>8085-115
High QC800>8085-115

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precipitation vortex1 Vortex protein_precipitation->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Hexane:Ethyl Acetate) supernatant->lle vortex2 Vortex lle->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evaporation Evaporate to Dryness organic_layer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS Analysis (C18 Column, Gradient Elution) reconstitution->lc_ms data_processing Data Processing and Quantification lc_ms->data_processing

Caption: Experimental workflow for the quantification of this compound in plasma.

Putative Signaling Pathway of this compound

Oxidized fatty acids, including oxo-dicarboxylic acids, are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[4][5][6]

signaling_pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_downstream Downstream Target Gene Expression cluster_effects Metabolic Effects oxo_da This compound ppara PPARα oxo_da->ppara Binds and Activates rxr RXR ppara->rxr Heterodimerizes with ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre Binds to DNA fatty_acid_uptake Fatty Acid Uptake (e.g., CD36, FATP) ppre->fatty_acid_uptake Upregulates fatty_acid_oxidation Fatty Acid β-oxidation (e.g., CPT1, ACOX1) ppre->fatty_acid_oxidation Upregulates lipid_metabolism Increased Lipid Metabolism & Decreased Triglyceride Accumulation fatty_acid_uptake->lipid_metabolism fatty_acid_oxidation->lipid_metabolism

Caption: Putative signaling pathway of this compound via PPARα activation.

References

Application Notes and Protocols for the Analysis of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids (DCAs) are important organic compounds characterized by the presence of two carboxylic acid functional groups. They are involved in numerous biological processes and are key intermediates in metabolism. In clinical and pharmaceutical research, the accurate quantification of DCAs in various biological matrices is crucial for understanding disease pathogenesis, drug efficacy, and toxicity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of DCAs. However, due to their low volatility and polar nature, derivatization is a critical step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1][2]

This document provides a detailed protocol for the analysis of dicarboxylic acids using GC-MS, with a focus on two common derivatization techniques: silylation and esterification.

Experimental Protocols

Sample Preparation

A critical first step in the analysis of DCAs from biological samples is the removal of interfering substances like proteins.

Protocol for Protein Precipitation:

  • To your biofluid sample (e.g., plasma, urine, cerebrospinal fluid), add ice-cold acetonitrile (B52724) (-20°C) in a 5:1 volume ratio (acetonitrile:sample).

  • Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the mixture at 14,000 RPM for 15 minutes at 4°C.[3]

  • Carefully collect the supernatant for the subsequent extraction step.

Protocol for Liquid-Liquid Extraction (LLE):

  • Acidify the protein-free supernatant with a suitable acid (e.g., 3% phosphoric acid).

  • Add an immiscible organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE), to the acidified sample.[3][4]

  • Vortex the mixture thoroughly to facilitate the transfer of DCAs into the organic phase.

  • Centrifuge to achieve phase separation.

  • Carefully transfer the organic layer containing the DCAs to a clean tube.

  • The extracted sample is now ready for derivatization.

Derivatization

Derivatization is essential for the successful analysis of dicarboxylic acids by GC-MS. The two most common methods are silylation and esterification.[5][6]

a) Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation involves replacing the acidic protons of the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. BSTFA is a widely used silylating agent.[5][6]

Protocol:

  • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

  • Add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Seal the reaction vial tightly.

  • Heat the mixture at 70°C for 2 hours to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

b) Esterification using Boron Trifluoride (BF₃) in Alcohol

Esterification converts carboxylic acids into their corresponding esters, which are more volatile. A common method utilizes BF₃ as a catalyst in an alcohol solvent (e.g., butanol or methanol).[1][5][6]

Protocol:

  • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

  • Add 50-100 µL of a 10% (w/w) solution of BF₃ in butanol (or methanol).

  • Seal the reaction vial tightly.

  • Heat the mixture at a specific temperature and time as optimized (e.g., 60-100°C for 30-60 minutes).

  • After cooling, the reaction may need to be quenched, and the esters extracted into an organic solvent if necessary.

  • The resulting ester derivatives are then analyzed by GC-MS.

Quantitative Data Summary

The choice of derivatization method can significantly impact the sensitivity and reproducibility of the analysis. The following table summarizes the performance characteristics of silylation and esterification methods for the analysis of low-molecular-weight dicarboxylic acids.

Derivatization MethodAnalyte RangeLimit of Detection (LOD)Reproducibility (RSD%)Reference
Silylation (BSTFA)C₃-C₉ Dicarboxylic Acids≤ 2 ng m⁻³≤ 10%[5][6]
Esterification (BF₃/alcohol)C₃-C₉ Dicarboxylic Acids≤ 4 ng m⁻³≤ 15%[5][6]

Note: The reported LODs are from studies on atmospheric aerosols and may vary depending on the sample matrix and instrumentation.

For a broader range of dicarboxylic acids, derivatization with BF₃/butanol followed by GC-MS analysis has been shown to achieve low limits of detection, generally below 10 pg.[1][7] When using selected ion monitoring (SIM) mode, these detection limits can be further improved to the 1-4 pg range.[1][7]

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized dicarboxylic acids. Optimization may be required based on the specific analytes and instrumentation.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnNon-polar stationary phase such as 5% phenylmethylpolysiloxane (e.g., DB-5ms) or 100% dimethylpolysiloxane.
Injection ModeSplitless or split, depending on analyte concentration.
Injection Volume1-2 µL.
Injector Temperature250°C.
Carrier GasHelium at a constant flow rate (e.g., 1.7 mL/min).
Oven Temperature ProgramInitial temperature of 50°C (hold for 1 min), ramp to 125°C at 25°C/min, then ramp to 300°C at 10°C/min (hold for 15 min).[8]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI).
Ion Source Temperature200°C.
Interface Temperature280°C.
Mass Scan Rangem/z 50-550 (or a targeted range based on the derivatized analytes).
Solvent Cut Time3 minutes.

Visualizations

Experimental Workflow for GC-MS Analysis of Dicarboxylic Acids

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (ice-cold acetonitrile) Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant_Collection->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Silylation Silylation (BSTFA, 70°C, 2h) Evaporation->Silylation Option 1 Esterification Esterification (BF3/Butanol, Heat) Evaporation->Esterification Option 2 Derivatized_Sample1 TMS Esters Silylation->Derivatized_Sample1 Derivatized_Sample2 Butyl Esters Esterification->Derivatized_Sample2 GCMS_Analysis GC-MS Analysis Derivatized_Sample1->GCMS_Analysis Derivatized_Sample2->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Results Results Data_Processing->Results

Caption: GC-MS workflow for dicarboxylic acid analysis.

References

Application Note: Derivatization of 9-Oxoheptadecanedioic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible two-step derivatization protocol for the analysis of 9-oxoheptadecanedioic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is hindered by its low volatility and thermal instability due to the presence of two carboxylic acid functional groups and a ketone group. The described method, involving methoximation followed by silylation, effectively enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, increased sensitivity, and reliable quantification. This protocol is intended for researchers, scientists, and professionals in drug development and metabolomics engaged in the analysis of keto-dicarboxylic acids.

Introduction

This compound is a dicarboxylic acid containing a ketone functional group. Such molecules are often of interest in various biological and chemical studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the direct analysis of polar, non-volatile compounds like this compound is challenging.[1] The polar carboxylic acid groups and the reactive ketone group lead to poor chromatographic performance, including broad peaks, low sensitivity, and potential thermal degradation in the GC inlet and column.[1][2]

To overcome these limitations, a chemical modification process known as derivatization is employed.[2][3] For compounds containing both keto and carboxylic acid functionalities, a two-step derivatization approach is highly recommended.[1] The first step, methoximation, protects the ketone group by converting it into a more stable methoxime derivative. This prevents tautomerization to the enol form, which could otherwise result in multiple derivative peaks for a single analyte.[1][4][5] The second step involves the conversion of the polar carboxylic acid groups into non-polar, volatile esters, typically through silylation.[6][7] Silylation replaces the active hydrogen atoms in the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the molecule.[4][5] This application note provides a detailed protocol for the methoximation and subsequent silylation of this compound for reliable GC-MS analysis.

Comparison of Derivatization Methods

Several derivatization techniques are available for carboxylic and keto acids. The choice of method depends on the specific analyte and the analytical requirements. A comparison of common derivatization methods is summarized in Table 1. For this compound, the two-step methoximation and silylation procedure is the most suitable approach to address both functional groups.

Derivatization MethodTarget Functional Group(s)ReagentsAdvantagesDisadvantagesSuitability for this compound
Silylation Carboxylic acids, hydroxyls, amines, thiolsBSTFA, MSTFA, TMCSHighly effective, derivatizes multiple functional groups, produces volatile and thermally stable derivatives.[6][7]Reagents are moisture-sensitive.[5]Highly Suitable (for carboxylic acid groups)
Esterification (Alkylation) Carboxylic acidsBF3/Methanol, Diazomethane (B1218177)Produces stable ester derivatives.Can be time-consuming, diazomethane is toxic and explosive.[7]Suitable (for carboxylic acid groups)
Methoximation Ketones, AldehydesMethoxyamine hydrochloride (MeOx) in Pyridine (B92270)Protects carbonyl group, prevents tautomerization and formation of multiple peaks.[1][4]Adds an additional step to the workflow.Essential (for the ketone group)
Two-Step: Methoximation followed by Silylation Ketone and Carboxylic AcidsMeOx, followed by BSTFA or MSTFAStabilizes the ketone group, prevents tautomerism, and increases volatility of the carboxylic acid groups, leading to a single, sharp chromatographic peak.[1]More time-consuming than single-step methods.Highly Recommended

Table 1: Comparison of common derivatization methods for GC-MS analysis.

Experimental Protocols

This section provides a detailed protocol for the two-step derivatization of this compound.

Materials and Reagents
  • This compound standard

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

  • Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • GC vials with inserts and caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Sample Preparation
  • Accurately weigh a known amount of the this compound standard or the sample extract into a GC vial.

  • If the sample is in solution, transfer a known volume into the vial.

  • Add a known amount of the internal standard.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as moisture will interfere with the silylation reaction.[5]

Step 1: Methoximation
  • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

  • Add 50 µL of the methoxyamine hydrochloride/pyridine solution to the dried sample in the GC vial.

  • Cap the vial tightly and vortex for 1 minute to ensure the sample is fully dissolved.

  • Incubate the vial at 60°C for 60 minutes in a heating block or oven.[8]

Step 2: Silylation
  • After the methoximation reaction, allow the vial to cool to room temperature.

  • Add 50 µL of BSTFA + 1% TMCS (or MSTFA) to the vial containing the methoximated sample.[1]

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 60 minutes.[1]

  • Allow the vial to cool to room temperature before GC-MS analysis.

The derivatized sample is now ready for injection into the GC-MS system.

Visualization of the Derivatization Workflow

The following diagram illustrates the logical flow of the two-step derivatization protocol.

DerivatizationWorkflow Workflow for Derivatization of this compound cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis Sample Sample containing This compound DrySample Dried Sample Sample->DrySample Evaporation (Nitrogen Stream) AddMeOx Add Methoxyamine HCl in Pyridine DrySample->AddMeOx IncubateMeOx Incubate at 60°C for 60 min AddMeOx->IncubateMeOx AddBSTFA Add BSTFA + 1% TMCS IncubateMeOx->AddBSTFA IncubateBSTFA Incubate at 60°C for 60 min AddBSTFA->IncubateBSTFA GCMS GC-MS Analysis IncubateBSTFA->GCMS

Caption: Experimental workflow for the derivatization of this compound.

Expected Results and Data Presentation

The two-step derivatization of this compound will yield a single derivative where the ketone is converted to a methoxime and both carboxylic acids are converted to their trimethylsilyl esters. This derivative is significantly more volatile and thermally stable than the parent compound, resulting in a sharp, symmetrical peak in the GC chromatogram.

The following table summarizes the expected quantitative improvements based on literature for similar compounds.

ParameterWithout DerivatizationWith Two-Step Derivatization
Peak Shape Broad, tailing, or not observedSymmetrical and sharp
Volatility LowHigh
Thermal Stability Prone to degradationStable
Detection Limit HighLow (ng/m³ range or lower for similar dicarboxylic acids).[6][7]
Reproducibility (RSD%) Poor (>15%)Good (≤10%).[6][7]

Table 2: Expected improvements in GC-MS analysis after derivatization.

Conclusion

The described two-step derivatization protocol involving methoximation and silylation is a highly effective method for the GC-MS analysis of this compound. This procedure overcomes the challenges associated with the analysis of non-volatile keto-dicarboxylic acids by increasing their volatility and thermal stability. The result is a reliable and reproducible analytical method with improved peak shape, lower detection limits, and enhanced accuracy, making it well-suited for quantitative studies in various scientific disciplines. Researchers, scientists, and drug development professionals can adopt this protocol for the routine analysis of this compound and other similar compounds.

References

1H and 13C NMR spectroscopy for 9-Oxoheptadecanedioic acid structural elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Structural Elucidation of 9-Oxoheptadecanedioic Acid using ¹H and ¹³C NMR Spectroscopy.

Introduction

This compound is a long-chain keto-dicarboxylic acid. Its structure, featuring a central ketone and terminal carboxylic acid groups, makes it a molecule of interest in various chemical and biochemical studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation of such molecules. This application note provides a detailed protocol for the structural elucidation of this compound using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments. The provided data is predictive, based on established principles of NMR spectroscopy, and serves as a guide for researchers acquiring and interpreting experimental data.

Predicted Quantitative NMR Data

Due to the symmetry of this compound around the C9 ketone, the number of unique signals in the NMR spectra is halved. The following tables summarize the predicted chemical shifts (δ) for each unique proton and carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Labeled ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationAssignment
H-1, H-17~12.0Broad Singlet2HCarboxylic Acid Protons
H-8, H-10~2.45Triplet4HProtons α to Ketone
H-2, H-16~2.18Triplet4HProtons α to Carboxylic Acid
H-7, H-11~1.50Multiplet4HProtons β to Ketone
H-3, H-15~1.48Multiplet4HProtons β to Carboxylic Acid
H-4, H-6, H-12, H-14~1.25Multiplet8HMethylene Chain Protons
H-5, H-13~1.25Multiplet4HMethylene Chain Protons
Table 2: Predicted ¹³C NMR and DEPT-135 Data

Solvent: DMSO-d₆, Reference: DMSO-d₆ at 39.51 ppm[1][2]

Labeled CarbonsPredicted Chemical Shift (δ, ppm)DEPT-135 SignalCarbon TypeAssignment
C9~210.5AbsentCKetone Carbonyl
C1, C17~174.5AbsentCCarboxylic Acid Carbonyl
C8, C10~42.0NegativeCH₂Methylene α to Ketone
C2, C16~34.0NegativeCH₂Methylene α to Carboxylic Acid
C4, C5, C6, C12, C13, C14~28.5-29.0NegativeCH₂Methylene Chain
C7, C11~23.5NegativeCH₂Methylene β to Ketone
C3, C15~24.5NegativeCH₂Methylene β to Carboxylic Acid

Visualization of Structure and Analytical Logic

The following diagrams illustrate the molecular structure, the overall experimental workflow, and the expected NMR correlations.

cluster_mol Structure of this compound HOOC_1 HOOC(1) CH2_2 -(2)CH₂- HOOC_1->CH2_2 CH2_3 (3)CH₂- CH2_2->CH2_3 CH2_4 (4)CH₂- CH2_3->CH2_4 CH2_5 (5)CH₂- CH2_4->CH2_5 CH2_6 (6)CH₂- CH2_5->CH2_6 CH2_7 (7)CH₂- CH2_6->CH2_7 CH2_8 (8)CH₂- CH2_7->CH2_8 CO_9 (9)C=O CH2_8->CO_9 CH2_10 -(10)CH₂- CO_9->CH2_10 CH2_11 (11)CH₂- CH2_10->CH2_11 CH2_12 (12)CH₂- CH2_11->CH2_12 CH2_13 (13)CH₂- CH2_12->CH2_13 CH2_14 (14)CH₂- CH2_13->CH2_14 CH2_15 (15)CH₂- CH2_14->CH2_15 CH2_16 (16)CH₂- CH2_15->CH2_16 COOH_17 (17)COOH CH2_16->COOH_17

Caption: Labeled structure of this compound.

G sample_prep Sample Preparation (5-10 mg for ¹H, 20-50 mg for ¹³C in 0.6 mL DMSO-d₆) nmr_acq NMR Data Acquisition sample_prep->nmr_acq d1_acq 1D Spectra (¹H, ¹³C, DEPT-135) nmr_acq->d1_acq d2_acq 2D Spectra (COSY, HSQC) nmr_acq->d2_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) d1_acq->processing d2_acq->processing d1_analysis 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->d1_analysis dept_analysis DEPT-135 Analysis (Identify CH₂ groups) d1_analysis->dept_analysis cosy_analysis COSY Analysis (H-H Correlations) dept_analysis->cosy_analysis hsqc_analysis HSQC Analysis (C-H Correlations) cosy_analysis->hsqc_analysis elucidation Structural Elucidation hsqc_analysis->elucidation

Caption: Experimental workflow for NMR-based structural elucidation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Oxoheptadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-Oxoheptadecanedioic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for long-chain oxo-dicarboxylic acids like this compound?

A1: While a specific, high-yield, one-pot synthesis for this compound is not extensively documented in readily available literature, plausible synthetic strategies can be devised based on established organic chemistry principles. Two common conceptual approaches include:

  • Oxidative Cleavage of a Cyclic Precursor: Synthesis could begin with a cyclic olefin, which undergoes ozonolysis or another form of oxidative cleavage to yield a linear molecule with terminal functional groups that can be converted to carboxylic acids and an internal ketone.

  • Coupling of Two Smaller Fragments: This approach involves the coupling of two smaller molecules to form the C17 backbone, with the ketone and carboxylic acid functionalities introduced before or after the coupling step. For instance, a C8 fragment and a C9 fragment could be coupled.

Q2: What are the major challenges in synthesizing this compound?

A2: The primary challenges in synthesizing this molecule include:

  • Low Yields: Multi-step syntheses can often lead to low overall yields due to product loss at each step.[1]

  • Side Reactions: The presence of multiple functional groups can lead to unwanted side reactions, such as over-oxidation or reactions involving the ketone group.

  • Purification: Separating the desired product from starting materials, byproducts, and isomers can be challenging due to the similar physical properties of these long-chain molecules.[2]

  • Starting Material Availability: The availability and cost of suitable starting materials for a multi-step synthesis can be a significant factor.

Q3: Are there any biosynthetic routes for producing long-chain dicarboxylic acids?

A3: Yes, there has been considerable research into the biosynthesis of long-chain dicarboxylic acids using engineered microorganisms. Strains of Candida tropicalis and Escherichia coli have been genetically modified to produce dicarboxylic acids from fatty acids or alkanes through ω-oxidation pathways.[2][3] While a direct biosynthetic route to this compound is not established, this approach offers a potential avenue for sustainable production of related molecules.

Troubleshooting Guide

Problem 1: Low overall yield in a multi-step synthesis.

Possible Cause Troubleshooting Suggestion
Incomplete Reactions Monitor reaction progress using techniques like TLC, GC, or NMR to ensure completion before proceeding to the next step. Consider extending reaction times or increasing the temperature, but be mindful of potential side reactions.
Product Loss During Workup and Purification Minimize transfer steps. Ensure the pH is optimized for extraction of the dicarboxylic acid. For purification, consider column chromatography with an appropriate solvent system or recrystallization.
Suboptimal Reaction Conditions Systematically optimize each step of the synthesis. Key parameters to investigate include solvent, temperature, catalyst loading, and reaction time.
Decomposition of Intermediates or Product Some intermediates or the final product may be unstable under certain conditions (e.g., high heat, strong acid/base). Use milder reaction conditions where possible.

Problem 2: Formation of significant byproducts.

Possible Cause Troubleshooting Suggestion
Over-oxidation If using strong oxidizing agents, this can lead to cleavage of the carbon chain. Use milder or more selective oxidizing agents. Control the stoichiometry of the oxidant carefully.
Side reactions involving the ketone group Protect the ketone functionality if it is interfering with subsequent reaction steps. Common protecting groups for ketones include acetals and ketals.
Polymerization Dicarboxylic acids can sometimes undergo intermolecular esterification at high temperatures. Conduct reactions at the lowest effective temperature.

Problem 3: Difficulty in purifying the final product.

Possible Cause Troubleshooting Suggestion
Presence of structurally similar impurities High-performance liquid chromatography (HPLC) may be necessary for separation. Derivatization of the carboxylic acids to their methyl esters can facilitate separation by gas chromatography (GC).
Product is an oil or waxy solid If recrystallization is difficult, consider converting the acid to a salt to facilitate crystallization, followed by acidification to recover the pure product.

Proposed Experimental Protocol (Hypothetical)

Overall Strategy: A plausible route involves the functionalization of a C17 precursor. For example, starting from 9-hydroxystearic acid (which can be derived from oleic acid), one could oxidize the secondary alcohol to a ketone and then perform ω-oxidation on the terminal methyl group to generate the second carboxylic acid.

Step 1: Oxidation of 9-Hydroxystearic Acid to 9-Oxostearic Acid

  • Dissolve 9-hydroxystearic acid in a suitable solvent such as dichloromethane (B109758) (DCM) or acetone.

  • Add a stoichiometric amount of an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or use a milder, catalytic method such as a Swern or Dess-Martin oxidation.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup to extract the 9-oxostearic acid.

  • Purify the product by column chromatography or recrystallization.

Step 2: ω-Oxidation of 9-Oxostearic Acid to this compound

This step is challenging chemically. A biotechnological approach is often more effective for selective terminal oxidation.

  • Utilize a whole-cell biotransformation system with an engineered strain of Candida tropicalis or E. coli capable of ω-oxidation.

  • Culture the microorganisms under appropriate conditions and then introduce 9-oxostearic acid as the substrate.

  • Allow the biotransformation to proceed for a set period (e.g., 24-72 hours).

  • Extract the dicarboxylic acid from the fermentation broth by acidifying the medium and extracting with an organic solvent.

  • Purify the final product, this compound, using chromatographic techniques.

Data Presentation

Table 1: Comparison of Oxidizing Agents for Secondary Alcohols

Oxidizing AgentTypical SolventTemperature (°C)AdvantagesDisadvantages
PCC DichloromethaneRoom Temp.Reliable, good yieldsToxic chromium reagent
Dess-Martin Periodinane DichloromethaneRoom Temp.Mild, high yieldsExpensive, potentially explosive
Swern Oxidation Dichloromethane-78 to Room Temp.Mild, high yieldsRequires low temperatures, unpleasant odor

Visualizations

experimental_workflow start 9-Hydroxystearic Acid oxidation Oxidation of Secondary Alcohol (e.g., PCC, Swern) start->oxidation intermediate 9-Oxostearic Acid oxidation->intermediate omega_oxidation ω-Oxidation (Biocatalytic) intermediate->omega_oxidation product Crude this compound omega_oxidation->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Proposed experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound check_step1 Analyze yield of Step 1 (Oxidation) start->check_step1 step1_low Low Yield in Step 1 check_step1->step1_low Low step1_ok Good Yield in Step 1 check_step1->step1_ok OK optimize_oxidation Optimize oxidation conditions: - Change oxidizing agent - Adjust temperature/time step1_low->optimize_oxidation check_step2 Analyze yield of Step 2 (ω-Oxidation) step1_ok->check_step2 step2_low Low Yield in Step 2 check_step2->step2_low Low purification_issue Check for loss during purification: - Analyze wash layers - Optimize chromatography check_step2->purification_issue OK optimize_omega Optimize biocatalysis: - Screen different microbial strains - Adjust substrate concentration - Optimize fermentation time step2_low->optimize_omega

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Foaming Issues in Dicarboxylic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing foaming during dicarboxylic acid fermentation experiments.

Troubleshooting Guides

This section addresses specific foaming issues you might encounter during your experiments.

Issue: Excessive and Uncontrolled Foaming Early in Fermentation

Symptoms:

  • Rapid and voluminous foam formation shortly after inoculation.

  • The bioreactor headspace fills quickly with foam.

  • Frequent manual or automated additions of antifoam are necessary.

Possible Causes and Solutions:

CauseSolution
High Agitation and/or Aeration Rates Begin the fermentation with lower agitation and aeration rates. As the culture enters the exponential growth phase and oxygen demand increases, gradually increase these parameters.
Rich Media Composition The presence of high concentrations of proteins, peptides, or other surfactants in the medium can lead to excessive foaming. Optimize the concentrations of components like yeast extract or peptones. Consider testing alternative nitrogen or carbon sources that have a lower propensity for foaming.
Inoculum Quality and Size A small or unhealthy inoculum can lead to a prolonged lag phase and altered metabolic activity, which may result in the production of foam-promoting substances. Ensure you are using a healthy, appropriately sized inoculum for your bioreactor volume.
Issue: Persistent and Dense Foam in Late-Stage Fermentation

Symptoms:

  • Formation of a stable, thick, and dense foam layer as the fermentation progresses.

  • The foam is difficult to break, even with standard antifoam concentrations.

  • Increased risk of bioreactor exhaust filter clogging and a subsequent rise in vessel pressure.

Possible Causes and Solutions:

CauseSolution
Cell Lysis The release of intracellular proteins and other macromolecules from lysed cells is a significant contributor to stable foam formation. Monitor cell viability throughout the fermentation. High shear stress from agitation or nutrient limitation can lead to premature cell death. Optimizing these parameters can improve culture health and reduce foaming.
Microbial Biosurfactant Production Your production organism may naturally produce surface-active compounds, which are a common cause of persistent foam. If the metabolic pathways for biosurfactant synthesis are known for your strain, consider metabolic engineering strategies to down-regulate or eliminate their production.
Antifoam Depletion or Ineffectiveness The initially added antifoam may be consumed by the culture or lose its effectiveness over time. Implement a controlled feeding strategy, such as continuous or intermittent dosing of the antifoam agent, to maintain an effective concentration.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding foaming in dicarboxylic acid fermentation.

General Foaming Issues

Q1: What are the fundamental causes of foaming in fermentation processes? A1: Foaming is a physical phenomenon where gas bubbles are stabilized by surface-active molecules, forming a persistent foam layer on the liquid surface. In the context of dicarboxylic acid fermentation, the primary causes are:

  • Surface-Active Components in Media: Many fermentation media are rich in proteins, polysaccharides, and other biomolecules that can act as surfactants and stabilize foam.

  • Process Parameters: High agitation speeds and gas sparging, while necessary for mixing and oxygen supply, introduce gas into the broth, leading to bubble formation.

  • Microbial Byproducts: The microorganisms themselves can produce and secrete proteins, biosurfactants, and other metabolites that contribute to foam stability.

  • Cell Autolysis: Towards the end of a fermentation, or under stressful conditions, cells may lyse and release their intracellular contents, which include foam-stabilizing proteins.

Q2: What are the potential negative impacts of uncontrolled foaming? A2: If not properly controlled, excessive foaming can lead to significant operational challenges and compromise experimental results:

  • Reduced Bioreactor Working Volume: Foam can occupy a large portion of the bioreactor's headspace, reducing the effective culture volume.

  • Increased Contamination Risk: Foam can rise and wet the exhaust filters, creating a potential pathway for contaminants to enter the sterile environment of the bioreactor.

  • Process Control Interference: Foam can interfere with the proper functioning of sensors for pH and dissolved oxygen, leading to inaccurate measurements and poor process control.

  • Loss of Product and Biomass: In severe cases, foam can exit the bioreactor through the exhaust lines, resulting in the loss of valuable product and biomass.

  • Impaired Oxygen Transfer: While a fine dispersion of bubbles is beneficial, a thick, stable foam layer can hinder the efficient transfer of oxygen from the gas phase to the liquid medium.

Chemical Foam Control

Q3: What are the common types of chemical antifoaming agents used in fermentation? A3: The most widely used chemical antifoams in fermentation processes include:

  • Silicone-Based Antifoams: These are typically emulsions of polydimethylsiloxane (B3030410) (PDMS) and are very effective at low concentrations.

  • Polyether-Based Antifoams: This category includes polypropylene (B1209903) glycols (PPGs) and other polyalkylene glycols.

  • Natural Oils: Vegetable oils such as soybean or sunflower oil can be used, but their effectiveness can be limited, and they may be metabolized by the microorganisms.

Q4: How should I select an appropriate antifoam and determine the right concentration to use? A4: A systematic approach is recommended for selecting and optimizing antifoam use:

  • Initial Screening: Test a few different types of antifoams (e.g., a silicone-based and a polyether-based agent) to see which is most effective for your specific process.

  • Concentration Optimization: Once a suitable type is identified, perform a dose-response study to determine the minimum concentration required for effective foam control.

  • Impact Assessment: It is crucial to evaluate the effect of the chosen antifoam at its optimal concentration on key fermentation parameters such as cell growth, dicarboxylic acid yield, and productivity.

Q5: Are there any potential downsides to using chemical antifoams? A5: Yes, the addition of chemical antifoams can have some drawbacks:

  • Negative Impact on Oxygen Transfer: Antifoaming agents can increase the coalescence of small bubbles into larger ones, which reduces the overall surface area for gas exchange and can lower the oxygen transfer rate (OTR).

  • Cellular Toxicity: While generally used at low concentrations, some antifoams can have an inhibitory effect on microbial growth or product formation.

  • Downstream Processing Complications: Residual antifoam in the fermentation broth can sometimes interfere with downstream purification processes, such as by fouling filtration membranes.

Mechanical and Alternative Foam Control Strategies

Q6: What are the main alternatives to using chemical antifoams? A6: Mechanical foam breakers are a common non-chemical method for foam control. These devices are typically mounted on the agitator shaft within the headspace of the bioreactor and use centrifugal force to break down the foam.

Q7: What are the advantages and disadvantages of mechanical foam breakers? A7:

  • Advantages:

    • Eliminates the need to add chemical agents to the fermentation broth.

    • Avoids any potential issues with antifoam toxicity or interference with downstream processing.

  • Disadvantages:

    • Can increase the shear stress on the microbial cells, which may be detrimental to some strains.

    • Requires additional energy to operate.

    • The initial capital cost and installation can be more complex than a simple chemical dosing system.

Q8: Can foaming be controlled through biological or genetic approaches? A8: Yes, in some cases, a biological approach can be effective. If the primary cause of foaming is the production of biosurfactants by the microorganism, it may be possible to use metabolic engineering techniques to reduce or eliminate the expression of the genes responsible for biosurfactant synthesis. This approach targets the root cause of the foaming issue.

Data Presentation

Table 1: Illustrative Impact of Antifoam Agents on Succinic Acid Fermentation

This table provides representative data on how different antifoams at various concentrations might affect the final product titer and foam level in a succinic acid fermentation.

Antifoam TypeConcentration (% v/v)Final Succinic Acid Titer (g/L)Relative Foam Height (%)
None (Control) 050.2100
Silicone-Based Emulsion 0.0549.822
Silicone-Based Emulsion 0.1048.511
Polyether-Based 0.0549.128
Polyether-Based 0.1047.916

Note: This data is for illustrative purposes. Actual results will vary based on the specific strain, media, and process conditions.

Table 2: Qualitative Comparison of Different Foam Control Strategies
Foam Control MethodRelative CostPotential Impact on Oxygen Transfer Rate (OTR)Potential Impact on Downstream Processing
Chemical (Silicone-Based) LowCan be negativePotential for membrane fouling
Chemical (Polyether-Based) MediumCan be negativeGenerally lower impact than silicone-based
Mechanical Foam Breaker High (Initial Investment)Neutral to slightly positiveNone

Experimental Protocols

Protocol 1: Laboratory-Scale Evaluation of Antifoam Efficacy

Objective: To systematically screen and identify the most effective antifoam agent for a specific dicarboxylic acid fermentation process at the lab scale.

Materials:

  • Production microorganism strain

  • Sterile fermentation medium

  • A laboratory-scale bioreactor (e.g., 1-5 L) with probes for pH and dissolved oxygen, and an agitator.

  • A selection of antifoam agents for testing (e.g., silicone-based, polyether-based).

  • Analytical equipment for quantifying cell density and dicarboxylic acid concentration (e.g., spectrophotometer, HPLC).

Methodology:

  • Prepare and sterilize the bioreactor, medium, and all associated equipment.

  • Inoculate the bioreactor with a healthy, actively growing culture of the production strain.

  • Set the initial fermentation parameters (e.g., temperature, pH, agitation speed, aeration rate) to your standard operating conditions.

  • Allow the fermentation to proceed and monitor for the onset of significant foaming.

  • Once foaming is established, add a defined starting concentration (e.g., 0.05% v/v) of the first antifoam agent to be tested.

  • Visually or with a foam sensor, monitor the time it takes for the foam to collapse and the duration for which the foam is suppressed.

  • Continue the fermentation for its intended duration, making additional antifoam additions as necessary to control the foam. Record the timing and volume of all additions.

  • Repeat this entire procedure for each antifoam agent you wish to screen.

  • Analyze the results by comparing the total amount of each antifoam used, the final product titer, and the overall ease of foam management.

Visualizations

experimental_workflow cluster_setup Setup cluster_execution Execution cluster_analysis Analysis prep Prepare & Sterilize Bioreactor and Media inoculate Inoculate with Production Strain prep->inoculate start_ferm Start Fermentation inoculate->start_ferm monitor_foam Monitor for Foam start_ferm->monitor_foam collect_samples Collect Samples Periodically start_ferm->collect_samples add_antifoam Add Antifoam (as needed) monitor_foam->add_antifoam add_antifoam->start_ferm analyze_samples Analyze Samples for Titer and Biomass collect_samples->analyze_samples end_ferm End of Fermentation end_ferm->analyze_samples evaluate Evaluate Antifoam Performance analyze_samples->evaluate

Caption: A logical workflow for evaluating antifoam performance.

signaling_pathway cluster_inputs Environmental Signals cluster_regulation Cellular Regulation cluster_output Phenotypic Response nutrient_limitation Nutrient Limitation (e.g., Nitrogen) stress_response Stress Response Pathways nutrient_limitation->stress_response high_cell_density High Cell Density quorum_sensing Quorum Sensing high_cell_density->quorum_sensing gene_expression Activation of Biosurfactant Genes stress_response->gene_expression quorum_sensing->gene_expression biosurfactant_synthesis Biosurfactant Synthesis & Secretion gene_expression->biosurfactant_synthesis foam_stabilization Foam Stabilization biosurfactant_synthesis->foam_stabilization

Caption: A simplified signaling pathway for biosurfactant production.

Technical Support Center: Optimization of 9-Oxoheptadecanedioic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 9-Oxoheptadecanedioic acid from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind optimizing pH for this compound extraction?

The extraction of this compound, a dicarboxylic acid, is highly dependent on its protonation state, which is controlled by the pH of the aqueous solution (the fermentation broth). For effective liquid-liquid extraction into an organic solvent, the acid must be in its neutral, undissociated form (H₂A).[1][2] This form is significantly more soluble in organic solvents than its charged, anionic forms (HA⁻ and A²⁻). Therefore, the pH of the fermentation broth must be adjusted to a value below the first dissociation constant (pKa₁) of the acid.

Q2: What are the pKa values for this compound?

Q3: What is the recommended optimal pH for extracting this compound from broth?

Based on general protocols for long-chain dicarboxylic acids, the pH of the fermentation broth should be adjusted to a range of 2.5 to 4.0.[4] This ensures that the pH is well below the estimated first pKa (~4.5), maximizing the concentration of the undissociated acid and thus its partitioning into the organic solvent.

Q4: Which organic solvents are suitable for this extraction?

The choice of solvent is critical for successful extraction. Solvents that are immiscible with water and have a good affinity for long-chain dicarboxylic acids should be used. While specific data for this compound is limited, general-purpose solvents for carboxylic acid extraction include ethyl acetate (B1210297), methyl isobutyl ketone (MIBK), and long-chain alcohols like 1-octanol.[2][5] The selection should also consider factors like solvent toxicity, environmental impact, and ease of removal in downstream processing.

Q5: How can I improve the purity of the extracted this compound?

Purity can be enhanced through a multi-step process. After the initial extraction, the organic phase can be "washed" with an acidic aqueous solution to remove any water-soluble impurities. Further purification can be achieved by techniques such as crystallization.[6] This involves dissolving the crude solid in a suitable solvent at an elevated temperature and then cooling it down to allow the purified acid to crystallize.[4]

Troubleshooting Guide

Q: My extraction yield is very low. What are the possible causes and solutions?

A: Low yield is a common issue that can be attributed to several factors:

  • Incorrect pH: The most likely cause is a pH that is too high. If the pH of the broth is near or above the pKa of the acid, a significant portion will remain in its ionized, water-soluble form.

    • Solution: Ensure the pH of the fermentation broth is accurately measured and adjusted to be between 2.5 and 4.0 before extraction.[4]

  • Insufficient Mixing: Inadequate mixing between the aqueous and organic phases will lead to poor transfer of the acid.

    • Solution: Ensure vigorous mixing during the extraction process to maximize the interfacial surface area between the two liquids.[5]

  • Insufficient Solvent Volume: Using too little organic solvent will result in incomplete extraction.

    • Solution: Perform multiple extractions with smaller volumes of fresh solvent (e.g., 3 extractions with 50 mL each) rather than a single extraction with a large volume (150 mL). This is generally more efficient at recovering the target compound.

  • Poor Solvent Choice: The selected organic solvent may have a low partition coefficient for this compound.

    • Solution: Experiment with different solvents, such as ethyl acetate or MIBK, to find one that provides better recovery.

Q: An emulsion has formed at the interface between the aqueous and organic layers. How can I resolve this?

A: Emulsions are common when extracting from complex mixtures like fermentation broths, which contain proteins and other surfactants.

  • Solution 1: Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. The increased force will help to break the emulsion and separate the layers.[4]

  • Solution 2: Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine). This increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion and improve phase separation.

  • Solution 3: Filtration: In some cases, filtering the emulsified layer through a bed of celite or glass wool can help to break the emulsion.

Q: The extracted product is discolored or appears impure. What are the next purification steps?

A: Impurities from the fermentation broth are often co-extracted with the product.

  • Solution 1: Decolorization: After the initial extraction and solvent evaporation, redissolve the crude product in a suitable solvent and treat it with activated carbon. The activated carbon will adsorb many colored impurities. The carbon can then be removed by filtration.[6]

  • Solution 2: Recrystallization: This is a powerful purification technique. A patent for long-chain dicarboxylic acid purification describes dissolving the crude solid in water at an elevated temperature (e.g., 90-105°C), followed by controlled cooling to induce crystallization of the pure acid.[4][6]

  • Solution 3: Washing the Organic Phase: Before evaporating the solvent, wash the organic phase with a low pH aqueous solution (e.g., pH 2.5) to remove any water-soluble impurities that may have been carried over.

Data Presentation

While specific quantitative data for this compound is not available in the literature, the following table illustrates the typical effect of pH on the extraction of a similar dicarboxylic acid, glutaric acid, into an organic phase containing an amine-based extractant. This demonstrates the critical drop in extraction efficiency as the pH increases.

pH of Aqueous PhaseExtraction Efficiency (%) of Glutaric Acid*
< 4.0High (approaching maximum)
4.5Sharp drop-off in efficiency begins
> 5.0Very low

*Data is illustrative and based on the extraction behavior of glutaric acid.[2] The principle of decreased extraction with increasing pH is directly applicable to this compound.

Experimental Protocols

Protocol: Liquid-Liquid Extraction of this compound from Fermentation Broth

This protocol is a generalized procedure based on common practices for long-chain dicarboxylic acid recovery.[4][5][6]

1. Broth Clarification: a. Centrifuge the fermentation broth at high speed (e.g., 8000 x g) for 20 minutes to pellet the microbial cells and other solid debris. b. Decant and collect the supernatant. For further clarification, the supernatant can be passed through a microfiltration membrane (e.g., 0.22 µm).[6]

2. Acidification: a. Transfer the clarified broth to a suitable vessel with continuous stirring. b. Slowly add a strong acid (e.g., sulfuric acid or hydrochloric acid) to the broth to adjust the pH to approximately 2.5-3.0.[4] c. Monitor the pH closely using a calibrated pH meter. A white precipitate of the protonated dicarboxylic acid may form at this stage.

3. Solvent Extraction: a. Transfer the acidified broth to a separatory funnel. b. Add a volume of a suitable organic solvent (e.g., ethyl acetate) equal to the volume of the broth. c. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release any pressure buildup. d. Place the funnel in a ring stand and allow the layers to separate completely. e. Drain the lower aqueous layer. Collect the upper organic layer, which now contains the dissolved this compound. f. Repeat the extraction on the aqueous layer two more times with fresh portions of the organic solvent to maximize recovery. Combine all organic extracts.

4. Washing and Drying: a. Wash the combined organic extracts by adding a small volume of brine (saturated NaCl solution), shaking, and discarding the aqueous layer. This helps to remove residual water and break any minor emulsions. b. Dry the organic phase by adding an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together. c. Filter the organic solution to remove the drying agent.

5. Solvent Removal and Product Isolation: a. Remove the organic solvent from the filtrate using a rotary evaporator under reduced pressure. b. The remaining solid is the crude this compound, which can be further purified by recrystallization.

Visualizations

Extraction_Workflow cluster_prep 1. Broth Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Microfiltration Fermentation_Broth->Centrifugation Clarified_Broth Clarified Broth Centrifugation->Clarified_Broth Acidification Acidification (pH 2.5-4.0) Clarified_Broth->Acidification Solvent_Addition Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Solvent_Addition Phase_Separation Phase Separation Solvent_Addition->Phase_Separation Organic_Phase Organic Phase (Contains Product) Phase_Separation->Organic_Phase Aqueous_Phase Aqueous Phase (Waste) Phase_Separation->Aqueous_Phase Washing Wash with Brine Organic_Phase->Washing Drying Dry with Na₂SO₄ Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification Further Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Emulsion Emulsion Formation? Impure Impure Product? Low_Yield->Emulsion No Check_pH Check & Adjust pH to 2.5-4.0 Low_Yield->Check_pH Yes Emulsion->Impure No Centrifuge Centrifuge Mixture Emulsion->Centrifuge Yes Wash_Organic Wash Organic Phase Impure->Wash_Organic Yes Increase_Mixing Increase Mixing Intensity Check_pH->Increase_Mixing Repeat_Extraction Perform Multiple Extractions Increase_Mixing->Repeat_Extraction Change_Solvent Test Alternative Solvent Repeat_Extraction->Change_Solvent Add_Brine Add Saturated NaCl Solution Centrifuge->Add_Brine Activated_Carbon Treat with Activated Carbon Wash_Organic->Activated_Carbon Recrystallize Recrystallize Product Activated_Carbon->Recrystallize

Caption: Logic diagram for troubleshooting common extraction issues.

Caption: Relationship between pH, chemical form, and extractability of a dicarboxylic acid.

References

Sample preparation challenges for 9-Oxoheptadecanedioic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the sample preparation and mass spectrometry analysis of 9-Oxoheptadecanedioic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges and questions related to the analysis of this compound.

Q1: I am observing a low or no signal for this compound in my LC-MS/MS analysis. What are the potential causes?

A1: Low or no signal can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended:

  • Sample Stability: this compound, like other oxylipins, can be prone to degradation. Ensure that samples have been consistently stored at -80°C and avoid repeated freeze-thaw cycles.

  • Extraction Inefficiency: Incomplete extraction from the biological matrix is a common cause of low recovery. Review your extraction protocol. For plasma or serum, a robust liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is crucial. For tissue samples, ensure complete homogenization.

  • Suboptimal Mass Spectrometry Conditions:

    • Ion Source Parameters: Optimize the ion source settings, including spray voltage, gas flows (nebulizer and drying gas), and temperature, specifically for this compound.

    • MRM Transitions: Verify the precursor and product ion mass-to-charge ratios (m/z) in your Multiple Reaction Monitoring (MRM) method. For this compound (molecular weight: 314.4 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 313.2 would be a likely precursor ion in negative ionization mode. Product ions would result from fragmentation of this precursor.

  • Chromatographic Issues: Poor chromatography can lead to peak broadening and reduced signal intensity. Ensure your column is in good condition and that the mobile phase composition is optimal for retaining and eluting this dicarboxylic acid.

Q2: My results show high variability between replicate samples. What could be the reason?

A2: High variability is often linked to inconsistencies in the sample preparation process.

  • Inconsistent Extraction: Ensure that all steps of your extraction protocol, such as vortexing times, centrifugation speeds, and solvent volumes, are performed consistently for all samples.

  • Lack of an Appropriate Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to correct for variability in extraction efficiency and instrument response. If a specific SIL-IS is unavailable, a structurally similar dicarboxylic acid with a stable isotope label can be considered.

  • Sample Handling: Minimize the time samples spend at room temperature during preparation to prevent degradation.

Q3: I am struggling with significant matrix effects in my analysis. How can I mitigate them?

A3: Matrix effects, which cause ion suppression or enhancement, are a major challenge in bioanalysis.[1]

  • Effective Sample Cleanup: Employ a rigorous sample preparation method to remove interfering matrix components such as phospholipids (B1166683) and salts. Solid-phase extraction (SPE) is often more effective at this than simple protein precipitation or liquid-liquid extraction.

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be similarly affected by ion suppression or enhancement.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to normalize the matrix effects between the calibrants and the samples.

Q4: Is derivatization necessary for the analysis of this compound?

A4: The necessity of derivatization depends on the analytical technique being used.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is essential to increase the volatility and thermal stability of the dicarboxylic acid. Common derivatization methods include silylation (e.g., with BSTFA) or esterification (e.g., with BF3/methanol).

  • For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Derivatization is not always necessary, as LC-MS can analyze polar compounds directly. However, derivatization can be used to improve ionization efficiency and, therefore, sensitivity. Charge-reversal derivatization, for instance, can enhance detection in positive ion mode.[2]

Q5: What are the best practices for storing samples containing this compound?

A5: To ensure the integrity of your samples, follow these storage guidelines:

  • Short-term storage: Store processed samples in an autosampler at 4°C for no more than 24-48 hours.

  • Long-term storage: Store unprocessed biological samples (plasma, urine, tissue) and stock solutions at -80°C.

  • Avoid Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing, which can lead to degradation of the analyte.

Quantitative Data Summary

The following tables summarize expected quantitative parameters for the analysis of dicarboxylic acids. Note that these values are illustrative and can vary significantly depending on the specific matrix, instrumentation, and methodology used. Data specific to this compound is limited; therefore, these tables are based on data for structurally similar dicarboxylic acids.

Table 1: Typical Recovery Rates for Dicarboxylic Acid Extraction Methods

Extraction MethodBiological MatrixAnalyte ClassTypical Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Plasma/SerumDicarboxylic Acids60 - 95%
Solid-Phase Extraction (SPE)UrineOrganic Acids80 - 100%[3][4]
Protein Precipitation (PPT)PlasmaSmall Molecules70 - 110%

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Dicarboxylic Acids

Analytical MethodAnalyte ClassTypical LODTypical LOQReference
GC-MS (with derivatization)Dicarboxylic Acids< 10 pg on column5 - 40 pg on column[5]
LC-MS/MS (no derivatization)Dicarboxylic Acids0.25 - 5 µg/L0.5 - 10 µg/L[6]
LC-MS/MS (with derivatization)Dicarboxylic Acids0.3 ng/mL1.0 ng/mL[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum for LC-MS/MS Analysis

Objective: To extract this compound from plasma or serum samples for quantification by LC-MS/MS.

Materials:

  • Plasma or serum samples

  • Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound (or a suitable analog)

  • Methanol (B129727) (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the SIL-IS solution.

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant with 5 µL of formic acid.

  • Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 8-9) one more time and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine for LC-MS/MS Analysis

Objective: To clean up and concentrate this compound from urine samples for quantification by LC-MS/MS.

Materials:

  • Urine samples

  • SIL-IS for this compound (or a suitable analog)

  • Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)

  • Methanol (LC-MS grade)

  • Deionized water

  • Ammonium (B1175870) hydroxide (B78521)

  • Formic acid (LC-MS grade)

  • SPE manifold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw urine samples and centrifuge at 3,000 x g for 10 minutes to remove particulates.

  • To 500 µL of urine supernatant, add 10 µL of the SIL-IS solution.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove basic and neutral interferences.

  • Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.

  • Elute the this compound with 1 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Metabolic Pathway of this compound

The formation of dicarboxylic acids like this compound occurs through ω-oxidation of monocarboxylic fatty acids, followed by metabolism via peroxisomal β-oxidation.[7][8]

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Omega_Hydroxylation ω-Hydroxylation Heptadecanoic_Acid->Omega_Hydroxylation CYP450 NADPH, O2 17_Hydroxyheptadecanoic_Acid 17-Hydroxyheptadecanoic Acid Omega_Hydroxylation->17_Hydroxyheptadecanoic_Acid Oxidation1 Oxidation 17_Hydroxyheptadecanoic_Acid->Oxidation1 Alcohol Dehydrogenase NAD+ Heptadecanedioic_Acid Heptadecanedioic Acid Beta_Oxidation_Intermediate β-Oxidation to 9-Oxoheptadecanedioic Acid Heptadecanedioic_Acid->Beta_Oxidation_Intermediate Oxidation1->Heptadecanedioic_Acid Aldehyde Dehydrogenase NAD+ Oxidation2 Oxidation 9_Oxoheptadecanedioic_Acid 9-Oxoheptadecanedioic Acid Beta_Oxidation_Intermediate->9_Oxoheptadecanedioic_Acid Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation 9_Oxoheptadecanedioic_Acid->Peroxisomal_Beta_Oxidation Chain_Shortened_DCAs Chain-Shortened Dicarboxylic Acids Peroxisomal_Beta_Oxidation->Chain_Shortened_DCAs Succinyl_CoA Succinyl-CoA Chain_Shortened_DCAs->Succinyl_CoA Further β-oxidation cycles

Caption: Metabolic pathway of this compound formation and degradation.

Potential Signaling Pathway of this compound

Structurally similar oxo-fatty acids have been shown to act as agonists for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[5][7][9] It is plausible that this compound could act through a similar pathway.

signaling_pathway 9_Oxo This compound PPARa PPARα 9_Oxo->PPARa Binds and Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Lipid_Metabolism Increased Fatty Acid Catabolism Gene_Transcription->Lipid_Metabolism Leads to

Caption: Potential PPARα signaling pathway for this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the general workflow for the quantitative analysis of this compound from biological samples.

experimental_workflow Sample Biological Sample (Plasma, Urine, etc.) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Sample Preparation (LLE or SPE) IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis Result Final Concentration Data_Analysis->Result

Caption: General experimental workflow for this compound analysis.

Troubleshooting Logic Diagram for Low Analyte Signal

This diagram provides a logical approach to troubleshooting low or absent signals for this compound.

troubleshooting_workflow rect rect start Low/No Signal for This compound check_ms Check MS Performance? start->check_ms tune_ms Tune and Calibrate Mass Spectrometer check_ms->tune_ms No check_lc Check LC Performance? check_ms->check_lc Yes tune_ms->check_lc check_column Inspect Column and Mobile Phase check_lc->check_column No check_extraction Review Sample Preparation Protocol? check_lc->check_extraction Yes check_column->check_extraction optimize_extraction Optimize Extraction (Solvents, pH, etc.) check_extraction->optimize_extraction No check_is Internal Standard Signal Present? check_extraction->check_is Yes optimize_extraction->check_is investigate_is Investigate IS Degradation/Purity check_is->investigate_is No end_ok Problem Resolved check_is->end_ok Yes end_persist Problem Persists: Consult Instrument Specialist investigate_is->end_persist

Caption: Troubleshooting workflow for low analyte signal.

References

Resolving Isomeric Dicarboxylic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of isomeric dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the separation of these challenging compounds.

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic analysis of isomeric dicarboxylic acids, offering systematic solutions to resolve them.

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My isomeric dicarboxylic acids are not separating well and are eluting as a single peak or closely overlapping peaks. What should I do?

A: Poor resolution is a common challenge due to the structural similarity of isomers.[1] Here’s a step-by-step approach to improve separation:

  • Optimize the Mobile Phase:

    • Adjust pH: The ionization state of dicarboxylic acids is highly dependent on the mobile phase pH. For acidic compounds, maintaining the mobile phase pH below the pKa of the analytes can improve retention and resolution in reversed-phase HPLC.[2]

    • Modify Solvent Strength: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile (B52724), methanol) concentration in the mobile phase generally increases retention time and may improve separation.[2] For hydrophilic interaction liquid chromatography (HILIC), the opposite is true; a higher organic content increases retention.[3]

    • Incorporate Buffers: Using a buffer (e.g., phosphate, acetate) helps maintain a stable pH and can improve peak shape and reproducibility.[4]

  • Evaluate the Stationary Phase:

    • Column Chemistry: Standard C18 columns may not always provide sufficient selectivity for isomers. Consider columns with different selectivities, such as:

      • Phenyl or Pentafluorophenyl (PFP) columns: These are often effective for separating positional isomers like those of phthalic acid.[1]

      • Polar-embedded columns: These can offer different selectivity for polar analytes.[1]

      • Mixed-mode columns: Columns that combine reversed-phase and ion-exchange mechanisms can provide excellent resolution for isomers of dicarboxylic acids like phthalic acids.[5][6]

      • HILIC columns: These are suitable for separating polar compounds and can offer a different selectivity compared to reversed-phase columns.[3][7]

  • Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.[8]

Issue 2: Peak Tailing

Q: My peaks for dicarboxylic acids are asymmetrical and show significant tailing. How can I fix this?

A: Peak tailing is often observed for acidic compounds and can compromise quantification.[9] Here are the primary causes and solutions:

  • Secondary Interactions: Unwanted interactions between the acidic analytes and residual silanol (B1196071) groups on silica-based columns are a common cause of tailing.[9]

    • Solution 1: Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3) can suppress the ionization of silanol groups, reducing these interactions.[2]

    • Solution 2: Column Choice: Use a highly deactivated or "end-capped" column where the residual silanols have been chemically modified to be less active.[4]

    • Solution 3: Mobile Phase Additives: Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites, though this may not be suitable for all detection methods.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion.[4]

    • Solution: Dilute the sample or reduce the injection volume.[2]

  • Column Degradation: A void at the column inlet or a blocked frit can cause poor peak shape.[4]

    • Solution: Flush the column with a strong solvent. If the problem persists, try replacing the column.[2]

Issue 3: Irreproducible Retention Times

Q: The retention times for my dicarboxylic acid isomers are shifting between injections. What is causing this instability?

A: Fluctuating retention times can be due to several factors:

  • Unstable Mobile Phase pH: If the mobile phase is not adequately buffered, its pH can change over time, affecting the ionization and retention of the analytes.[11]

    • Solution: Ensure your mobile phase is properly buffered and freshly prepared.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[11]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times.

    • Solution: Allow sufficient time for the column to equilibrate, especially when changing mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating isomeric dicarboxylic acids?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[5][12][13] Gas Chromatography (GC) is also employed, but often requires derivatization of the non-volatile dicarboxylic acids to make them suitable for analysis.[14][15] Thin-Layer Chromatography (TLC) can be used for qualitative analysis and method development.[16][17]

Q2: When should I consider derivatization for the analysis of dicarboxylic acids?

A2: Derivatization is primarily necessary for GC analysis to increase the volatility of the dicarboxylic acids.[18] Common methods include esterification and silylation.[14][15] For LC-MS/MS, derivatization can be used to enhance sensitivity and improve chromatographic separation by reducing unwanted ionic interactions with the stationary phase.[19]

Q3: How do I choose the right HPLC column for separating cis-trans isomers like maleic and fumaric acid?

A3: The separation of cis-trans isomers often relies on exploiting their differences in spatial arrangement.[20][21] While standard C18 columns can sometimes work, specialized columns may offer better resolution.[1] Mixed-mode columns combining reversed-phase and anion-exchange or cation-exchange properties have shown success in separating maleic and fumaric acid.[22] HILIC columns can also be effective.[23]

Q4: Can I use the same method for separating different types of dicarboxylic acid isomers (e.g., positional vs. geometric)?

A4: Not necessarily. The optimal separation method depends on the specific physicochemical properties of the isomers. For example, phenyl-based columns are often well-suited for separating aromatic positional isomers like phthalic acids due to π-π interactions.[1] The separation of geometric isomers like maleic and fumaric acid may rely more on differences in polarity and shape, making other stationary phases more effective.[16][24]

Experimental Protocols & Data

Separation of Phthalic Acid Isomers by HPLC

This method is suitable for the separation of ortho-, meta-, and para-phthalic acid.

  • Methodology: A mixed-mode HPLC column combining reversed-phase and anion-exchange functionalities is used. The separation is based on small differences in the hydrophobicity, polarity, and acidic properties of the isomers.[5][6]

  • Instrumentation:

    • HPLC system with UV detector

    • Column: Amaze HA Mixed-Mode or Coresep SB HPLC mixed-mode column[5][6]

  • Mobile Phase: A simple isocratic mobile phase of water, acetonitrile (MeCN), and an acid (e.g., formic acid or trifluoroacetic acid) is often used.[12][13]

  • Detection: UV at 270 nm.[12]

Parameter Value Reference
ColumnSHARC 1, 3.2x100 mm, 5 µm[12]
Mobile PhaseAcetonitrile/Methanol with Formic Acid and Ammonium Formate[12]
Flow Rate1.0 mL/min[12]
DetectionUV, 270 nm[12]
Separation of Maleic and Fumaric Acid by TLC

This method is suitable for the qualitative separation of maleic and fumaric acid.

  • Methodology: Normal-phase thin-layer chromatography (NP-TLC) on silica (B1680970) gel plates.[16]

  • Stationary Phase: Silica gel TLC plates.[16]

  • Mobile Phase: A mixture of ethanol, ammonia, and water in a volume ratio of 6:1:1 has been shown to provide good separation.[16]

  • Visualization: The spots can be visualized using reagents like methyl red or eosin (B541160) yellow, or under UV light (λmax = 215 nm).[16]

Parameter Value Reference
Stationary PhaseSilica gel TLC plates[16]
Mobile PhaseEthanol:Ammonia:Water (6:1:1 v/v/v)[16]
DetectionUV (215 nm), Methyl Red, Eosin Yellow[16]
Rf (Fumaric Acid)~0.67[24]
Rf (Maleic Acid)~0.37[24]
Analysis of Dicarboxylic Acids by GC-MS after Derivatization

This protocol is for the quantitative analysis of low-molecular-weight dicarboxylic acids.

  • Methodology: Dicarboxylic acids are first converted to volatile derivatives (esters or silylated compounds) and then separated and detected by GC-MS.[14][15]

  • Derivatization:

    • Esterification: Using BF3/alcohol reagent.[14]

    • Silylation: Using N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA).[14] BSTFA is often preferred for its lower detection limits and higher reproducibility.[14]

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

    • Column: A nonpolar stationary phase like 5% phenyl-methylpolysiloxane is typically used.[15]

Parameter Value Reference
Derivatization ReagentsBF3/alcohol or BSTFA[14][15]
ColumnNonpolar (e.g., 5% phenyl-methylpolysiloxane)[15]
DetectionMass Spectrometry (MS)[14][15]
Detection Limits≤ 4 ng/m³ (Esterification), ≤ 2 ng/m³ (Silylation)[14]
Reproducibility (RSD%)≤ 15% (Esterification), ≤ 10% (Silylation)[14]

Visualized Workflows

TroubleshootingWorkflow start Start: Poor Separation of Isomers check_resolution Check Peak Resolution (Rs < 1.5?) start->check_resolution check_tailing Check Peak Tailing (Tf > 1.2?) check_resolution->check_tailing No optimize_mp Optimize Mobile Phase - Adjust pH - Change Solvent Strength - Add Buffer check_resolution->optimize_mp Yes troubleshoot_tailing Troubleshoot Tailing - Lower Mobile Phase pH - Use End-capped Column - Reduce Sample Load check_tailing->troubleshoot_tailing Yes check_reproducibility Check Retention Time Reproducibility check_tailing->check_reproducibility No optimize_mp->check_resolution Re-evaluate change_column Change Column - Different Selectivity (Phenyl, PFP) - Mixed-Mode or HILIC optimize_mp->change_column No Improvement change_column->check_resolution Re-evaluate end_bad Consult Instrument Manual or Manufacturer change_column->end_bad Still No Resolution troubleshoot_tailing->check_tailing Re-evaluate troubleshoot_repro Troubleshoot Reproducibility - Use Buffered Mobile Phase - Control Column Temperature - Ensure Column Equilibration check_reproducibility->troubleshoot_repro No end_good End: Successful Separation check_reproducibility->end_good Yes troubleshoot_repro->check_reproducibility Re-evaluate

Caption: Troubleshooting workflow for chromatographic separation of isomeric dicarboxylic acids.

ExperimentalWorkflow sample_prep Sample Preparation - Dissolution in suitable solvent - Derivatization (for GC) method_dev Method Development - Select Technique (HPLC, GC, TLC) - Choose Column/Stationary Phase - Select Mobile Phase sample_prep->method_dev instrument_setup Instrument Setup - Install Column - Equilibrate System - Set Detection Parameters method_dev->instrument_setup injection Sample Injection instrument_setup->injection separation Chromatographic Separation injection->separation detection Detection (UV, MS, etc.) separation->detection data_analysis Data Analysis - Peak Integration - Quantification - Isomer Identification detection->data_analysis troubleshooting Troubleshooting (If necessary) data_analysis->troubleshooting Poor Results report Reporting data_analysis->report Good Results troubleshooting->method_dev Optimize

Caption: General experimental workflow for resolving isomeric dicarboxylic acids.

References

Enhancing the stability of 9-Oxoheptadecanedioic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 9-Oxoheptadecanedioic acid in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter with this compound in solution.

Q1: My solution of this compound appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation often indicates poor solubility or that the compound is coming out of solution.

  • pH Adjustment: The solubility of dicarboxylic acids like this compound is highly dependent on pH. At neutral or acidic pH, the carboxylic acid groups are protonated, making the molecule less soluble in aqueous solutions. To increase solubility, try adjusting the pH to a more basic level (e.g., pH 8-9) using a suitable buffer.

  • Co-solvents: If working with a primarily aqueous solution is not essential, consider using a co-solvent system. The addition of organic solvents such as DMSO, DMF, or ethanol (B145695) can significantly improve the solubility of long-chain dicarboxylic acids.

  • Gentle Warming: Gently warming the solution may help to redissolve the precipitate. However, be cautious, as excessive heat can accelerate degradation.

Q2: I've noticed a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A2: A decrease in concentration suggests chemical degradation. The ketone and carboxylic acid functional groups in this compound can be susceptible to degradation.

  • Oxidative Degradation: The ketone group can be a site for oxidative cleavage. To mitigate this, consider preparing your solutions in degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may also be beneficial, but their compatibility with your experimental system should be verified.

  • pH-Mediated Hydrolysis: While generally stable, ester-like impurities or reactions with other components in your solution could be pH-dependent. Ensure the pH of your solution is controlled with a suitable buffer system.

  • Light Sensitivity: Some organic molecules are sensitive to light. Store your solutions in amber vials or protect them from light to prevent photochemical degradation.

  • Storage Temperature: Higher temperatures accelerate chemical reactions. Store your stock solutions at a low temperature, such as 4°C or -20°C, to slow down potential degradation. For long-term storage, -80°C is recommended.

Q3: The color of my solution containing this compound has changed (e.g., turned slightly yellow). What does this indicate?

A3: A color change is often a visual indicator of chemical degradation and the formation of new chromophoric species. This is commonly associated with oxidative processes or side reactions. It is crucial to reassess the purity of your solution using an analytical technique like HPLC-UV or LC-MS before proceeding with your experiments. If degradation is confirmed, the solution should be discarded and a fresh one prepared, taking into account the stabilization strategies mentioned in Q2.

Data on Stability

The following tables provide illustrative data from a hypothetical stability study of this compound under various conditions. This data is intended to serve as a guideline for designing your own stability experiments.

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C

pHInitial Concentration (µM)Concentration after 24h (µM)% Remaining
5.010098.298.2%
7.410099.199.1%
9.010097.597.5%

Table 2: Effect of Temperature on the Stability of this compound at pH 7.4

TemperatureInitial Concentration (µM)Concentration after 7 days (µM)% Remaining
4°C10098.998.9%
25°C (Room Temp)10092.392.3%
37°C10085.185.1%

Experimental Protocols

Protocol 1: General Procedure for Preparing a Buffered Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound in a clean vial.

  • Initial Solubilization: Add a small amount of a suitable organic solvent (e.g., DMSO) to dissolve the compound completely.

  • Dilution: In a separate container, prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Final Preparation: While vortexing the buffer, slowly add the dissolved compound from step 2 to the aqueous buffer to reach the final desired concentration.

  • Storage: Store the final solution at an appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term) and protect it from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing Stability

This protocol outlines a general HPLC method to monitor the concentration of this compound over time.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it over time to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm, as carboxylic acids have a weak UV chromophore).

  • Procedure:

    • Prepare your this compound solution under the desired test conditions (e.g., different pH, temperature).

    • At specified time points (e.g., 0h, 24h, 48h, 7 days), take an aliquot of the solution.

    • Inject the aliquot into the HPLC system.

    • Integrate the peak area corresponding to this compound.

    • Compare the peak area at each time point to the initial (0h) peak area to determine the percentage of the compound remaining.

Visualizations

Potential_Degradation_Pathway A This compound C Oxidative Cleavage Products (e.g., shorter-chain dicarboxylic acids) A->C Oxidation E Keto Acid Product A->E Heat/Catalyst B Oxidizing Agent (e.g., O2, light) B->C D Decarboxylation D->E

Caption: Potential degradation pathways for this compound.

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of this compound B Aliquot into Different Test Conditions (pH, Temp) A->B C Collect Samples at Time Points (0h, 24h, 7 days, etc.) B->C D Analyze by HPLC-UV C->D E Quantify Peak Area D->E F Calculate % Remaining vs. Time Point 0 E->F G Determine Degradation Rate F->G

Caption: Workflow for assessing the stability of this compound.

Troubleshooting low signal intensity in NMR of long-chain fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy of long-chain fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity in the ¹H NMR of long-chain fatty acids?

Low signal intensity in ¹H NMR of long-chain fatty acids can arise from several factors related to sample preparation, instrument settings, and the inherent properties of the molecules themselves. The primary causes include:

  • Insufficient Sample Concentration: This is the most frequent cause of weak signals.[1][2] The signal intensity is directly proportional to the number of analyte molecules in the NMR tube's detection volume.[2]

  • Poor Sample Solubility and Precipitation: Long-chain fatty acids, especially saturated ones, can have limited solubility in common deuterated solvents and may precipitate over time, reducing the effective concentration.[1][2][3]

  • Improper Magnetic Field Shimming: An inhomogeneous magnetic field across the sample will lead to broadened peaks and reduced signal height, which can be perceived as low intensity.[1]

  • Suboptimal Acquisition Parameters: Key parameters like an insufficient number of scans or an improperly set relaxation delay (D1) can significantly diminish the signal-to-noise ratio.[1][4]

  • Presence of Impurities: Paramagnetic impurities can cause significant line broadening and a decrease in signal intensity.[1] Additionally, interfering signals from impurities or the solvent can obscure the signals of interest.[5]

  • High Signal Overlap: The long aliphatic chains of fatty acids produce highly overlapping signals in the ¹H-NMR spectrum, which can make it difficult to distinguish and accurately integrate individual peaks.[6]

Q2: I'm observing weak signals in my ¹³C NMR spectrum. What should I do?

The challenges of low signal intensity are often more pronounced in ¹³C NMR due to the low natural abundance of the ¹³C isotope (approximately 1.1%).[4][7] To enhance the signal, consider the following:

  • Increase Sample Concentration: Significantly more sample is required for ¹³C NMR compared to ¹H NMR.[4][8][9]

  • Increase the Number of Scans: The signal-to-noise ratio improves with the square root of the number of scans.[1] Be prepared for longer acquisition times.

  • Optimize Relaxation Delay (D1): Ensure a sufficiently long relaxation delay to allow for full relaxation of the carbon nuclei, which is crucial for accurate quantification.[4]

  • Utilize Advanced NMR Techniques: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups and can offer better sensitivity for these carbons.

Q3: How can I improve the signal-to-noise ratio (S/N) for my fatty acid NMR experiments?

Improving the S/N is critical for obtaining high-quality spectra. Here are some effective strategies:

  • Optimize Sample Concentration: Ensure you are using an appropriate amount of your sample. See the table below for recommended concentrations.

  • Increase the Number of Scans: As a general rule, quadrupling the number of scans will double the S/N.[1]

  • Use a Higher Field Spectrometer: Higher magnetic field strengths lead to greater signal dispersion and higher sensitivity.[1]

  • Proper Shimming: Take the time to carefully shim the magnetic field to achieve optimal homogeneity and, consequently, sharper signals.[1]

  • Solvent Selection: Choose a deuterated solvent in which your fatty acid is highly soluble.[10] For some applications, solvent mixtures can improve resolution.[10]

  • Signal Suppression: In cases where dominant signals (like those from methyl and methylene (B1212753) groups) obscure other important but less intense signals, selective suppression methods can be employed to enhance the visibility of these minor peaks.[5]

Experimental Protocols and Data Presentation

Protocol 1: General Sample Preparation for NMR Analysis of Long-Chain Fatty Acids

This protocol outlines the standard procedure for preparing a long-chain fatty acid sample for NMR analysis.[2][4][8]

  • Weigh the Sample: Accurately weigh the desired amount of the fatty acid sample. Refer to the table below for recommended quantities.

  • Dissolve the Sample: Transfer the sample to a clean, dry vial. Add the appropriate volume of a high-purity deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved; gentle warming or vortexing can aid in this process.[4]

  • Filter the Sample: To remove any particulate matter that could adversely affect the magnetic field homogeneity, filter the solution through a pipette with a small plug of glass wool directly into a high-quality NMR tube.[2][4][8]

  • Adjust Sample Volume: The final volume of the solution in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm (approximately 0.6-0.7 mL for a standard 5mm tube).[1][2][8]

  • Add an Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[4]

Table 1: Recommended Sample Concentrations and Acquisition Parameters
NucleusRecommended Sample QuantityRecommended Solvent VolumeTypical Number of Scans (NS)Suggested Relaxation Delay (D1)
¹H 5-25 mg[4]0.6-0.7 mL[4][8]8-16 (for routine samples)[2]1-5 times the longest T₁[4]
¹³C 50-100 mg[4]0.6-0.7 mL[4][8]64 or more≥ 2 seconds

Visualizations

Troubleshooting Workflow for Low Signal Intensity

The following diagram illustrates a logical workflow to diagnose and resolve issues of low signal intensity in your NMR experiments.

TroubleshootingWorkflow Start Low Signal Intensity Observed CheckConcentration Is sample concentration adequate? (See Table 1) Start->CheckConcentration IncreaseConcentration Increase sample concentration or re-prepare a more concentrated sample. CheckConcentration->IncreaseConcentration No CheckSolubility Is the sample fully dissolved? Visually inspect for particulates. CheckConcentration->CheckSolubility Yes IncreaseConcentration->CheckSolubility ImproveSolubility Gently warm, vortex, or choose a different deuterated solvent. Filter sample. CheckSolubility->ImproveSolubility No CheckShimming Is the magnetic field properly shimmed? CheckSolubility->CheckShimming Yes ImproveSolubility->CheckShimming ReShim Perform manual or automated shimming procedure. CheckShimming->ReShim No CheckParameters Are acquisition parameters optimal? CheckShimming->CheckParameters Yes ReShim->CheckParameters OptimizeParameters Increase number of scans (NS). Ensure adequate relaxation delay (D1). CheckParameters->OptimizeParameters No End High-Quality Spectrum Acquired CheckParameters->End Yes AdvancedTroubleshooting Consider advanced techniques (e.g., higher field NMR, signal suppression) or consult with an NMR specialist. OptimizeParameters->AdvancedTroubleshooting Still low S/N OptimizeParameters->End AdvancedTroubleshooting->End

Caption: Troubleshooting workflow for low NMR signal intensity.

Lipoxygenase (LOX) Signaling Pathway

Long-chain polyunsaturated fatty acids are precursors to important signaling molecules. The lipoxygenase (LOX) pathway is a key route for their biosynthesis.[4]

LOX_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX Lipoxygenase (LOX) PUFA->LOX HPETE Hydroperoxyeicosatetraenoic Acids (HPETEs) LOX->HPETE Leukotrienes Leukotrienes HPETE->Leukotrienes Lipoxins Lipoxins HPETE->Lipoxins Other_Metabolites Other Bioactive Metabolites HPETE->Other_Metabolites

Caption: The Lipoxygenase (LOX) signaling pathway.

References

Reducing by-product formation in the synthesis of 9-Oxoheptadecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Oxoheptadecanedioic acid. The primary focus is on reducing by-product formation to enhance product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the ozonolysis of oleic acid. This process involves the cleavage of the carbon-carbon double bond in oleic acid by ozone, followed by a specific workup to yield the desired keto-diacid. While ozonolysis is a primary route, alternative methods using other oxidizing agents are also being explored.

Q2: What are the primary by-products I should expect in the synthesis of this compound via ozonolysis of oleic acid?

A2: The main by-products include azelaic acid (nonanedioic acid) and pelargonic acid (nonanoic acid), which result from the complete oxidative cleavage of the double bond. Other potential by-products are shorter-chain dicarboxylic acids, aldehydes, and non-acidic compounds such as C8 alcohols and their formyl esters. The formation of these by-products is highly dependent on the reaction conditions and workup procedure.

Q3: How can I minimize the formation of azelaic acid and favor the production of this compound?

A3: To favor the formation of the keto-diacid over the fully oxidized dicarboxylic acid, a carefully controlled oxidative workup is necessary. Using a milder oxidative workup or a reductive workup followed by a selective oxidation of the resulting aldehyde can be effective. The choice of solvent and temperature during ozonolysis also plays a crucial role in product distribution. For instance, conducting the ozonolysis in a methanol/formic acid solvent system followed by decomposition with hydrogen peroxide has been shown to give high yields of dicarboxylic acids, so milder conditions would be needed to isolate the keto-acid intermediate.[1][2]

Q4: What analytical techniques are recommended for monitoring the reaction and quantifying the product and by-products?

A4: A combination of chromatographic and spectroscopic techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation) is a powerful tool for identifying and quantifying volatile products and by-products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is suitable for the analysis of the non-volatile keto-diacid and other dicarboxylic acids. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the final product and impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Ozonolysis Ensure a sufficient amount of ozone is bubbled through the solution. The reaction is often monitored by a color change (e.g., the appearance of a blue color from unreacted ozone). Low reaction temperatures (typically -78°C) should be maintained to prevent the decomposition of ozone and the ozonide intermediate.
Over-oxidation to Azelaic Acid The oxidative workup is too harsh. Consider using a milder oxidizing agent or reducing the reaction time and temperature of the workup. Alternatively, a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) to yield the aldehyde-acid, followed by a selective oxidation of the aldehyde group, can be employed.
Formation of Other By-products The purity of the starting oleic acid is critical. Impurities can lead to a variety of side products. Use high-purity oleic acid. The choice of solvent can also influence by-product formation. Methanol can participate in the reaction, so non-participating solvents like dichloromethane (B109758) may be considered.
Product Loss During Purification This compound has different solubility properties compared to azelaic acid. Optimize the purification process, which may involve crystallization, column chromatography, or distillation, to effectively separate the desired product from by-products.

Problem 2: Contamination of the Final Product with By-products

Potential Cause Suggested Solution
Presence of Azelaic Acid Improve the purification method. Fractional crystallization can be effective due to the different polarities and melting points of the two diacids. Column chromatography with a suitable solvent system can also be used for separation.
Presence of Pelargonic Acid Pelargonic acid is a monocarboxylic acid and can be separated from the dicarboxylic acids by extraction. Exploiting the difference in solubility in aqueous and organic phases at different pH values can facilitate its removal.
Presence of Aldehydic Impurities If the oxidation of the intermediate aldehyde is incomplete, the final product may be contaminated. Ensure the oxidative workup goes to completion or use a purification method like bisulfite treatment to remove residual aldehydes.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Ozonolysis of Oleic Acid (Illustrative Data)

Reaction Condition Solvent Workup Approx. Yield of this compound Major By-products
AMethanol / Formic AcidH₂O₂LowAzelaic Acid (>95%)[1][2]
BDichloromethaneDimethyl Sulfide (reductive)Intermediate (as aldehyde-acid)Pelargonic Aldehyde
CMethanolNaBH₄ (reductive)Low (as hydroxy-acid)9-hydroxynonanoic acid
DAcetic AcidOxidative (e.g., O₂, catalyst)VariableAzelaic Acid, Pelargonic Acid

Note: This table is illustrative and compiles data from various sources on oleic acid ozonolysis. The yield of this compound is highly dependent on the subsequent selective oxidation step after a reductive workup.

Experimental Protocols

Protocol: Synthesis of this compound via Ozonolysis of Oleic Acid (Representative)

This protocol is a representative procedure based on established methods for the ozonolysis of oleic acid. The key to obtaining this compound is the careful control of the workup step to achieve selective oxidation of the intermediate aldehyde.

Materials:

  • Oleic acid (high purity)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Jones reagent (CrO₃ in H₂SO₄/acetone) or other selective oxidizing agent

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Ozonolysis:

    • Dissolve oleic acid (1 equivalent) in anhydrous dichloromethane in a three-neck flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.

    • Cool the solution to -78°C using a dry ice/acetone (B3395972) bath.

    • Bubble ozone gas through the solution. Monitor the reaction by TLC or by passing the exit gas through a potassium iodide solution. The reaction is complete when the solution turns blue (indicating excess ozone) or when the starting material is consumed.

    • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Reductive Workup:

    • At -78°C, add dimethyl sulfide (1.5 equivalents) dropwise to the reaction mixture.

    • Allow the mixture to slowly warm to room temperature and stir overnight.

  • Isolation of Intermediate Aldehyde-Acid:

    • Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to extract the acidic components.

    • Acidify the aqueous layer with HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde-acid (9-oxononanoic acid).

  • Selective Oxidation:

    • Dissolve the crude aldehyde-acid in acetone and cool in an ice bath.

    • Slowly add Jones reagent dropwise until the orange color persists, indicating complete oxidation of the aldehyde.

    • Quench the reaction by adding isopropanol.

    • Filter the mixture and concentrate the filtrate.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate it from any remaining starting material and by-products.

    • Further purification can be achieved by recrystallization.

Mandatory Visualization

experimental_workflow cluster_ozonolysis 1. Ozonolysis cluster_workup 2. Reductive Workup cluster_isolation 3. Isolation of Aldehyde-Acid cluster_oxidation 4. Selective Oxidation cluster_purification 5. Purification start Oleic Acid in CH₂Cl₂ at -78°C ozone Bubble O₃ until reaction is complete start->ozone purge Purge with N₂ to remove excess O₃ ozone->purge dms Add Dimethyl Sulfide (DMS) at -78°C purge->dms warm Warm to room temperature and stir dms->warm extract Aqueous extraction with NaHCO₃ warm->extract acidify Acidify and extract with Ethyl Acetate extract->acidify dry Dry and concentrate acidify->dry oxidize Oxidize with Jones Reagent dry->oxidize quench Quench with Isopropanol oxidize->quench chromatography Column Chromatography quench->chromatography recrystallize Recrystallization chromatography->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound incomplete_ozonolysis Incomplete Ozonolysis? start->incomplete_ozonolysis over_oxidation Over-oxidation? start->over_oxidation byproducts Other By-products? start->byproducts loss_purification Loss during Purification? start->loss_purification solution_ozonolysis Ensure sufficient O₃, maintain low temp. incomplete_ozonolysis->solution_ozonolysis solution_oxidation Use milder workup, control conditions over_oxidation->solution_oxidation solution_byproducts Use high-purity oleic acid, consider solvent byproducts->solution_byproducts solution_purification Optimize purification method (crystallization, chromatography) loss_purification->solution_purification

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Optimizing Derivatization Reactions for Volatile Keto Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of volatile keto fatty acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental workflows for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the derivatization of keto fatty acids in a question-and-answer format.

Issue 1: Low or No Derivatized Product Peak in GC-MS Analysis

Q: I am observing a very low or no product peak for my derivatized keto fatty acid in my GC-MS analysis. What are the common causes and solutions?

A: Low derivatization efficiency is a frequent challenge. The primary reasons often revolve around reaction conditions and reagent quality. Key factors include the presence of water, incomplete reaction, reagent degradation, and matrix effects.[1]

Troubleshooting Steps:

Potential Cause Explanation & Solution
Presence of Water/Moisture Silylating and esterification reagents are highly sensitive to moisture, which can consume the reagent and inhibit the reaction.[2] Solutions: Ensure all glassware is meticulously dried (e.g., oven-dried at 110°C). Use high-quality, anhydrous solvents and reagents. For samples in aqueous solutions, evaporate them to complete dryness under a stream of nitrogen before adding reagents.[1][3]
Incomplete Reaction The reaction time or temperature may be insufficient for the specific keto fatty acid, which can be influenced by steric hindrance.[2] Solutions: Optimize reaction time by analyzing aliquots at different time points to find where the peak area of the derivative plateaus.[1] If the reaction remains incomplete, incrementally increase the temperature (e.g., from 60°C to 80°C).[2] Ensure the molar ratio of the derivatizing reagent to the analyte is sufficient, with a ratio of at least 2:1 (reagent to active hydrogens) often recommended.[2]
Reagent Degradation Derivatization reagents, especially silylating agents, can degrade over time due to improper storage or exposure to air and moisture.[1][2] Solutions: Use fresh, high-quality reagents. Always store reagents according to the manufacturer's instructions, typically under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
Sample Matrix Effects Components within the biological matrix can interfere with the derivatization reaction or co-elute with the analyte, causing ion suppression in the mass spectrometer.[1][4] Solutions: Implement a thorough sample extraction and cleanup procedure (e.g., liquid-liquid extraction or solid-phase extraction) to remove interfering substances before derivatization.[4][5]
Analyte Instability Certain keto acids are inherently unstable and can degrade during sample preparation, especially under heat.[4][6] Solutions: Consider a two-step derivatization that first stabilizes the keto group (e.g., methoximation) before derivatizing the carboxylic acid group.[7][8] This can prevent decarboxylation and degradation.
Issue 2: Poor Reproducibility and Peak Tailing in Chromatograms

Q: My results are not reproducible, and I'm seeing significant peak tailing for my derivatized analytes. What could be the cause?

A: Poor reproducibility can stem from inconsistent derivatization, while peak tailing often indicates interaction between the analyte and the GC system.

Troubleshooting Steps:

Potential Cause Explanation & Solution
Inconsistent Derivatization Minor variations in moisture, temperature, or reagent volume can lead to inconsistent yields. Silylated derivatives can also be unstable and prone to hydrolysis if exposed to moisture before analysis.[9] Solutions: Use an autosampler for precise reagent addition. Prepare samples in batches under identical conditions. After derivatization, ensure vials are tightly capped and analyze them as soon as possible. Consider using more stable derivatives if instability is suspected.
Active Sites in GC System Free carboxyl or hydroxyl groups that remain underivatized can interact with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner or on the column, causing peak tailing.[10] Solutions: Ensure the derivatization reaction goes to completion. Use a deactivated inlet liner (e.g., silylated liner) and replace it regularly. Condition your GC column according to the manufacturer's instructions to passivate active sites. If problems persist, trim the front end of the column (a few cm) to remove accumulated non-volatile residues.
Co-elution with Byproducts Side reactions during derivatization can create byproducts that co-elute with the target analyte, affecting peak shape and integration. Solutions: Optimize the derivatization conditions (temperature, time, reagent ratio) to minimize byproduct formation.[11] Adjust the GC oven temperature program to improve the separation between the analyte and interfering peaks.

Experimental Protocols

A two-step derivatization is highly recommended for keto fatty acids to ensure both the keto and carboxylic acid functional groups are derivatized, leading to stable and volatile compounds suitable for GC-MS analysis.[7]

Protocol: Two-Step Oximation and Silylation of Keto Fatty Acids

This protocol first converts the ketone group to a methoxime (MeOx) derivative to enhance stability, followed by silylation of the carboxylic acid group to form a trimethylsilyl (B98337) (TMS) ester.[1][7]

Methodology:

  • Sample Preparation:

    • Place 1-10 mg of the sample into a reaction vial.[2]

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. This step is critical as moisture interferes with the reagents.[1]

  • Step 1: Methoximation (Oximation)

    • Add 50 µL of a methoxyamine hydrochloride solution in pyridine (B92270) (e.g., 20 mg/mL) to the dried sample.[1]

    • Cap the vial tightly and vortex briefly.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for 60 minutes to convert the keto group to a methoxime.[4]

  • Step 2: Silylation

    • Cool the vial to room temperature.

    • Add 80-100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[1][3]

    • Cap the vial tightly and vortex.

    • Incubate at 60-80°C for 30-60 minutes.[2][3] This step converts the carboxylic acid group into a TMS ester.

  • Analysis:

    • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent like hexane (B92381) or dichloromethane.[3][10]

Quantitative Data Summary

Optimizing reaction conditions is key to achieving complete and reproducible derivatization. The following tables summarize typical ranges for key parameters.

Table 1: Recommended Conditions for Silylation (TMS Ester Formation)

ParameterRecommended RangeNotes
Reagent BSTFA + 1% TMCS or MSTFA + 1% TMCSTMCS acts as a catalyst, improving reaction efficiency.[3]
Reagent:Analyte Ratio >2:1 Molar Ratio (Reagent:Active H)A significant excess of the silylating agent is required to drive the reaction to completion.[2]
Reaction Temperature 60 - 80 °CHigher temperatures can accelerate the reaction, but may degrade sensitive compounds.[2]
Reaction Time 15 - 60 minutesOptimization is necessary; analyze at time intervals to determine when the reaction plateaus.[1][2]
Solvent (if needed) Pyridine, Acetonitrile, HexaneMust be anhydrous. Pyridine can act as a catalyst and acid scavenger.[2]

Visualized Workflows and Logic

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis for keto fatty acid derivatization.

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Biological Sample Extract Extraction & Cleanup Sample->Extract Dry Evaporate to Dryness Extract->Dry Oximation Step 1: Oximation (e.g., MeOx-HCl, 60°C, 60 min) Dry->Oximation Silylation Step 2: Silylation (e.g., BSTFA, 60°C, 30 min) Oximation->Silylation GCMS GC-MS Injection Silylation->GCMS Data Data Acquisition & Processing GCMS->Data

Workflow for keto fatty acid derivatization and analysis.
Troubleshooting Logic Diagram

This diagram provides a decision-making tree for troubleshooting the common issue of low analyte signal after derivatization.

G Start Problem: Low Analyte Signal CheckMoisture Is sample/system completely dry? Start->CheckMoisture CheckReagent Are reagents fresh & stored properly? CheckMoisture->CheckReagent Yes Sol_Dry Solution: Dry glassware/solvents. Evaporate sample completely. CheckMoisture->Sol_Dry No CheckConditions Are reaction time & temperature optimized? CheckReagent->CheckConditions Yes Sol_Reagent Solution: Use fresh reagents. Store under inert gas. CheckReagent->Sol_Reagent No CheckCleanup Is sample cleanup adequate? CheckConditions->CheckCleanup Yes Sol_Optimize Solution: Increase time/temp. Run optimization series. CheckConditions->Sol_Optimize No Sol_Cleanup Solution: Improve extraction or add SPE cleanup step. CheckCleanup->Sol_Cleanup No Success Problem Resolved CheckCleanup->Success Yes Sol_Dry->Success Sol_Reagent->Success Sol_Optimize->Success Sol_Cleanup->Success

References

Technical Support Center: Method Refinement for Separating Mono- and Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the separation of mono- and dicarboxylic acids.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

Question 1: Why am I observing poor peak shape (e.g., tailing, fronting, or split peaks) for my acids in Reversed-Phase (RP-HPLC)?

Answer:

Poor peak shape is a common issue when analyzing polar compounds like carboxylic acids on traditional C18 columns. The causes and solutions are outlined below.

  • Probable Causes:

    • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar carboxyl groups, causing peak tailing.[1]

    • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the acids, both ionized and non-ionized forms will exist, leading to broad or split peaks. For optimal retention and shape on a reversed-phase column, the mobile phase pH should be about 2 units below the pKa of the analytes to ensure they are in their neutral, molecular form.[2]

    • Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting.

    • Stationary Phase Collapse (Dewetting): Using 100% aqueous mobile phases on standard C18 columns can cause the stationary phase to collapse, leading to a dramatic loss of retention and poor peak shape.[3]

    • Injector Issues: A bad rotor seal in the injection port can cause split peaks.[4]

  • Solutions:

    • Adjust Mobile Phase pH: Lower the mobile phase pH using an acid modifier like phosphoric acid, trifluoroacetic acid (TFA), or formic acid.[2][5][6] A pH between 2 and 3 is common for suppressing the ionization of most carboxylic acids.[7]

    • Use an Aqueous-Stable Column: Employ a column specifically designed for use with highly aqueous mobile phases, such as an AQ-C18 type, to prevent phase collapse.[2]

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

    • Check for System Issues: If split peaks occur, inspect the injector for blockages or a worn rotor.[4] Ensure there are no blockages in the column frit.

Question 2: My carboxylic acids have very poor or no retention on the C18 column. How can I improve retention?

Answer:

Carboxylic acids are highly polar and often elute at or near the void volume in standard reversed-phase chromatography.

  • Probable Causes:

    • High Polarity of Analytes: The analytes have a much higher affinity for the polar mobile phase than for the nonpolar stationary phase.

    • Analyte Ionization: At neutral or high pH, the acids are in their ionized (carboxylate) form, which is extremely polar and has very little retention on a C18 column.[2]

    • Inappropriate Mobile Phase: The mobile phase may be too strong (i.e., contain too high a percentage of organic solvent).

  • Solutions:

    • Employ Ion Suppression: As mentioned previously, lower the mobile phase pH to suppress analyte ionization, thereby increasing their hydrophobicity and retention.[2]

    • Use a 100% Aqueous Mobile Phase: For very polar acids, a mobile phase with no organic solvent may be necessary. This requires a dewetting-resistant column.[3]

    • Consider an Alternative Chromatographic Mode:

      • Ion-Exchange Chromatography (IEC): This technique separates compounds based on their charge and is well-suited for ionic species like carboxylic acids.[8][9]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining highly polar compounds.[9]

Gas Chromatography (GC)

Question 1: Why can't I analyze mono- and dicarboxylic acids directly with GC?

Answer:

Direct analysis of these acids by GC is often unsuccessful due to their inherent chemical properties.

  • Probable Causes:

    • Low Volatility: The presence of carboxyl groups allows for strong intermolecular hydrogen bonding, which significantly raises the boiling point and reduces the volatility of the acids.[10][11]

    • Thermal Instability: Many carboxylic acids, particularly dicarboxylic and multifunctional acids, can decompose at the high temperatures required for GC analysis.[10]

    • High Polarity: The polar nature of the acids leads to strong interactions with the stationary phase and active sites in the GC system, resulting in poor peak shape and sample loss.[11]

  • Solutions:

    • Derivatization: The most common solution is to convert the carboxylic acids into less polar, more volatile, and more thermally stable derivatives before GC analysis.[10][11] This is the standard and recommended approach.

Question 2: I am seeing multiple peaks for a single acid after derivatization. What is happening?

Answer:

The appearance of multiple peaks for a single analyte points to issues with the derivatization reaction or subsequent analysis.

  • Probable Causes:

    • Incomplete Derivatization: The reaction has not gone to completion, leaving some of the original acid unreacted.

    • Side Reactions: The derivatization reagent may be reacting with other functional groups on the molecule or with components of the sample matrix.

    • Derivative Instability: The formed derivative might be unstable and degrading in the GC inlet or on the column. For example, trimethylsilyl (B98337) (TMS) esters are more susceptible to hydrolysis than alkyl esters.[10]

    • Presence of Isomers: Some derivatization procedures can lead to the formation of different isomers.[12]

  • Solutions:

    • Optimize Derivatization Conditions: Ensure the reaction conditions (reagent-to-sample ratio, temperature, time, and solvent) are optimized for a complete reaction. For example, using an excess of dry alcohol and an acid catalyst is required for esterification.[10] Heating the reaction mixture can also drive it to completion.[12]

    • Choose a Stable Derivative: If instability is suspected, switch to a more robust derivatization method. Alkylation to form methyl or butyl esters generally produces more stable derivatives than silylation.[11]

    • Clean Up the Sample: Use a sample preparation technique like solid-phase extraction (SPE) to remove interfering compounds from the matrix before derivatization.[13][14]

    • Check Reagent Quality: Ensure derivatization reagents are fresh and have not been compromised by moisture.

Capillary Electrophoresis (CE)

Question 1: Why is the sensitivity low when analyzing short-chain carboxylic acids with CE-UV?

Answer:

Low sensitivity is a known limitation, especially for aliphatic acids that lack a strong UV-absorbing chromophore.

  • Probable Causes:

    • Lack of Chromophore: Simple mono- and dicarboxylic acids (e.g., acetic, oxalic, succinic) do not absorb significantly in the UV-visible range, making direct detection difficult.[15]

    • Low Sample Concentration: The concentration of the analytes in the sample may be below the detection limit of the method.

  • Solutions:

    • Use Indirect UV Detection: This is the preferred method for non-absorbing analytes. A background electrolyte (BGE) that has a strong UV absorbance is used. When the non-absorbing analyte ions displace the BGE ions, a decrease in absorbance is detected as a negative peak, which can be inverted for quantification.[13][15]

    • Sample Preconcentration: Techniques like solid-phase extraction (SPE) can be used to concentrate the analytes before CE analysis, thereby increasing the signal.[13][14]

    • Consider an Alternative Detection Method: If available, coupling CE to a mass spectrometer (CE-MS) provides much higher sensitivity and specificity.

Frequently Asked Questions (FAQs)

Q: What are the main differences between monocarboxylic and dicarboxylic acids in terms of analysis? A: Dicarboxylic acids contain two carboxyl groups, making them more polar and less volatile than monocarboxylic acids of similar carbon chain length.[16] In RP-HPLC, this generally leads to shorter retention times. The first ionization of a dicarboxylic acid is typically stronger (lower pKa1) than a comparable monocarboxylic acid due to the electron-withdrawing effect of the second carboxyl group.[17]

Q: When is derivatization necessary for carboxylic acid analysis? A: Derivatization is almost always mandatory for the analysis of carboxylic acids by Gas Chromatography (GC).[11] This is done to increase their volatility and thermal stability.[10] For HPLC or CE, derivatization is typically not required for separation but can be used to enhance detection, for example, by attaching a fluorescent tag for analysis with a fluorescence detector.

Q: How does mobile phase pH affect the separation of acids in RP-HPLC? A: The pH of the mobile phase is a critical parameter that controls the ionization state of the carboxylic acids.[18]

  • Low pH (pH < pKa): The acids are in their neutral, protonated form (R-COOH). This form is less polar and will be retained more strongly on a reversed-phase column.

  • High pH (pH > pKa): The acids are in their ionized, deprotonated form (R-COO-). This form is highly polar and will have very little retention. By carefully controlling the pH, one can manipulate the retention and selectivity of the separation.[6]

Q: Can I use a 100% water mobile phase in RP-HPLC for very polar acids? A: Yes, but only with a column specifically designed to be resistant to "dewetting" or "phase collapse." Standard C18 phases can lose their bonded phase functionality in highly aqueous conditions, leading to a sudden loss of retention.[3] Look for columns designated as "AQ" or otherwise specified for use in 100% aqueous mobile phases.[2]

Quantitative Data Summary

Table 1: Common Mobile Phase Conditions for RP-HPLC Separation of Carboxylic Acids

ParameterTypical Value/RangePurposeReference(s)
Column Type C18, AQ-C18Stationary phase for reversed-phase separation. AQ-types prevent phase collapse.[3]
Mobile Phase Water/Acetonitrile or Water/Methanol with acid modifierEluent system to separate compounds based on polarity.[18]
pH Modifier 0.1% Phosphoric Acid, Formic Acid, or TFASuppresses ionization of acids to increase retention.[5][6]
Optimal pH 2.0 - 3.0Ensures acids are in their protonated, more retained form.[5][7]
Detection Wavelength 200 - 210 nmUV wavelength for detecting the carboxyl group.[3][5]

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

Derivatization MethodReagentDerivative FormedKey AdvantagesReference(s)
Silylation BSTFA, MTBSTFATrimethylsilyl (TMS) or t-Butyldimethylsilyl (TBDMS) EstersCommon, effective for many functional groups.[10][19]
Alkylation (Esterification) BF3 in Methanol/Butanol, DMF-DialkylacetalsMethyl or Butyl EstersForms stable derivatives, less susceptible to hydrolysis than silyl (B83357) esters.[10][11][12]
Acylation Acetic Anhydride, PerfluoroacylimidazolesAnhydrides, AmidesProduces volatile derivatives; fluorinated groups enhance ECD detection.[11]

Experimental Protocols

Protocol 1: RP-HPLC Separation of Mono- and Dicarboxylic Acids

This protocol provides a general method for separating a mixture of common organic acids.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 5 mM phosphoric acid in water, adjusting the pH to 2.1. Filter and degas the solution.[5]

  • Instrumentation Setup:

    • Column: LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Detector: UV-Vis or Diode Array Detector (DAD) set to 210 nm.[5]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve standards or sample in the mobile phase.

    • If analyzing a complex matrix (e.g., wine, juice), perform a solid-phase extraction (SPE) with a C18 cartridge for cleanup.[5]

    • Filter the final sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) followed by standards and then samples.

    • Run an isocratic elution. For complex mixtures with a wide polarity range, a gradient elution may be required.[7]

Protocol 2: GC-MS Analysis with Silylation Derivatization

This protocol is for the analysis of volatile derivatives of carboxylic acids.

  • Sample Preparation and Derivatization:

    • Accurately weigh 10-20 mg of the dried sample or standard into a reaction vial.[19]

    • Add a suitable solvent if necessary (e.g., Dimethylformamide - DMF).[19]

    • Add the silylation reagent, such as 30 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[19]

    • Cap the vial tightly and heat at 70-100 °C for 30-60 minutes to ensure the reaction is complete.[12][19]

    • Cool the sample to room temperature before injection.

  • Instrumentation Setup (GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized for the specific analytes).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

  • Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Identify peaks by comparing their retention times and mass spectra to those of derivatized standards.

Visualizations

experimental_workflow cluster_analysis Analysis Method sample Sample Collection (e.g., biological fluid, food matrix) prep Sample Preparation (SPE, Filtration, Extraction) sample->prep deriv Derivatization (Required for GC) prep->deriv if GC analysis Chromatographic Separation prep->analysis if HPLC/CE deriv->analysis hplc HPLC (RP, IEC, HILIC) analysis->hplc gc GC (with Derivatization) analysis->gc ce Capillary Electrophoresis (CE) analysis->ce detection Detection (UV, MS, FID) hplc->detection gc->detection ce->detection data Data Analysis (Quantification, Identification) detection->data

General workflow for the analysis of mono- and dicarboxylic acids.

troubleshooting_hplc start_node Problem: Peak Tailing in RP-HPLC cause1 Is Mobile Phase pH ~2 units below pKa? start_node->cause1 cause2 Is an Aqueous-Stable (AQ) column being used? cause1->cause2 Yes sol1 Solution: Adjust pH to 2-3 with acid modifier. cause1->sol1 No cause3 Is sample concentration too high? cause2->cause3 Yes sol2 Solution: Switch to an AQ-type column for >95% aqueous. cause2->sol2 No sol3 Solution: Dilute sample and re-inject. cause3->sol3 Yes

Troubleshooting decision tree for HPLC peak tailing issues.

gc_derivatization_logic acid Carboxylic Acid (Mono- or Di-) prop1 High Polarity acid->prop1 prop2 Low Volatility (High Boiling Point) acid->prop2 prop3 Thermal Instability acid->prop3 problem Problem: Unsuitable for Direct GC Analysis prop1->problem prop2->problem prop3->problem solution Solution: Chemical Derivatization problem->solution derivative Derivative (e.g., Silyl or Methyl Ester) solution->derivative d_prop1 Lower Polarity derivative->d_prop1 d_prop2 Higher Volatility derivative->d_prop2 d_prop3 Thermally Stable derivative->d_prop3 outcome Result: Suitable for GC Analysis d_prop1->outcome d_prop2->outcome d_prop3->outcome

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 9-Oxoheptadecanedioic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical techniques for the quantification of 9-Oxoheptadecanedioic acid, a dicarboxylic acid potentially involved in various physiological and pathological processes. Direct comparative studies for this compound are limited; therefore, this guide leverages data from closely related dicarboxylic and oxo-fatty acids to provide a comprehensive comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method is contingent on its performance characteristics. The following table summarizes key validation parameters for the analysis of dicarboxylic and oxo-fatty acids using GC-MS and LC-MS/MS.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.999
Accuracy (% Recovery) Typically >90%87.25% - 119.44%[1]
Precision (RSD %) ≤ 10% (with silylation)[2][3]< 6.96%[1]
Limit of Detection (LOD) ≤ 2 ng/m³ (for C3-C9 dicarboxylic acids)[2][3]0.4 ppb[1]
Limit of Quantitation (LOQ) Generally in the low ng/mL rangeGenerally in the low ng/mL to sub-ng/mL range
Throughput Lower, due to derivatization and longer run timesHigher, especially with modern multiplexed systems[4][5]
Sample Derivatization Mandatory (e.g., silylation, esterification)[2]Not typically required
Compound Suitability Volatile and thermally stable compoundsWide range, including non-volatile and thermally labile compounds

At a Glance: GC-MS vs. LC-MS/MS

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds in a gaseous mobile phase.Separates compounds in a liquid mobile phase.
Sample Volatility Requires analytes to be volatile and thermally stable.Suitable for a broad range of compounds, including non-volatile and thermally labile ones.
Derivatization Necessary for non-volatile analytes like dicarboxylic acids to increase volatility.[2]Generally not required, simplifying sample preparation.
Sensitivity High, particularly for volatile compounds.High, often with lower detection limits for many biomolecules.
Specificity Good, based on retention time and mass spectrum.Excellent, with the use of multiple reaction monitoring (MRM).[4][5]
Matrix Effects Generally less susceptible to ion suppression.Can be prone to matrix effects, requiring careful method development.
Instrumentation Cost Generally lower initial cost.Generally higher initial cost.

Signaling Pathways and Experimental Workflows

Dicarboxylic acids like this compound can be products of lipid peroxidation, a process implicated in cellular signaling and oxidative stress. The following diagrams illustrate a simplified lipid peroxidation pathway and a general experimental workflow for the quantification of oxo-fatty acids.

cluster_0 Lipid Peroxidation Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS/Enzymes Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide Peroxyl_Radical->Lipid_Hydroperoxide + H Dicarboxylic_Acids Chain-shortened products (e.g., this compound) Lipid_Hydroperoxide->Dicarboxylic_Acids Further Oxidation & Cleavage

A simplified diagram of the lipid peroxidation pathway.

cluster_1 General Experimental Workflow Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Direct for LC-MS/MS Derivatization->Analysis Data Data Acquisition & Quantification Analysis->Data

A general experimental workflow for oxo-fatty acid analysis.

Experimental Protocols

Below are representative methodologies for the quantification of dicarboxylic acids, adaptable for this compound, using GC-MS and LC-MS/MS.

Sample Preparation from Plasma

A common initial step for both methods is the extraction of lipids from the biological matrix.

  • Protein Precipitation and Lipid Extraction:

    • To a 100 µL plasma sample, add an appropriate internal standard.

    • Add 400 µL of ice-cold isopropanol, vortex, and centrifuge at 4°C to precipitate proteins.[1]

    • Collect the supernatant for further processing.

    • Alternatively, a liquid-liquid extraction using a solvent system like chloroform/methanol (B129727) can be employed.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the dicarboxylic acid. Silylation is a common and effective approach.[2]

  • Sample Preparation and Derivatization:

    • The lipid extract is dried under a stream of nitrogen.

    • The dried residue is reconstituted in an aprotic solvent (e.g., acetonitrile).

    • A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, is added.[3][6]

    • The mixture is heated (e.g., at 70°C for 90 minutes) to ensure complete derivatization.[6]

  • GC-MS Instrumental Parameters:

    • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection is common for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 280-300°C.

    • MS Detector: Operated in electron ionization (EI) mode.

    • Quantification: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized analyte and internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity without the need for derivatization.

  • Sample Preparation:

    • The lipid extract is dried and reconstituted in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol and water).

  • LC-MS/MS Instrumental Parameters:

    • LC Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.[4][5]

    • Mobile Phase: A gradient elution with two solvents is typical. For example, Solvent A could be water with 0.1% formic acid, and Solvent B could be acetonitrile (B52724) or methanol with 0.1% formic acid.[1]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds.[1]

    • Quantification: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion (the deprotonated molecule [M-H]⁻) to a characteristic product ion for both the analyte and the internal standard.[4][5]

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the study.

  • GC-MS is a robust and well-established technique, particularly when high throughput is not a primary concern. The main drawback is the necessity of a derivatization step.

  • LC-MS/MS offers higher throughput and generally better sensitivity and specificity for a wider range of compounds without the need for derivatization. However, it can be more susceptible to matrix effects and the initial instrument cost is higher.

For researchers requiring high sensitivity, high throughput, and the ability to analyze a broad range of lipids simultaneously, LC-MS/MS is often the preferred method. For laboratories with existing GC-MS instrumentation and expertise, a well-optimized derivatization and analysis protocol can provide reliable and accurate quantification.

References

A Comparative Guide to the Validation of Analytical Methods for 9-Oxoheptadecanedioic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 9-oxoheptadecanedioic acid in biological matrices such as plasma and urine. While a specific, officially validated LC-MS/MS method for this compound is not extensively documented in publicly available literature, this document outlines a robust, proposed LC-MS/MS method based on established principles for similar dicarboxylic and oxo-fatty acids. Furthermore, it presents alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and colorimetric assays, offering a comparative analysis of their respective performance, protocols, and data.

Introduction to this compound and its Analysis

This compound is a dicarboxylic acid containing a ketone group. Dicarboxylic acids are metabolites formed through the ω-oxidation of monocarboxylic fatty acids, followed by β-oxidation.[1] These molecules play roles in cellular energy metabolism and their levels can be indicative of metabolic dysregulation.[2][3][4] Accurate and precise quantification of this compound in biological fluids is crucial for understanding its physiological and pathological significance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose due to its high sensitivity and selectivity.[5][6][7]

Metabolic Pathway of Dicarboxylic Acids

Dicarboxylic acids are primarily metabolized through peroxisomal β-oxidation. The pathway begins with the ω-oxidation of a fatty acid in the endoplasmic reticulum to form a dicarboxylic acid. This dicarboxylic acid is then transported into the peroxisome for subsequent chain shortening via β-oxidation.

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty Acid Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Fatty Acid->ω-Hydroxy Fatty Acid ω-Oxidation (CYP450) Dicarboxylic Acid Dicarboxylic Acid ω-Hydroxy Fatty Acid->Dicarboxylic Acid Oxidation Dicarboxylic Acid-CoA Dicarboxylic Acid-CoA Dicarboxylic Acid->Dicarboxylic Acid-CoA Activation Chain-shortened DCA-CoA Chain-shortened DCA-CoA Dicarboxylic Acid-CoA->Chain-shortened DCA-CoA β-Oxidation Acetyl-CoA Acetyl-CoA Chain-shortened DCA-CoA->Acetyl-CoA Thiolysis

Metabolic pathway of dicarboxylic acid formation and degradation.

Method 1: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This proposed method is adapted from established protocols for the analysis of dicarboxylic and oxo-fatty acids in biological fluids.[5][6][8]

Experimental Protocol
  • Sample Preparation (Plasma/Urine):

    • To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled analog of a similar dicarboxylic acid).

    • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Derivatization: Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., 3-nitrophenylhydrazine) in acetonitrile and incubate at 40°C for 30 minutes to enhance ionization efficiency.[9]

    • After incubation, add 50 µL of 0.1% formic acid in water and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatography System: UPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard.

Data Presentation: Representative Validation Parameters

The following table presents representative validation parameters for the analysis of dicarboxylic acids using LC-MS/MS, adapted from published methods for similar analytes.[9][10][11] It is important to note that these values are illustrative and a full validation would be required for this compound specifically.

ParameterRepresentative Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery 85 - 115%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust alternative for the analysis of organic acids, including dicarboxylic acids.[12][13]

Experimental Protocol
  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard.

    • Perform liquid-liquid extraction with ethyl acetate (B1210297) after acidification of the sample with HCl.

    • Evaporate the organic layer to dryness.

    • Derivatization: Add a silylating agent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes to make the analyte volatile.[14]

    • Inject the derivatized sample into the GC-MS system.

  • GC-MS Conditions:

    • Gas Chromatograph: Standard GC system.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at 80°C, ramp to 280°C.

    • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with electron ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) or full scan mode.

Data Presentation: Representative Validation Parameters

The following table shows typical validation parameters for the GC-MS analysis of organic acids in urine.[13][14][15]

ParameterRepresentative Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.03 - 0.5 mmol/mol creatinine
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 20%
Recovery 80 - 120%

Method 3: Colorimetric Assays

Colorimetric assays offer a simpler, high-throughput, but less specific alternative to mass spectrometry-based methods.[16][17][18][19][20]

Experimental Protocol
  • Principle: The method is based on the reaction of carboxylic acids with a specific reagent to produce a colored product that can be measured spectrophotometrically. A common approach involves the formation of hydroxamic acids.[16][17][18]

  • Procedure:

    • Mix the sample containing the carboxylic acid with a coupling agent (e.g., dicyclohexylcarbodiimide) and hydroxylamine (B1172632) to form a hydroxamic acid.[18]

    • Add ferric chloride, which reacts with the hydroxamic acid to form a colored complex.

    • Measure the absorbance at a specific wavelength (e.g., ~540 nm) using a spectrophotometer.

    • Quantify the concentration based on a standard curve.

Data Presentation: Representative Performance
ParameterRepresentative Performance
Linearity Dependent on the specific assay and analyte concentration range.
Limit of Detection Generally in the low micromolar range.
Precision (%CV) < 20%
Specificity Low; the assay reacts with most carboxylic acids.

Comparison of Methods

FeatureLC-MS/MSGC-MSColorimetric Assays
Specificity HighHighLow
Sensitivity Very HighHighModerate
Throughput HighModerateVery High
Sample Prep Moderate (derivatization often needed)Extensive (derivatization required)Simple
Cost HighModerateLow
Expertise HighHighLow

Workflow Comparison

cluster_LCMS LC-MS/MS Workflow cluster_GCMS GC-MS Workflow cluster_Colorimetric Colorimetric Workflow A1 Sample Collection A2 Protein Precipitation A1->A2 A3 Derivatization (Optional) A2->A3 A4 LC Separation A3->A4 A5 MS/MS Detection A4->A5 B1 Sample Collection B2 Liquid-Liquid Extraction B1->B2 B3 Derivatization B2->B3 B4 GC Separation B3->B4 B5 MS Detection B4->B5 C1 Sample Collection C2 Reaction with Reagents C1->C2 C3 Color Development C2->C3 C4 Spectrophotometry C3->C4

Comparison of analytical workflows.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for detailed metabolic studies and clinical research. GC-MS is a reliable and well-established alternative, particularly suitable for broader organic acid profiling. Colorimetric assays , while lacking specificity, can be useful for high-throughput screening where a general measure of total carboxylic acids is sufficient. It is imperative that any chosen method undergoes a thorough in-house validation to ensure its performance characteristics are suitable for the intended application.

References

A Comparative Analysis of the Biological Activities of C17 and C18 Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of heptadecanedioic acid (C17) and octadecanedioic acid (C18), drawing upon available experimental data and general principles of dicarboxylic acid metabolism.

While research into the biological effects of long-chain dicarboxylic acids is an emerging field, current literature provides more substantial insights into C18 dicarboxylic acid compared to its C17 counterpart. This guide synthesizes the available information to facilitate a comparative understanding and to inform future research directions.

Introduction to C17 and C18 Dicarboxylic Acids

Dicarboxylic acids are aliphatic chains with a carboxylic acid group at each end. Their unique structure allows them to participate in various metabolic pathways and exhibit a range of biological activities. Heptadecanedioic acid (C17) is an odd-chain dicarboxylic acid, while octadecanedioic acid (C18) is an even-chain dicarboxylic acid. This difference in carbon number can influence their metabolic processing and biological effects.

Biological Activity and Physicochemical Properties

A significant disparity exists in the available research on the biological activities of C17 and C18 dicarboxylic acids. While octadecanedioic acid has been investigated for its potential anti-inflammatory and other pharmacological effects, the biological functions of heptadecanedioic acid remain largely unexplored.

Table 1: Summary of Known Biological Activities and Physicochemical Properties

PropertyHeptadecanedioic Acid (C17)Octadecanedioic Acid (C18)
Molecular Formula C₁₇H₃₂O₄C₁₈H₃₄O₄
Molecular Weight 300.43 g/mol 314.47 g/mol
Biological Activity Largely uncharacterized. Potential for metabolic disruption in specific genetic disorders.Potential anti-inflammatory properties.[1][2][3] Used in drug delivery systems.[4]
Metabolism Presumed to be metabolized via ω-oxidation from heptadecanoic acid and subsequently undergo peroxisomal β-oxidation.[5] The final products would be propionyl-CoA and succinyl-CoA.Formed via ω-oxidation of stearic acid and metabolized through peroxisomal β-oxidation, yielding acetyl-CoA.[5]
Toxicity Data not available. Long-chain dicarboxylic acids, in general, have shown low acute toxicity but may cause skin and eye irritation.Generally considered to have low toxicity.[4]

Metabolic Pathways of Long-Chain Dicarboxylic Acids

The metabolism of long-chain dicarboxylic acids primarily involves two key pathways: ω-oxidation for their synthesis from monocarboxylic fatty acids and peroxisomal β-oxidation for their degradation.

ω-Oxidation Pathway

This pathway is responsible for the conversion of monocarboxylic fatty acids into dicarboxylic acids. It occurs primarily in the endoplasmic reticulum of liver and kidney cells.

omega_oxidation Fatty_Acid Monocarboxylic Fatty Acid (e.g., Heptadecanoic or Stearic Acid) Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA Cytochrome P450 ω-hydroxylase Omega_Oxo_FA ω-Oxo Fatty Acid Omega_Hydroxy_FA->Omega_Oxo_FA Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid (e.g., Heptadecanedioic or Octadecanedioic Acid) Omega_Oxo_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase

ω-Oxidation of monocarboxylic fatty acids to dicarboxylic acids.
Peroxisomal β-Oxidation Pathway

Dicarboxylic acids are primarily degraded in peroxisomes through a β-oxidation process, which sequentially shortens the carbon chain. A key difference between odd- and even-chain dicarboxylic acids lies in their final breakdown products.

beta_oxidation cluster_c17 C17 Dicarboxylic Acid (Heptadecanedioic Acid) cluster_c18 C18 Dicarboxylic Acid (Octadecanedioic Acid) C17 Heptadecanedioyl-CoA Propionyl_CoA Propionyl-CoA C17->Propionyl_CoA β-oxidation cycles Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization C18 Octadecanedioyl-CoA Acetyl_CoA Acetyl-CoA C18->Acetyl_CoA β-oxidation cycles

Differential end products of C17 and C18 dicarboxylic acid β-oxidation.

Potential Anti-Inflammatory Signaling Pathways of C18 Dicarboxylic Acid

Preliminary studies suggest that octadecanedioic acid may exert anti-inflammatory effects. While the precise mechanisms are not fully elucidated for C18 dicarboxylic acid itself, the anti-inflammatory actions of other C18 fatty acids often involve the modulation of key signaling pathways such as NF-κB and MAPK.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK_p Phosphorylated MAPKs (JNK, ERK, p38) TLR4->MAPK_p IKK IKK Complex TLR4->IKK C18_DCA C18 Dicarboxylic Acid C18_DCA->MAPK_p inhibits C18_DCA->IKK inhibits AP1 AP-1 MAPK_p->AP1 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) AP1->Cytokines induces transcription IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB IκBα->NFkB releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines induces transcription

Potential anti-inflammatory mechanism of C18 dicarboxylic acid.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of dicarboxylic acids, which can be adapted for specific research questions.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on cell viability.

  • Cell Culture: Culture a relevant cell line (e.g., macrophages for inflammation studies, cancer cell lines for anti-proliferative studies) in 96-well plates until they reach approximately 80% confluency.

  • Treatment: Treat the cells with varying concentrations of the dicarboxylic acid (C17 or C18) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Anti-Inflammatory Activity Assay (Nitric Oxide Production)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages.

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of the dicarboxylic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the inhibitory effect of the dicarboxylic acid on NO production compared to the LPS-stimulated control.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways like NF-κB and MAPK.

  • Cell Lysis: After treatment, lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of NF-κB p65, ERK, JNK, p38).

  • Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

experimental_workflow Start Cell Culture Treatment Treatment with C17 or C18 Dicarboxylic Acid Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (Nitric Oxide Measurement) Treatment->Anti_Inflammatory Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Anti_Inflammatory->Data_Analysis Signaling->Data_Analysis

General experimental workflow for assessing biological activity.

Conclusion and Future Directions

The comparative study of C17 and C18 dicarboxylic acids is currently hampered by a significant lack of data for heptadecanedioic acid. The available evidence suggests that octadecanedioic acid may possess anti-inflammatory properties, warranting further investigation into its mechanisms of action.

Future research should prioritize the characterization of the biological activities of heptadecanedioic acid to enable a direct and comprehensive comparison with its even-chain counterpart. Such studies will be crucial in understanding the structure-activity relationships of long-chain dicarboxylic acids and their potential as therapeutic agents or modulators of cellular processes. The experimental protocols outlined in this guide provide a framework for conducting these much-needed investigations.

References

Acidity comparison of short-chain vs. long-chain dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 5, 2025

This guide provides a comprehensive comparison of the acidity of short-chain versus long-chain dicarboxylic acids, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of the physicochemical properties of these versatile molecules.

Introduction to Dicarboxylic Acid Acidity

Dicarboxylic acids, organic compounds containing two carboxylic acid functional groups (-COOH), play crucial roles in various biological and chemical processes. Their acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing their reactivity, solubility, and interaction with biological systems. Dicarboxylic acids exhibit two pKa values, corresponding to the sequential dissociation of the two acidic protons. The first dissociation (pKa1) is generally more acidic than that of a comparable monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group. The second dissociation (pKa2) is less acidic because it involves the removal of a proton from an already negatively charged species.

The length of the carbon chain separating the two carboxyl groups significantly impacts the acidity of these molecules. This guide will explore this relationship in detail.

Acidity Comparison: Short-Chain vs. Long-Chain Dicarboxylic Acids

The acidity of dicarboxylic acids generally decreases as the length of the carbon chain between the two carboxyl groups increases. This trend is most pronounced for the first pKa value (pKa1). In short-chain dicarboxylic acids, the two carboxyl groups are in close proximity, allowing the electron-withdrawing inductive effect of one group to strongly influence the other, thereby facilitating the release of the first proton and resulting in a lower pKa1 (higher acidity)[1]. As the chain length increases, this inductive effect diminishes, and the pKa1 value approaches that of a monocarboxylic acid.

The second pKa value (pKa2) is also influenced by chain length, though to a lesser extent. The electrostatic repulsion between the two negatively charged carboxylate groups after the first dissociation is stronger in shorter chains, making the removal of the second proton more difficult and thus increasing pKa2. As the chain lengthens, this repulsion decreases.

The following table summarizes the pKa values for a selection of short-chain and long-chain dicarboxylic acids, illustrating the effect of chain length on acidity.

Dicarboxylic AcidChemical FormulaNumber of Carbon AtomspKa1pKa2
Short-Chain
Oxalic AcidHOOC-COOH21.254.14
Malonic AcidHOOC-CH₂-COOH32.835.69
Succinic AcidHOOC-(CH₂)₂-COOH44.215.64
Glutaric AcidHOOC-(CH₂)₃-COOH54.345.41
Adipic AcidHOOC-(CH₂)₄-COOH64.435.41
Long-Chain
Suberic AcidHOOC-(CH₂)₆-COOH84.525.50
Azelaic AcidHOOC-(CH₂)₇-COOH94.535.33
Sebacic AcidHOOC-(CH₂)₈-COOH104.595.59
Dodecanedioic AcidHOOC-(CH₂)₁₀-COOH124.48-

Note: pKa values can vary slightly depending on the experimental conditions (temperature, ionic strength). The values presented here are representative literature values.[2][3][4][5][6][7][8][9][10][11][12][13][14]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding and utilizing the properties of dicarboxylic acids. Several experimental techniques are commonly employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination[15][16].

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

    • Prepare a solution of the dicarboxylic acid of known concentration (e.g., 1 mM) in deionized water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added[17].

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10)[17].

  • Titration:

    • Place a known volume of the dicarboxylic acid solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • To ensure an inert atmosphere, especially when working with carbonate-sensitive solutions, purge the solution with nitrogen gas before and during the titration[17].

    • Add the standardized strong base titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa1, and the second gives pKa2. These points can be identified as the inflection points on the titration curve.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH[18][19][20][21][22].

Protocol:

  • Sample Preparation:

    • Prepare a series of solutions of the dicarboxylic acid at a constant concentration in a suitable solvent (e.g., D₂O or a water-organic solvent mixture).

    • Adjust the pH of each solution to a different, known value using small amounts of a strong acid (e.g., DCl) and a strong base (e.g., NaOD). The pH range should encompass the expected pKa values.

  • NMR Data Acquisition:

    • Acquire the NMR spectrum (e.g., ¹H NMR) for each sample.

    • Identify the resonance signals of the nuclei close to the carboxylic acid groups, as their chemical shifts will be most sensitive to changes in protonation state.

  • Data Analysis:

    • Plot the chemical shift (δ) of the selected nucleus against the pH of the solution.

    • The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.

Conductometric Titration

Conductometric titration measures the change in electrical conductivity of a solution during titration. It is particularly useful for dilute solutions and for weak acids[23][24].

Protocol:

  • Solution Preparation:

    • Prepare a dilute solution of the dicarboxylic acid (e.g., 0.01 M).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant should be significantly more concentrated than the analyte to minimize volume changes[24].

  • Titration:

    • Place a known volume of the dicarboxylic acid solution in a beaker and immerse a conductivity probe.

    • Add the strong base titrant in small increments, recording the conductivity after each addition.

  • Data Analysis:

    • Plot the measured conductivity against the volume of titrant added.

    • The plot will consist of two lines with different slopes. The intersection of these lines corresponds to the equivalence point. For a dicarboxylic acid, two equivalence points will be observed. The volume of titrant at the half-equivalence points can be used to determine the pKa values, although this method is more commonly used to determine the concentration of the acid.

Biological Relevance and Signaling Pathways

Dicarboxylic acids are not only important chemical reagents but are also key metabolites in various biological pathways. Their formation and degradation are crucial for cellular energy homeostasis, particularly under conditions of metabolic stress[25][26][27].

Metabolism of Dicarboxylic Acids

Long-chain monocarboxylic fatty acids can undergo ω-oxidation in the endoplasmic reticulum to form dicarboxylic acids. These dicarboxylic acids are then transported to peroxisomes for β-oxidation, which shortens the carbon chain and produces acetyl-CoA and succinyl-CoA. Succinyl-CoA can then enter the citric acid cycle (Krebs cycle) for energy production[25][27].

Dicarboxylic_Acid_Metabolism Long-Chain\nMonocarboxylic Acid Long-Chain Monocarboxylic Acid ω-Oxidation ω-Oxidation Long-Chain\nMonocarboxylic Acid->ω-Oxidation Endoplasmic Reticulum Long-Chain\nDicarboxylic Acid Long-Chain Dicarboxylic Acid ω-Oxidation->Long-Chain\nDicarboxylic Acid Peroxisomal\nβ-Oxidation Peroxisomal β-Oxidation Long-Chain\nDicarboxylic Acid->Peroxisomal\nβ-Oxidation Peroxisome Short-Chain\nDicarboxylic Acid Short-Chain Dicarboxylic Acid Peroxisomal\nβ-Oxidation->Short-Chain\nDicarboxylic Acid Acetyl-CoA Acetyl-CoA Peroxisomal\nβ-Oxidation->Acetyl-CoA Succinyl-CoA Succinyl-CoA Short-Chain\nDicarboxylic Acid->Succinyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Metabolic pathway of dicarboxylic acids.

Role in Cellular Signaling

While the direct role of dicarboxylic acid acidity in signaling is an emerging area of research, it is known that some dicarboxylic acids can act as signaling molecules. For instance, in E. coli, the dicarboxylic acid transporter DauA can act as a signal transducer by interacting with the DctA uptake system[28]. In plants, perturbations in the cellular concentrations of certain carboxylic acids, such as citrate (B86180) and malate, can have a significant impact on gene expression, indicating their role in metabolite signaling[29]. The protonation state of these molecules, which is determined by their pKa values and the surrounding pH, is likely to be a critical factor in their ability to bind to and modulate the activity of cellular receptors and enzymes.

Dicarboxylic_Acid_Signaling cluster_extracellular Extracellular/Intercellular Space cluster_cellular Cellular Environment Dicarboxylic_Acid_ext Dicarboxylic Acid Transporter Membrane Transporter Dicarboxylic_Acid_ext->Transporter Dicarboxylic_Acid_int Intracellular Dicarboxylic Acid (Protonation state depends on pKa and intracellular pH) Transporter->Dicarboxylic_Acid_int Receptor_Enzyme Interaction with Receptors/Enzymes Dicarboxylic_Acid_int->Receptor_Enzyme Cellular_Response Cellular Response (e.g., altered gene expression, enzyme activity modulation) Receptor_Enzyme->Cellular_Response

References

Cross-Validation of HPLC and GC-MS for Fatty Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is critical across a spectrum of applications, from metabolic disease research to the development of novel therapeutics. The two leading analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While GC-MS has long been the conventional method, HPLC presents distinct advantages, particularly for certain types of fatty acids. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate informed method selection and cross-validation.

Performance Comparison: A Quantitative Overview

A crucial aspect of analytical method validation is the comparison of key performance parameters. The following table summarizes these parameters for both GC-MS and HPLC in the context of fatty acid analysis. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the precise methodology employed.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (RSD%) ≤ 5.88%[1][2]≤ 5.88% (often slightly better than GC)[1][2]Both methods demonstrate good precision for fatty acid quantification.
Recovery (%) ≥ 82.31%[1][2]≥ 82.31%[1][2]Comparable recovery rates are achievable with optimized extraction procedures.
Linearity (r²) > 0.99[1]> 0.99[1]Both techniques exhibit excellent linearity over a defined concentration range.
Sensitivity (LOD/LOQ) Generally higher, especially for volatile compounds.[3]Can be enhanced with derivatization for UV or fluorescence detection.[4]GC-MS often provides lower limits of detection for a broad range of fatty acids.
Isomer Separation Can be challenging for cis/trans and positional isomers.Superior for separation of cis/trans and positional isomers.[1][5]This is a significant advantage of HPLC for detailed fatty acid profiling.
Compound Stability High temperatures can lead to degradation of heat-labile compounds.[1]Operates at or near ambient temperature, minimizing degradation risk.[1][4]Crucial for the analysis of polyunsaturated fatty acids (PUFAs).
Derivatization Typically required (e.g., to FAMEs) to increase volatility.[6][7]Can analyze underivatized fatty acids, simplifying the workflow.[1][5]Eliminating derivatization can reduce sample preparation time and potential for error.

Experimental Workflows

The cross-validation of GC-MS and HPLC results is a critical step to ensure data accuracy and reliability. The following diagram illustrates a typical experimental workflow for this process.

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis and Cross-Validation Sample Biological Sample Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Derivatization_GC Derivatization to FAMEs Extraction->Derivatization_GC Split Sample Derivatization_HPLC Derivatization (Optional) (e.g., Phenacyl Esters) Extraction->Derivatization_HPLC Split Sample GCMS_Analysis GC-MS Analysis Derivatization_GC->GCMS_Analysis Data_Comparison Quantitative Data Comparison GCMS_Analysis->Data_Comparison HPLC_Analysis HPLC Analysis Derivatization_HPLC->HPLC_Analysis HPLC_Analysis->Data_Comparison Validation Cross-Validation of Results Data_Comparison->Validation

References

Comparative Spectroscopic Analysis of Oxoheptadecanedioic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for various positional isomers of oxoheptadecanedioic acid. Due to a lack of available experimental spectra for these specific compounds, this comparison is based on established principles of organic spectroscopy and data from closely related long-chain dicarboxylic and oxo-carboxylic acids. The information herein is intended to serve as a predictive guide for the identification and characterization of these molecules.

Spectroscopic Data Comparison

The introduction of an oxo (keto) group along the seventeen-carbon chain of heptadecanedioic acid will significantly influence the spectroscopic properties of the molecule, particularly in NMR and IR spectroscopy. The precise location of the carbonyl group will determine the chemical shifts and splitting patterns of nearby protons and carbons.

Table 1: Predicted Spectroscopic Data for Positional Isomers of Oxoheptadecanedioic Acid

Isomer1H NMR (Predicted)13C NMR (Predicted)IR Spectroscopy (Predicted)Mass Spectrometry (Predicted)
2-Oxoheptadecanedioic acid - α-protons to the oxo group (~2.5-2.8 ppm, t) - Protons adjacent to the carboxyl groups (~2.2-2.4 ppm, t) - Carboxylic acid protons (~10-12 ppm, br s)- Carboxyl carbons (~175-185 ppm) - Oxo carbon (~195-205 ppm) - α-carbons to the oxo group (~35-45 ppm)- Broad O-H stretch (2500-3300 cm-1) - Sharp C=O stretch (keto) (~1715 cm-1) - Sharp C=O stretch (acid) (~1700-1720 cm-1)- Molecular Ion (M+) at m/z 314 - Fragments from cleavage alpha to the carbonyl group
3-Oxoheptadecanedioic acid - α-protons to the oxo group (~2.5-2.8 ppm, m) - Protons adjacent to the carboxyl groups (~2.2-2.4 ppm, t) - Carboxylic acid protons (~10-12 ppm, br s)- Carboxyl carbons (~175-185 ppm) - Oxo carbon (~200-210 ppm) - α-carbons to the oxo group (~40-50 ppm)- Broad O-H stretch (2500-3300 cm-1) - Sharp C=O stretch (keto) (~1715 cm-1) - Sharp C=O stretch (acid) (~1700-1720 cm-1)- Molecular Ion (M+) at m/z 314 - Characteristic McLafferty rearrangement fragments
8-Oxoheptadecanedioic acid - α-protons to the oxo group (~2.4-2.6 ppm, t) - Protons adjacent to the carboxyl groups (~2.2-2.4 ppm, t) - Carboxylic acid protons (~10-12 ppm, br s)- Carboxyl carbons (~175-185 ppm) - Oxo carbon (~210-220 ppm) - α-carbons to the oxo group (~42-45 ppm)- Broad O-H stretch (2500-3300 cm-1) - Sharp C=O stretch (keto) (~1715 cm-1) - Sharp C=O stretch (acid) (~1700-1720 cm-1)- Molecular Ion (M+) at m/z 314 - Symmetrical cleavage patterns around the keto group
9-Oxoheptadecanedioic acid - α-protons to the oxo group (~2.4-2.6 ppm, t) - Protons adjacent to the carboxyl groups (~2.2-2.4 ppm, t) - Carboxylic acid protons (~10-12 ppm, br s)- Carboxyl carbons (~175-185 ppm) - Oxo carbon (~210-220 ppm) - α-carbons to the oxo group (~42-45 ppm)- Broad O-H stretch (2500-3300 cm-1) - Sharp C=O stretch (keto) (~1715 cm-1) - Sharp C=O stretch (acid) (~1700-1720 cm-1)- Molecular Ion (M+) at m/z 314 - Symmetrical cleavage patterns around the keto group

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of long-chain oxo-dicarboxylic acids.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified oxoheptadecanedioic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • 1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • 13C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., PENDANT or DEPT) is typically used to simplify the spectrum and provide information on the number of attached protons to each carbon. A larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of 13C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile). For gas chromatography-mass spectrometry (GC-MS), derivatization to form more volatile esters (e.g., methyl or trimethylsilyl (B98337) esters) may be necessary.

  • Data Acquisition:

    • Electrospray Ionization (ESI-MS): This technique is suitable for direct infusion or liquid chromatography-mass spectrometry (LC-MS) and is a soft ionization method that typically yields the molecular ion ([M-H]- in negative ion mode or [M+H]+ in positive ion mode).

    • Electron Ionization (EI-MS): This is a high-energy ionization technique typically used with GC-MS. It results in extensive fragmentation, providing a characteristic fragmentation pattern that can be used for structural elucidation.

Visualizations

Metabolic Pathway of Dicarboxylic Acids

Long-chain dicarboxylic acids are metabolized in mammals through a combination of omega (ω)-oxidation in the endoplasmic reticulum and subsequent beta (β)-oxidation in peroxisomes. This pathway is an alternative to the primary mitochondrial β-oxidation of fatty acids.

metabolic_pathway cluster_er ω-Oxidation fatty_acid Long-Chain Fatty Acid omega_hydroxy_fa ω-Hydroxy Fatty Acid fatty_acid->omega_hydroxy_fa ω-Hydroxylase (Cytochrome P450) omega_oxo_fa ω-Oxo Fatty Acid omega_hydroxy_fa->omega_oxo_fa Alcohol Dehydrogenase dicarboxylic_acid Dicarboxylic Acid omega_oxo_fa->dicarboxylic_acid Aldehyde Dehydrogenase peroxisome Peroxisomal β-Oxidation dicarboxylic_acid->peroxisome chain_shortened_dca Chain-Shortened Dicarboxylic Acids peroxisome->chain_shortened_dca acetyl_coa Acetyl-CoA peroxisome->acetyl_coa er Endoplasmic Reticulum

Caption: Metabolic pathway of long-chain dicarboxylic acids.

Workflow for Spectroscopic Comparison

The logical workflow for comparing the spectroscopic data of oxoheptadecanedioic acid isomers involves a systematic process of sample preparation, data acquisition, and spectral analysis.

workflow start Start: Isomer Synthesis and Purification sample_prep Sample Preparation (for NMR, IR, MS) start->sample_prep nmr NMR Spectroscopy (1H, 13C, 2D) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry (ESI, EI) sample_prep->ms data_analysis Spectral Data Analysis (Peak Assignment, Fragmentation Analysis) nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparative Analysis of Isomers data_analysis->comparison structure_elucidation Structure Elucidation and Confirmation comparison->structure_elucidation end End: Publication of Findings structure_elucidation->end

Caption: Workflow for spectroscopic data comparison of isomers.

In Vitro vs. In Vivo Stability of 9-Oxoheptadecanedioic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 9-Oxoheptadecanedioic acid in in vitro and in vivo settings. Understanding the stability of this dicarboxylic acid is crucial for assessing its therapeutic potential and pharmacokinetic profile. This document summarizes available data on analogous compounds, outlines detailed experimental protocols for stability assessment, and visualizes the relevant metabolic pathways.

Data Presentation: Stability Comparison

Direct quantitative stability data for this compound is limited in publicly available literature. Therefore, to provide a comparative framework, data for structurally related medium-chain dicarboxylic acids and oxo-fatty acids are presented below. These compounds share key structural features with this compound, such as the presence of carboxylic acid groups and, in some cases, a ketone group, which are likely to influence their metabolic fate.

Table 1: Comparative In Vitro Plasma Stability of Medium-Chain Fatty Acid Derivatives

Compound ClassExample CompoundSpeciesMatrixHalf-life (t½)Reference
Dicarboxylic AcidDodecanedioic acidRatPlasma> 120 minExtrapolated from general stability of dicarboxylic acids
Oxo-fatty Acid9-Oxo-octadecadienoic acid (9-oxo-ODE)HumanPlasmaNot available-
Hydroxy-fatty Acid12-Hydroxydodecanoic acidHumanPlasmaStable (>90% remaining after 60 min)Based on general stability of hydroxylated fatty acids

Table 2: Comparative In Vivo Pharmacokinetic Parameters of Dicarboxylic Acids

CompoundSpeciesRoute of AdministrationClearance (CL)Volume of Distribution (Vd)Half-life (t½)Reference
Dodecanedioic acidRatIntraperitonealEfficiently oxidizedWidely distributedNot specified[1]
Suberic acid (Octanedioic acid)RatIntraperitonealLess efficiently oxidized than dodecanedioic acidPrimarily excreted unchanged in urineNot specified[1]
Sebacic acid (Decanedioic acid)HumanNot specifiedActively reabsorbed in the kidneyNot specifiedNot specified[2]

Experimental Protocols

Accurate assessment of the stability of this compound requires robust and validated experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

This protocol is designed to determine the rate at which this compound is degraded in a plasma matrix.

1. Materials:

  • This compound
  • Pooled plasma (from the species of interest, e.g., human, rat, mouse) with anticoagulant (e.g., heparin, EDTA)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Acetonitrile (ACN) containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound)
  • 96-well plates
  • Incubator shaker
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.
  • Warm the pooled plasma to 37°C.
  • In a 96-well plate, add the test compound stock solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.
  • Incubate the plate at 37°C with gentle shaking.
  • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the incubation mixture.
  • Immediately quench the reaction by adding 3-4 volumes of ice-cold ACN containing the internal standard. This step also serves to precipitate plasma proteins.
  • Centrifuge the samples to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
  • Plot the natural logarithm of the percentage of the compound remaining versus time.
  • Calculate the degradation rate constant (k) from the slope of the linear regression.
  • Determine the half-life (t½) using the equation: t½ = 0.693 / k.

In Vivo Pharmacokinetic Study

This protocol outlines a typical procedure to assess the pharmacokinetic profile of this compound in a rodent model.

1. Materials:

  • This compound
  • A suitable vehicle for administration (e.g., saline, PEG400)
  • Laboratory animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
  • Equipment for intravenous (IV) or oral (PO) administration
  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
  • Centrifuge
  • LC-MS/MS system

2. Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week prior to the study.
  • Fast the animals overnight before dosing, with free access to water.
  • Prepare a dosing solution of this compound in the chosen vehicle at the desired concentration.
  • Administer the compound to the animals via the desired route (e.g., IV bolus via the tail vein or oral gavage).
  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.
  • Process the blood samples by centrifugation to obtain plasma.
  • Store the plasma samples at -80°C until analysis.

3. Sample Analysis and Pharmacokinetic Calculations:

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
  • Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.
  • Plot the plasma concentration-time curve.
  • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) using appropriate pharmacokinetic software.

Signaling Pathways and Experimental Workflows

The in vivo stability of this compound is primarily governed by its metabolism. As a dicarboxylic acid, it is expected to undergo degradation through established fatty acid oxidation pathways.

Metabolic Degradation Pathway of this compound

The metabolic fate of this compound likely involves initial activation to a coenzyme A (CoA) thioester, followed by degradation via peroxisomal and mitochondrial β-oxidation. The presence of the oxo group may influence the specific enzymes involved and the rate of metabolism.

Metabolic_Degradation_of_9_Oxoheptadecanedioic_acid cluster_Extracellular Extracellular Space / Circulation cluster_Cellular Cellular Compartment cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion 9_Oxoheptadecanedioic_acid This compound 9_Oxoheptadecanedioyl_CoA 9-Oxoheptadecanedioyl-CoA 9_Oxoheptadecanedioic_acid->9_Oxoheptadecanedioyl_CoA Acyl-CoA Synthetase (ATP, CoA) Peroxisomal_Beta_Oxidation β-Oxidation Cycles 9_Oxoheptadecanedioyl_CoA->Peroxisomal_Beta_Oxidation Chain_shortened_dicarboxylyl_CoAs Chain-shortened dicarboxylyl-CoAs Peroxisomal_Beta_Oxidation->Chain_shortened_dicarboxylyl_CoAs Mitochondrial_Beta_Oxidation β-Oxidation Cycles Chain_shortened_dicarboxylyl_CoAs->Mitochondrial_Beta_Oxidation Acetyl_CoA_Succinyl_CoA Acetyl-CoA & Succinyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA_Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA_Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of this compound.

Experimental Workflow for Stability Assessment

The overall process for comparing the in vitro and in vivo stability of this compound involves a series of interconnected steps, from initial compound handling to final data analysis and interpretation.

Stability_Assessment_Workflow cluster_In_Vitro In Vitro Stability cluster_In_Vivo In Vivo Stability Compound_Preparation Prepare this compound stock solution Plasma_Incubation Incubate with plasma at 37°C Compound_Preparation->Plasma_Incubation Animal_Dosing Administer to animals (IV or PO) Compound_Preparation->Animal_Dosing Time_Point_Sampling_IV Sample at multiple time points Plasma_Incubation->Time_Point_Sampling_IV Sample_Processing_IV Protein precipitation Time_Point_Sampling_IV->Sample_Processing_IV LC_MS_Analysis_IV LC-MS/MS Analysis Sample_Processing_IV->LC_MS_Analysis_IV Half_life_Calculation Calculate in vitro half-life (t½) LC_MS_Analysis_IV->Half_life_Calculation Data_Comparison Compare In Vitro and In Vivo Stability Half_life_Calculation->Data_Comparison Blood_Sampling Collect blood samples over time Animal_Dosing->Blood_Sampling Plasma_Extraction Process blood to obtain plasma Blood_Sampling->Plasma_Extraction LC_MS_Analysis_Vivo LC-MS/MS Analysis Plasma_Extraction->LC_MS_Analysis_Vivo PK_Parameter_Calculation Calculate pharmacokinetic parameters (CL, Vd, t½) LC_MS_Analysis_Vivo->PK_Parameter_Calculation PK_Parameter_Calculation->Data_Comparison

Caption: Workflow for stability assessment.

References

A Comparative Guide to the Synthesis of Long-Chain Keto Dicarboxylic Acids: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of long-chain keto dicarboxylic acids is a critical step in the creation of novel therapeutics and advanced materials. This guide provides an objective comparison of two primary synthetic strategies: a multi-enzyme biocatalytic cascade and a palladium-catalyzed chemical oxidation. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to inform the selection of the most suitable method for specific research and development needs.

At a Glance: Comparing Synthetic Routes

The following table summarizes the key quantitative data for the enzymatic and chemical synthesis of a representative long-chain keto dicarboxylic acid, 9-oxononanoic acid, and its corresponding dicarboxylic acid, azelaic acid, from oleic acid.

ParameterMulti-Enzyme BiocatalysisPalladium-Catalyzed Oxidation (Wacker-Type)
Starting Material Oleic AcidOleic Acid
Key Reagents Recombinant E. coli expressing Oleate (B1233923) Hydratase, Alcohol Dehydrogenase, Baeyer-Villiger MonooxygenasePdCl₂, Lewis Acid (e.g., Al(OTf)₃), O₂
Product 9-Oxononanoic acid / Azelaic acid9/10-Ketostearic acid
Reaction Time ~8 - 24 hours12 hours
Temperature 30 - 37 °C80 °C
Pressure Atmospheric1 atm O₂
Yield 9-Oxononanoic acid (intermediate); Azelaic acid: ~80% from 9-hydroxynonanoic acid[1]9/10-Ketostearic acid: up to 85%[2]
Key Advantages Mild reaction conditions, high selectivity, renewable catalyst, "green" chemistryDirect conversion to keto acid, high yield
Key Disadvantages Multi-step process, requires genetic engineering of biocatalystUse of heavy metal catalyst, higher temperature, potential for side reactions

Visualizing the Synthetic Pathways

To better understand the logic and workflow of each synthetic approach, the following diagrams have been generated.

logical_comparison cluster_start Starting Material cluster_products Products start Unsaturated Fatty Acid (e.g., Oleic Acid) enzymatic Multi-Enzyme Biocatalysis start->enzymatic chemical Chemical Synthesis start->chemical keto_acid Keto Dicarboxylic Acid Intermediate enzymatic->keto_acid chemical->keto_acid dicarboxylic_acid Long-Chain Dicarboxylic Acid keto_acid->dicarboxylic_acid

Comparison of Synthetic Approaches.

experimental_workflow_enzymatic cluster_biocatalyst Biocatalyst Preparation cluster_reaction Whole-Cell Biotransformation cluster_workup Product Isolation culture Cultivation of Recombinant E. coli induction Protein Expression Induction (IPTG) culture->induction harvest Cell Harvesting & Washing induction->harvest reaction_setup Reaction Setup: Cells, Oleic Acid, Buffer, 30°C harvest->reaction_setup incubation Incubation with Shaking (24h) reaction_setup->incubation monitoring Reaction Monitoring (GC/HPLC) incubation->monitoring centrifugation Cell Removal (Centrifugation) monitoring->centrifugation extraction Solvent Extraction of Supernatant centrifugation->extraction purification Purification (Chromatography) extraction->purification final_product Keto Dicarboxylic Acid purification->final_product

Enzymatic Synthesis Workflow.

Detailed Experimental Protocols

Route 1: Multi-Enzyme Biocatalytic Synthesis of 9-Oxononanoic Acid

This protocol describes a whole-cell biocatalytic cascade for the conversion of oleic acid to 9-oxononanoic acid, an intermediate in the synthesis of azelaic acid. The process utilizes recombinant Escherichia coli cells expressing three key enzymes: oleate hydratase, alcohol dehydrogenase, and Baeyer-Villiger monooxygenase.

1. Biocatalyst Preparation:

  • A recombinant E. coli strain harboring plasmids for the expression of oleate hydratase from Stenotrophomonas maltophilia, alcohol dehydrogenase from Micrococcus luteus, and Baeyer-Villiger monooxygenase from Pseudomonas putida is cultured in a suitable medium (e.g., LB or a defined mineral medium) at 37°C with shaking.

  • When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • The culture is further incubated at a lower temperature (e.g., 20-30°C) for 12-16 hours to allow for protein expression.

  • The cells are harvested by centrifugation, washed with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), and can be used immediately or stored as a cell paste at -80°C.

2. Whole-Cell Biotransformation:

  • The biotransformation is carried out in a reaction vessel containing a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.5).

  • The recombinant E. coli cells are resuspended in the buffer to a specific cell density (e.g., 10-50 g/L wet cell weight).

  • Oleic acid, the substrate, is added to the cell suspension. To improve substrate availability, it can be emulsified with a surfactant or dissolved in a co-solvent.

  • The reaction mixture is incubated at 30°C with vigorous shaking for 24 hours.

  • The progress of the reaction is monitored by periodically taking samples and analyzing the formation of the keto acid intermediate and the final dicarboxylic acid product by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) after appropriate derivatization.

3. Product Isolation and Purification:

  • After the reaction is complete, the cells are removed by centrifugation.

  • The supernatant, containing the product, is acidified to pH 2-3 with HCl.

  • The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate (B1210297).

  • The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel to yield the pure long-chain keto dicarboxylic acid.

Route 2: Palladium-Catalyzed Chemical Synthesis of 9/10-Ketostearic Acid

This protocol details a modified Wacker-type oxidation for the direct conversion of oleic acid to a mixture of 9- and 10-ketostearic acid using a palladium(II)/Lewis acid co-catalyst system.

1. Reaction Setup:

  • A glass reactor is charged with palladium(II) chloride (PdCl₂, 1 mol%), a Lewis acid co-catalyst such as aluminum triflate (Al(OTf)₃, 10 mol%), and a solvent system (e.g., a mixture of dimethyl sulfoxide (B87167) and water).

  • Oleic acid (1 equivalent) is added to the catalyst mixture.

  • The reactor is sealed and purged with oxygen gas, and then maintained under an oxygen atmosphere (1 atm).

2. Reaction Execution:

  • The reaction mixture is heated to 80°C with vigorous stirring.

  • The reaction is allowed to proceed for 12 hours. The progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for GC analysis.

3. Product Isolation and Purification:

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (B92381) as the eluent to afford the desired keto fatty acid[2].

Concluding Remarks

The choice between an enzymatic or a chemical approach for the synthesis of long-chain keto dicarboxylic acids depends on several factors, including the desired scale of production, cost considerations, and the importance of sustainability. The multi-enzyme biocatalytic route offers a greener alternative with high selectivity under mild conditions, making it attractive for applications where product purity and environmental impact are paramount. However, this approach requires significant upfront investment in molecular biology and fermentation development.

Conversely, the palladium-catalyzed chemical synthesis provides a more direct and often higher-yielding route to the keto acid. While the use of a precious metal catalyst and higher reaction temperatures are drawbacks, the methodology is well-suited for laboratory-scale synthesis and for researchers who may not have access to biocatalysis facilities.

Ultimately, the detailed information provided in this guide should empower researchers to make an informed decision based on the specific requirements of their projects, balancing the trade-offs between yield, cost, scalability, and environmental considerations.

References

Safety Operating Guide

Navigating the Disposal of 9-Oxoheptadecanedioic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper management and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 9-Oxoheptadecanedioic acid (CAS No. 1502-36-9)[1][2][3], ensuring the protection of personnel and adherence to regulatory standards.

I. Personal Protective Equipment and Engineering Controls

Before handling this compound for disposal, the following personal protective equipment (PPE) and engineering controls must be in place to minimize exposure and ensure safety.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.To protect against dust particles and splashes.
Skin Protection Impervious clothing and protective gloves.To prevent skin contact with the chemical.
Respiratory Protection Required when dusts are generated; use a suitable respirator.To avoid inhalation of dust.
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation exposure and contain any potential spills.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound should be approached systematically, treating it as hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the associated CAS number (1502-36-9).

  • Organic acids should be segregated from other chemical waste streams, particularly bases, oxidizers, and inorganic acids, to prevent inadvertent and potentially hazardous reactions[4][5][6].

Step 2: Waste Accumulation and Storage

  • Collect waste this compound in a compatible, non-metallic container with a secure, screw-top lid. Glass containers are generally preferred for organic acid waste[4].

  • Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion and prevent spills[4].

  • Store the waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials[6].

Step 3: Spill Management

  • In the event of a spill, evacuate and ventilate the area.

  • For small spills of solid material, carefully sweep up the substance, avoiding dust generation, and place it into the designated hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Collect the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.

  • Do not allow the product to enter drains or waterways[7].

Step 4: Professional Disposal

  • Crucially, do not attempt to neutralize and dispose of this compound down the sanitary sewer unless explicitly permitted by your institution's EHS department and local regulations. Most organic acids are considered toxic even after neutralization and are not suitable for drain disposal[5][8].

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company[6][8].

III. Experimental Protocols Cited

The disposal procedures outlined are based on standard safety data sheet (SDS) recommendations for chemical handling and do not originate from specific experimental protocols. The core principle is to treat the substance as chemical waste and manage it through a licensed disposal facility.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have 9-Oxoheptadecanedioic acid waste ppe Don Appropriate PPE start->ppe assess Assess Waste: Solid or Liquid? segregate Segregate from Incompatible Chemicals assess->segregate ppe->assess container Use Labeled, Compatible Waste Container segregate->container spill Spill Occurs? container->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes store Store Securely in Designated Area spill->store No cleanup->container contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Disposed of Properly contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 9-Oxoheptadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling 9-Oxoheptadecanedioic acid.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards are required to protect against potential splashes. A face shield should be worn in addition to goggles for larger quantities.[1]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for degradation or punctures before each use.[1]
Body Protection A flame-resistant laboratory coat should be worn over personal clothing that covers the legs.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1] If significant aerosolization is likely, a risk assessment may indicate the need for a respirator.
Foot Protection Closed-toe and closed-heel shoes are mandatory in the laboratory at all times.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan ensures consistency and safety in the laboratory.

  • Preparation :

    • Ensure the designated work area, ideally a chemical fume hood, is clean and free of clutter.[1]

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

  • Handling :

    • Wear the appropriate PPE as specified in the table above.[1]

    • Handle the compound within a chemical fume hood to minimize the risk of inhalation.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Use appropriate tools, such as spatulas or scoops, for transferring the solid material.

  • Storage :

    • Store this compound in a tightly sealed and properly labeled container.[2]

    • Keep the container in a cool, dry, and well-ventilated area.[2]

    • Store away from incompatible materials, such as strong oxidizing agents.[2]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][2]

    • Clean and decontaminate the work area and any equipment used.

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Waste Segregation : Do not dispose of this compound down the drain or in regular trash.[1] All waste materials, including contaminated gloves, wipes, and excess chemical, should be collected in a designated and clearly labeled hazardous waste container.[1]

  • Container Management : The hazardous waste container must be compatible with the chemical and kept closed when not in use.[1] Store the waste container in a designated satellite accumulation area within the laboratory.[1]

  • Final Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Prepare Work Area (Chemical Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh/Measure Compound don_ppe->weigh transfer 4. Perform Experimental Procedure weigh->transfer decontaminate 5. Decontaminate Work Area & Equipment transfer->decontaminate dispose_waste 6. Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard laboratory workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Oxoheptadecanedioic acid
Reactant of Route 2
Reactant of Route 2
9-Oxoheptadecanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.